5-Oxotetrahydrofuran-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-oxooxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-4-1-3(2-9-4)5(7)8/h3H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSWFYLALGXCIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
498-89-5 | |
| Record name | 2-oxooxolane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Oxotetrahydrofuran-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 5-Oxotetrahydrofuran-3-carboxylic acid. Known commonly as (±)-paraconic acid, this molecule serves as the parent structure for a broad class of biologically active natural products. Its bifunctional nature, possessing both a γ-butyrolactone and a carboxylic acid moiety, makes it a versatile building block in synthetic organic chemistry and a subject of interest in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its chemical behavior and practical applications.
Core Molecular Structure and Physicochemical Properties
5-Oxotetrahydrofuran-3-carboxylic acid is a heterocyclic compound featuring a five-membered lactone (a cyclic ester) ring with a carboxylic acid substituent at the C-3 position. This structure is the foundational core of the paraconic acids, a class of natural products known for a range of biological activities, including antibiotic and antineoplastic properties.[1]
Key Physicochemical Data
The fundamental properties of 5-Oxotetrahydrofuran-3-carboxylic acid are summarized in the table below. These parameters are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| IUPAC Name | 5-Oxotetrahydrofuran-3-carboxylic acid | - |
| Synonyms | (±)-Paraconic Acid, Tetrahydro-5-oxo-3-furoic Acid, (Hydroxymethyl)succinic Acid γ-Lactone | [2] |
| CAS Number | 498-89-5 (for racemate) | [2] |
| Molecular Formula | C₅H₆O₄ | [2] |
| Molecular Weight | 130.10 g/mol | [2] |
| Appearance | Off-white solid | [2] |
| Melting Point | ~48 °C | [3] |
| Boiling Point | 403.9 ± 38.0 °C (Predicted) | [3] |
| pKa | 3.84 ± 0.20 (Predicted) | [3] |
| Solubility | Soluble in water, DMSO, Methanol; Slightly soluble in Chloroform. |
Acidity and Basic Properties: An Analysis
The term "basic properties" in the context of this molecule refers primarily to its Brønsted-Lowry acidity, which defines its behavior in protic solvents and biochemical systems.
Brønsted-Lowry Acidity
The dominant acidic character arises from the carboxylic acid group (-COOH). The predicted pKa of approximately 3.84 indicates it is a moderately strong organic acid, comparable to other short-chain carboxylic acids like formic acid (pKa 3.77) and benzoic acid (pKa 4.19).[3][4] The acidity is a direct consequence of the stability of the corresponding carboxylate anion formed upon deprotonation.
The stability of this conjugate base is enhanced by two primary factors:
-
Resonance Delocalization: The negative charge is not localized on a single oxygen atom but is delocalized across the O-C-O system of the carboxylate group. This spreading of charge significantly stabilizes the anion, favoring the dissociation of the proton.[5]
-
Inductive Effect: The lactone ring, particularly the electron-withdrawing carbonyl group (C=O) and the ether oxygen, exerts a negative inductive effect (-I effect). This effect pulls electron density away from the C-3 carbon and, subsequently, from the attached carboxyl group, further stabilizing the negative charge of the conjugate base and increasing the acidity of the parent molecule.[6]
Diagram 1: Factors contributing to the acidity of 5-Oxotetrahydrofuran-3-carboxylic acid.
Lewis Basicity
While primarily acidic, the molecule possesses Lewis basic sites. The lone pairs of electrons on the carbonyl oxygen of the lactone and the ether oxygen can act as proton acceptors or coordinate with Lewis acids under specific, typically strongly acidic or non-aqueous, conditions. This property is crucial for understanding its reactivity in acid-catalyzed reactions, such as esterification or ring-opening.
Synthesis and Reactivity
As the parent of the paraconic acids, 5-Oxotetrahydrofuran-3-carboxylic acid is a key synthetic target. Its synthesis often begins from readily available bio-based platform chemicals like itaconic acid or citric acid.
Representative Synthetic Protocol
A plausible and chemically sound method for the synthesis involves the acid-catalyzed hydration and lactonization of itaconic acid. Itaconic acid itself can be produced via the fermentation of carbohydrates or by the thermal decomposition of citric acid.[3][7]
Protocol: Acid-Catalyzed Cyclization of Itaconic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1 equivalent) in a 2M aqueous solution of a strong mineral acid, such as sulfuric acid (H₂SO₄). The acid acts as a catalyst for both hydration and lactonization.
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Mechanism: The reaction proceeds via a tandem sequence. First, the mineral acid protonates the double bond of itaconic acid, facilitating a Markovnikov addition of water to form 2-hydroxy-2-(carboxymethyl)succinic acid. This intermediate then undergoes intramolecular esterification (lactonization) under the acidic conditions to yield the target 5-oxotetrahydrofuran-3-carboxylic acid.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Diagram 2: Simplified workflow for the synthesis from itaconic acid.
Key Chemical Reactions
The molecule's bifunctionality dictates its reactivity, allowing for transformations at either the carboxylic acid or the lactone ring.
Diagram 3: Major reaction pathways for 5-Oxotetrahydrofuran-3-carboxylic acid.
-
Carboxylic Acid Derivatization: Standard transformations of the carboxyl group, such as Fischer esterification (with an alcohol and acid catalyst), amide formation (with an amine and a coupling agent), or reduction to a primary alcohol (using strong reducing agents like LiAlH₄), can be performed selectively.
-
Lactone Ring Opening: The lactone is susceptible to nucleophilic attack, particularly under basic conditions. Treatment with aqueous sodium hydroxide will cause saponification of the ester, leading to hydrolytic ring-opening to form the corresponding hydroxymethyl succinate salt.[8] Subsequent acidification will yield the free di-acid.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of 5-Oxotetrahydrofuran-3-carboxylic acid requires a combination of spectroscopic techniques. The data below are predicted values based on established spectroscopic principles and serve as a benchmark for validation.
| Technique | Predicted Observation | Rationale |
| ¹H NMR | ~10-12 ppm (1H, broad s): Carboxylic acid proton.~4.5-4.8 ppm (2H, m): Protons on C5 (-CH₂-O-).~3.5-3.8 ppm (1H, m): Proton on C3 (-CH-COOH).~2.8-3.1 ppm (2H, m): Protons on C4 (-CH₂-C=O). | The COOH proton is highly deshielded and often exchanges, leading to a broad signal.[9] Protons on C5 are adjacent to an electronegative oxygen. The C3 proton is alpha to two carbonyl groups (lactone and acid). Protons on C4 are alpha to the lactone carbonyl. |
| ¹³C NMR | ~175-180 ppm: Lactone carbonyl carbon (C5).~170-175 ppm: Carboxylic acid carbonyl carbon.~65-70 ppm: C2 carbon (-CH₂-O-).~40-45 ppm: C3 carbon (-CH-COOH).~35-40 ppm: C4 carbon (-CH₂-C=O). | Carbonyl carbons appear far downfield.[10] The carbon attached to the ether oxygen (C2) is deshielded. The aliphatic carbons (C3, C4) appear in the upfield region. |
| FT-IR (cm⁻¹) | ~3300-2500 (broad): O-H stretch of the carboxylic acid (H-bonded dimer).~1770 (strong, sharp): C=O stretch of the γ-lactone.~1710 (strong): C=O stretch of the carboxylic acid.~1320-1210: C-O stretch. | The broad O-H band is characteristic of carboxylic acids.[11] The lactone carbonyl typically appears at a higher frequency than an open-chain ester or a carboxylic acid carbonyl.[12] |
| Mass Spec. | [M-H]⁻: 129.02 m/z (Negative ESI)[M+Na]⁺: 153.02 m/z (Positive ESI) | Corresponds to the loss of a proton for the negative ion and the addition of a sodium adduct for the positive ion. |
Applications in Research and Drug Development
The unique scaffold of 5-Oxotetrahydrofuran-3-carboxylic acid makes it a valuable precursor in several fields.
-
Synthesis of Bioactive Molecules: It is used as a starting material or key intermediate in the total synthesis of more complex, substituted paraconic acids, which exhibit a wide array of biological activities, including antifungal, antiviral, and anticancer properties.
-
Precursor to Antibacterial Agents: The molecule is a documented reagent in the synthesis of methylenecarboxybutyrolactones, a class of compounds investigated for their antibacterial activity.[2]
-
Chiral Building Block: The chiral versions of paraconic acid are powerful synthons, allowing for the stereocontrolled synthesis of complex natural products and pharmaceuticals.
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5-Oxotetrahydrofuran-3-carboxylic acid chemical structure and IUPAC name
An In-Depth Technical Guide to 5-Oxotetrahydrofuran-3-carboxylic Acid: Structure, Synthesis, and Applications
Executive Summary
5-Oxotetrahydrofuran-3-carboxylic acid, also known as (±)-Paraconic Acid, is a bifunctional heterocyclic compound featuring a γ-butyrolactone ring and a carboxylic acid moiety. This structure makes it a valuable chiral building block in organic synthesis. While its isomer, 5-Oxotetrahydrofuran-2-carboxylic acid, is more frequently documented, the 3-carboxy analogue serves as a critical scaffold for pharmacologically active molecules. Most notably, it forms the core of C75, a synthetic inhibitor of fatty acid synthase (FASN) with significant potential in oncology research. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis strategies, and key applications in drug development for an audience of researchers and medicinal chemists.
The γ-Lactone Carboxylic Acid Scaffold in Medicinal Chemistry
The γ-butyrolactone is a privileged scaffold found in numerous natural products and pharmaceuticals, prized for its relative stability and its ability to act as a compact, polar core. The addition of a carboxylic acid group introduces a critical handle for further chemical modification and significantly influences the molecule's pharmacokinetic profile. Carboxylic acids are ionizable at physiological pH, which can enhance aqueous solubility and provide a key interaction point (e.g., hydrogen bonding, salt bridge formation) for binding to biological targets like enzymes and receptors[1]. However, this ionization can also limit passive diffusion across biological membranes, a common challenge in drug design[1]. 5-Oxotetrahydrofuran-3-carboxylic acid embodies this dual character, making it and its derivatives subjects of significant interest in the synthesis of targeted therapeutics.
Chemical Identity and Physicochemical Properties
Nomenclature and Structure
The formal IUPAC name for this compound is 5-oxooxolane-3-carboxylic acid [2]. It is also widely known by its common synonym, (±)-Paraconic acid [2][3][4]. The molecule possesses a stereocenter at the C3 position, and thus exists as a racemic mixture or as individual enantiomers.
Caption: 2D Chemical Structure of 5-Oxotetrahydrofuran-3-carboxylic acid.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 498-89-5 | [2][3][7][8] |
| Molecular Formula | C₅H₆O₄ | [3][7][8] |
| Molecular Weight | 130.10 g/mol | [3][7][8] |
| IUPAC Name | 5-oxooxolane-3-carboxylic acid | [2] |
| SMILES | C1C(COC1=O)C(=O)O | [3] |
| InChI | InChI=1S/C5H6O4/c6-4-1-3(2-9-4)5(7)8/h3H,1-2H2,(H,7,8) | [2][3] |
| Topological Polar Surface Area | 63.6 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
Spectroscopic Profile
While specific spectra for 5-Oxotetrahydrofuran-3-carboxylic acid are primarily held by commercial suppliers[9], its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by two features. First, a very broad O-H stretching absorption from the carboxylic acid dimer, typically spanning 2500–3300 cm⁻¹[10]. Second, two distinct carbonyl (C=O) stretching peaks: one for the carboxylic acid around 1710 cm⁻¹ and another for the γ-lactone, typically at a higher frequency (~1770 cm⁻¹).
-
¹H NMR Spectroscopy : The proton of the carboxylic acid (–COOH) would be the most deshielded, appearing as a broad singlet downfield, typically around 10–13 ppm. The protons on the furan ring would appear in the 2.5-5.0 ppm range, with the proton at the C3 position being coupled to the adjacent methylene protons.
-
¹³C NMR Spectroscopy : Two carbonyl carbons would be observed in the 170–185 ppm region. The remaining three sp³-hybridized carbons of the ring would appear further upfield.
Synthesis Methodologies
The synthesis of 5-Oxotetrahydrofuran-3-carboxylic acid can be logically approached from commercially available precursors such as itaconic acid[3].
Retrosynthetic Analysis
A logical retrosynthetic pathway disconnects the lactone to reveal a hydroxyl-substituted dicarboxylic acid, which can be traced back to the α,β-unsaturated precursor, itaconic acid. This suggests a forward synthesis involving hydration and a selective reduction or cyclization sequence.
Caption: Retrosynthetic approach for 5-Oxotetrahydrofuran-3-carboxylic acid.
Representative Experimental Protocol: Synthesis from Itaconic Acid
The following protocol is a representative, chemically plausible method based on known transformations of the precursor, itaconic acid (CAS 97-65-4)[3].
-
Step 1: Acid-Catalyzed Hydration of Itaconic Acid.
-
Procedure: Itaconic acid is dissolved in water with a catalytic amount of a strong acid (e.g., sulfuric acid) and heated under reflux.
-
Causality: This step aims to add water across the carbon-carbon double bond (a Michael addition of water) to form 2-hydroxy-2-(carboxymethyl)succinic acid (citric acid analogue). The acid catalyst protonates the carbonyl oxygen, activating the conjugated system for nucleophilic attack by water.
-
-
Step 2: Selective Reduction and Lactonization.
-
Procedure: The resulting tri-acid is treated with a selective reducing agent, such as sodium borohydride in a suitable solvent, followed by acidification.
-
Causality: The goal is the selective reduction of the non-conjugated carboxylic acid (the one at the former C2 position of the itaconic acid backbone) to a primary alcohol. Upon acidification, this newly formed hydroxyl group undergoes spontaneous intramolecular esterification (lactonization) with the adjacent carboxylic acid group to form the thermodynamically stable five-membered γ-lactone ring. Careful control of stoichiometry and conditions is crucial to prevent over-reduction of the other carboxyl groups.
-
-
Step 3: Purification.
-
Procedure: The final product is extracted from the aqueous solution using an organic solvent (e.g., ethyl acetate) and purified by recrystallization or column chromatography.
-
Causality: Extraction separates the organic product from inorganic salts and unreacted starting material. Purification ensures the removal of any side products to yield the target compound with high purity.
-
Applications in Research and Drug Development
The primary significance of 5-Oxotetrahydrofuran-3-carboxylic acid in modern research lies in its role as a key structural component of targeted therapeutics.
Precursor to Fatty Acid Synthase (FASN) Inhibitors
The most prominent application is in the synthesis of C75 , a derivative of 5-Oxotetrahydrofuran-3-carboxylic acid (specifically, 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid)[11].
-
Mechanism of Action: C75 is a well-characterized, irreversible inhibitor of fatty acid synthase (FASN). FASN is a key enzyme in the de novo synthesis of fatty acids and is often overexpressed in various cancer cells, where it is associated with tumor growth and survival. By inhibiting FASN, C75 disrupts lipid metabolism, leading to cancer cell death.
-
Mitochondrial Effects: Further research has shown that C75 also inhibits the human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), a key enzyme in the mitochondrial fatty acid synthesis (mtFAS) pathway. This inhibition impairs the production of lipoic acid, a vital cofactor for mitochondrial enzymes, leading to mitochondrial dysfunction, increased reactive oxygen species (ROS), and reduced cell viability[11]. This dual action highlights a complex mechanism with potential therapeutic benefits and toxicities.
-
Therapeutic Potential: The link between FASN/mtFAS inhibition and cancer cell viability makes C75 and other molecules derived from the 5-Oxotetrahydrofuran-3-carboxylic acid scaffold promising candidates for oncological drug development[11].
Caption: Application pathway from core scaffold to therapeutic effect.
Reagent for Antibacterial Synthesis
The racemic form, (±)-Paraconic Acid, is also utilized as a starting material in the synthesis of methylenecarboxybutyrolactones, a class of compounds that have demonstrated antibacterial activity[4][7]. This application leverages the core lactone structure as a template for building more complex, biologically active molecules.
Conclusion and Future Outlook
5-Oxotetrahydrofuran-3-carboxylic acid is a versatile and valuable building block for medicinal chemistry and drug development. While less studied than its 2-carboxy isomer, its role as the foundational scaffold for the potent FASN inhibitor C75 firmly establishes its importance. Its bifunctional nature, containing both a stable lactone ring and a modifiable carboxylic acid group, provides a robust platform for creating novel therapeutics. Future research will likely focus on the asymmetric synthesis of its enantiomers to develop stereospecific inhibitors and on the exploration of new derivatives targeting metabolic pathways in cancer and other diseases.
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Yao, C. H., et al. (2014). 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function. Journal of Biological Chemistry, 289(24), 17184-94. [Link]
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An In-depth Technical Guide to 5-Oxotetrahydrofuran-3-carboxylic Acid: Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Oxotetrahydrofuran-3-carboxylic acid, also known as paraconic acid, is a γ-butyrolactone derivative that forms the foundational core of a significant class of bioactive natural products. While its substituted derivatives, the paraconic acids, have been isolated from various lichens and fungi and demonstrate notable antineoplastic and antibiotic activities, the history and natural presence of the parent compound itself are less conspicuous. This technical guide provides a comprehensive overview of the discovery, synthesis, and natural occurrence of 5-oxotetrahydrofuran-3-carboxylic acid and its derivatives, offering insights into their biological significance and the experimental methodologies for their study.
Introduction: The Paraconic Acid Core
5-Oxotetrahydrofuran-3-carboxylic acid is a chiral molecule featuring a five-membered lactone ring with a carboxylic acid substituent at the C-3 position. This structure is the parent scaffold of the paraconic acids, a family of natural products that are characterized by alkyl or methylene substituents at other positions of the tetrahydrofuran ring[1][2]. The inherent reactivity and stereochemistry of this core structure have made it a compelling target for synthetic chemists and a subject of interest for pharmacologists due to the biological activities exhibited by its naturally occurring analogs[1].
Discovery and Synthesis
While the precise historical moment of the first synthesis of unsubstituted 5-oxotetrahydrofuran-3-carboxylic acid is not prominently documented, its existence as a stable chemical entity is confirmed by its commercial availability (CAS 498-89-5)[3][4][5][6]. It is plausible that its initial synthesis was achieved as a foundational step towards the total synthesis of the more complex and biologically active substituted paraconic acids.
The synthesis of the paraconic acid core and its derivatives has been approached through various strategies, often focusing on stereoselective methods to obtain enantiomerically pure compounds.
Representative Synthetic Approach: Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids
A notable method for the asymmetric synthesis of derivatives involves the oxidation of achiral 3-aryl-2-hydroxycyclopent-2-en-1-ones. This approach provides a pathway to enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids, which are analogs of the paraconic acid structure[7].
Experimental Protocol: Asymmetric Oxidation [7]
-
Preparation of the Catalyst: In a flame-dried flask under an inert atmosphere, dissolve (+)-diethyl tartrate in an appropriate solvent (e.g., dichloromethane). Add titanium(IV) isopropoxide and stir the mixture to form the chiral titanium complex.
-
Oxidation Reaction: Cool the catalyst solution and add the 3-aryl-2-hydroxycyclopent-2-en-1-one substrate.
-
Initiation of Oxidation: Add tert-butyl hydroperoxide (t-BuOOH) dropwise to the reaction mixture while maintaining a low temperature.
-
Work-up and Purification: After the reaction is complete, quench the reaction and perform an aqueous work-up. The crude product is then purified by chromatography to yield the 2-aryl-5-oxotetrahydrofuran-2-carboxylic acid.
The causality behind this experimental design lies in the formation of a chiral titanium-diethyl tartrate complex that directs the stereochemical outcome of the oxidation of the achiral enol substrate. This results in the formation of an enantiomerically enriched product.
Natural Occurrence of Paraconic Acids
The substituted derivatives of 5-oxotetrahydrofuran-3-carboxylic acid, the paraconic acids, are well-established secondary metabolites found in lichens and fungi[1][2][8]. A prominent example is the lichen Cetraria islandica, commonly known as Iceland moss, which is a rich source of paraconic acids such as protolichesterinic acid and lichesterinic acid[2][8].
Table 1: Prominent Naturally Occurring Paraconic Acids
| Paraconic Acid Derivative | Natural Source(s) | Reported Biological Activity |
| Protolichesterinic Acid | Cetraria islandica | Antibiotic, Antiproliferative, Antiviral[2] |
| Lichesterinic Acid | Cetraria islandica | Antibiotic, Antiproliferative[2] |
| (+)-Nephrosteranic Acid | Lichens | Antineoplastic, Antibiotic[1] |
| (+)-Roccellaric Acid | Lichens | Antineoplastic, Antibiotic[1] |
While the natural occurrence of these substituted derivatives is well-documented, the presence of the unsubstituted 5-oxotetrahydrofuran-3-carboxylic acid in nature has not been definitively established. It may exist as a transient metabolic intermediate that does not accumulate to detectable levels.
Isolation of Paraconic Acids from Natural Sources
The isolation of paraconic acids from their natural sources presents a challenge due to their structural similarities and weak ultraviolet absorption. A successful two-step protocol has been developed for the isolation of protolichesterinic acid and lichesterinic acid from Cetraria islandica[2][8].
Experimental Protocol: Isolation of Paraconic Acids from Cetraria islandica [2][8]
-
Extraction: Milled lichen material is extracted with a suitable organic solvent (e.g., acetone or ethanol) to obtain a crude extract.
-
Size-Exclusion Chromatography: The crude extract is subjected to column chromatography using a size-exclusion stationary phase such as Sephadex LH-20. This step separates the paraconic acids from other lichen metabolites of different molecular sizes.
-
Fast Centrifugal Partition Chromatography (FCPC): The fractions enriched in paraconic acids from the size-exclusion chromatography are further purified using FCPC. This technique provides high-resolution separation based on the differential partitioning of the compounds between two immiscible liquid phases.
This protocol is self-validating as the purity of the isolated fractions can be monitored at each stage using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with final structural confirmation by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Biological Activity and Potential Applications
The biological activities of the paraconic acid class of compounds are primarily attributed to the substituted derivatives. These activities include:
-
Antineoplastic Properties: Several paraconic acids have demonstrated cytotoxicity against various cancer cell lines[1][9].
-
Antibiotic Effects: The ability of these compounds to inhibit the growth of bacteria and fungi has been reported[1][2].
The parent compound, 5-oxotetrahydrofuran-3-carboxylic acid, is utilized as a reagent in the synthesis of methylenecarboxybutyrolactones, which have shown antibacterial activity[3][10]. This suggests that the core structure is crucial for the biological activity, which is then modulated by the various substituents found in the natural derivatives.
Future Perspectives
The 5-oxotetrahydrofuran-3-carboxylic acid core remains a structure of significant interest for medicinal chemistry and drug development. Future research will likely focus on:
-
Total Synthesis: The development of novel and efficient synthetic routes to the paraconic acid core and its derivatives to enable the creation of libraries of new compounds for biological screening.
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different substituents on the paraconic acid scaffold influence its biological activity to design more potent and selective therapeutic agents.
-
Metabolomic Studies: Advanced analytical techniques may yet reveal the presence of the unsubstituted 5-oxotetrahydrofuran-3-carboxylic acid in natural sources, shedding more light on its biosynthetic pathways and biological role.
Conclusion
5-Oxotetrahydrofuran-3-carboxylic acid is a pivotal molecule that serves as the structural foundation for the biologically active paraconic acids. While its own natural occurrence remains to be definitively proven, its importance as a synthetic target is well-established. The study of its derivatives has provided valuable insights into natural product chemistry and has opened avenues for the development of new therapeutic agents. Continued investigation into the synthesis, natural occurrence, and biological activity of this compound and its analogs is crucial for advancing our understanding of its role in nature and its potential applications in medicine.
References
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Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. NIH. [Link]
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Some members of paraconic acids. | Download Scientific Diagram. ResearchGate. [Link]
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Synthesis and cytotoxic evaluation of novel paraconic acid analogs. PubMed. [Link]
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step isolation of the two major paraconic acids of Cetraria islandica. ResearchGate. [Link]
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Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid | C14H22O4 | CID 4248455. PubChem. [Link]
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5 g/min ) over ten min, resulting in a cloudy pale-orange color (Figure 1A). The reaction was allowed to stir under - nitrogen - Organic Syntheses Procedure. Organic Syntheses. [Link]
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5-(2-Methylpropyl)tetrahydro-2-oxo-3-furancarboxylic acid | C9H14O4. PubChem. [Link]
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5-Hexyltetrahydro-2-oxo-3-furancarboxylic acid | C11H18O4 | CID 10375946. PubChem. [Link]
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5-Heptyltetrahydro-2-oxo-3-furancarboxylic acid | C12H20O4 | CID 18371062. PubChem. [Link]
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Separation of Itaconic Acid from the Aqueous Phase using Phosphoric Extractants. Bentham Science. [Link]
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Total Syntheses of Paraconic Acids and 1,10-seco-Guaianolides via a Barbier Allylation/Translactonization Cascade of 3-(Bromomethyl)-2(5H)-furanone | Organic Letters. ACS Publications. [Link]
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An In-Depth Technical Guide to 5-Oxotetrahydrofuran-3-carboxylic Acid (CAS 498-89-5): A Keystone Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Oxotetrahydrofuran-3-carboxylic acid, also known by its synonym Paraconic acid, is a bifunctional molecule featuring a γ-butyrolactone ring and a carboxylic acid moiety. This unique structural arrangement imparts significant chemical reactivity and versatility, establishing it as a valuable chiral building block in modern organic synthesis. Its ability to serve as a precursor for complex stereodefined molecules makes it particularly relevant in the fields of medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, applications, and handling protocols, designed to equip researchers with the foundational knowledge required to effectively utilize this compound in their work.
Core Molecular Profile and Significance
Nomenclature and Identification
Proper identification is critical for sourcing and regulatory compliance. The key identifiers for this compound are listed below.
| Identifier | Value | Source |
| CAS Number | 498-89-5 | [1] |
| Molecular Formula | C₅H₆O₄ | [2] |
| Molecular Weight | 130.10 g/mol | [2] |
| IUPAC Name | 5-Oxooxolane-3-carboxylic acid | |
| Common Synonyms | Paraconic acid | [3] |
Chemical Structure and Stereochemistry
The structure of 5-Oxotetrahydrofuran-3-carboxylic acid consists of a five-membered lactone (a cyclic ester) with a carboxylic acid group at the 3-position. The carbon atom at the 3-position is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-5-oxotetrahydrofuran-3-carboxylic acid and (S)-5-oxotetrahydrofuran-3-carboxylic acid. This chirality is of paramount importance, as the biological activity of molecules derived from this scaffold is often dependent on a specific stereoisomer.
Significance in Medicinal Chemistry
The carboxylic acid functional group is a cornerstone of drug design, present in over 450 marketed drugs.[4][5] It often serves as a key pharmacophoric element, engaging in hydrogen bonding and ionic interactions with biological targets. However, its presence can also pose challenges related to metabolic instability and poor membrane permeability.[4][5] Molecules like 5-Oxotetrahydrofuran-3-carboxylic acid serve as rigid scaffolds that can position the crucial carboxylic acid group in a well-defined spatial orientation, while the lactone ring offers additional points for chemical modification. This allows for the synthesis of complex libraries of compounds for screening and the development of bioisosteres to overcome common pharmacokinetic challenges.[4][5]
Physicochemical and Spectroscopic Properties
A summary of the key physical and chemical properties is provided below. This data is essential for planning reactions, purification, and storage.
| Property | Value / Description |
| Physical State | Solid. |
| Storage Temperature | Recommended: 2-8°C, under inert gas, in a dry environment.[1] |
| Solubility | Soluble in polar organic solvents. |
| Topological Polar Surface Area (TPSA) | 63.6 Ų[2] |
| Hydrogen Bond Acceptors | 3[2] |
| Hydrogen Bond Donors | 1[2] |
| Rotatable Bonds | 1[2] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for structure verification and purity assessment.
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the diastereotopic protons on the tetrahydrofuran ring. Key signals would include those for the methine proton at the C3 position (adjacent to the carboxyl group) and the methylene protons at C2 and C4. The acidic proton of the carboxylic acid will appear as a broad singlet, often far downfield, and its position can be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the lactone carbonyl carbon (typically ~170-180 ppm), the carboxylic acid carbonyl carbon (similar range), and the carbons of the tetrahydrofuran ring.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band around 1770-1800 cm⁻¹ is characteristic of the γ-lactone carbonyl stretch. A second, broader carbonyl stretch for the carboxylic acid will appear around 1700-1730 cm⁻¹. A very broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the hydrogen-bonded carboxylic acid.[6]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak (M⁺) at m/z 130, along with characteristic fragmentation patterns resulting from the loss of CO₂, H₂O, or the carboxylic acid group.[7][8]
Synthesis and Chiral Resolution
The synthesis of paraconic acids and their derivatives is an area of active research, with various strategies developed to control stereochemistry.
Synthetic Strategies
While a universally adopted, single-step synthesis for the racemic 3-carboxy isomer is not prominently featured in high-impact literature, its synthesis is conceptually rooted in established organic reactions. A common approach involves the Michael addition of a nucleophile to an appropriate unsaturated precursor, such as itaconic acid or its derivatives, followed by cyclization.
More advanced and stereocontrolled syntheses have been developed for substituted paraconic acids. For instance, a stereodivergent synthesis was achieved via the dynamic kinetic resolution of 3-acylsuccinimides, which are subsequently converted to the target paraconic acids.[9][10] This highlights the importance of controlling the stereocenter at the 3-position early in the synthetic sequence.
Protocol: Chiral Resolution via Diastereomeric Esterification
The separation of enantiomers is crucial for drug development. A widely applicable and robust method is the formation of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by standard techniques like chromatography. The use of a chiral auxiliary, such as L-(-)-menthol, has proven effective for resolving carboxylic acid intermediates in the synthesis of complex bioactive molecules.[11][12]
Causality: L-menthol is a readily available, inexpensive, and enantiomerically pure natural product. When it reacts with a racemic carboxylic acid, it forms two diastereomeric esters. The different spatial arrangements of these diastereomers lead to distinct interactions with the stationary phase of an HPLC column, allowing for their separation.
Step-by-Step Protocol:
-
Esterification:
-
To a solution of racemic 5-oxotetrahydrofuran-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add L-(-)-menthol (1.1 eq).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and concentrate the filtrate under reduced pressure.
-
-
Purification & Separation:
-
Purify the crude residue via flash column chromatography on silica gel to isolate the mixture of diastereomeric menthyl esters.
-
Set up a preparative High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase (e.g., CHIRALPAK® series).
-
Dissolve the diastereomeric mixture in the mobile phase (e.g., a hexane/isopropanol mixture) and inject it onto the column.
-
Collect the separated fractions corresponding to each diastereomer, guided by UV detection.[11][12]
-
-
Hydrolysis (Cleavage of Auxiliary):
-
Treat each separated diastereomer with a base (e.g., lithium hydroxide in a THF/water mixture) to hydrolyze the ester bond.
-
Stir at room temperature until the starting ester is consumed (monitor by TLC).
-
Acidify the reaction mixture with aqueous HCl (e.g., 1 M) to protonate the carboxylate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically pure (R)- or (S)-5-oxotetrahydrofuran-3-carboxylic acid.
-
Chemical Reactivity and Key Transformations
The molecule's bifunctional nature dictates its reactivity. The carboxylic acid and the lactone ring can be manipulated independently or in concert to build molecular complexity.
-
Carboxylic Acid Reactions: The -COOH group undergoes standard transformations such as esterification (as described above), conversion to acid chlorides (using thionyl chloride or oxalyl chloride), and amidation (via coupling agents like HATU or EDC) to introduce a wide range of functional groups.
-
Lactone Ring-Opening: The lactone is susceptible to nucleophilic attack, especially under basic conditions. Strong nucleophiles like Grignard reagents or organolithiums can open the ring to form diols. Basic hydrolysis will open the ring to form the corresponding 4-hydroxy-1,3-dicarboxylate salt.
-
α-Functionalization: The protons on the carbon alpha to the carboxylic acid (C3) can be removed by a strong base, generating an enolate that can react with various electrophiles, allowing for further substitution at this position.
Applications in Drug Discovery
The rigid lactone scaffold combined with the chiral carboxylic acid makes this compound a powerful starting material for synthesizing biologically active molecules.
-
Precursors to Antibiotics: Paraconic acids are a class of natural products known for their antibiotic and antineoplastic properties.[3] 5-Oxotetrahydrofuran-3-carboxylic acid serves as the core scaffold for many of these compounds.[13]
-
Fatty Acid Synthase (FASN) Inhibitors: Derivatives of this scaffold, such as 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), are known inhibitors of fatty acid synthase (FASN), an enzyme overexpressed in many cancer types.[14] Inhibition of FASN can disrupt cancer cell metabolism and induce apoptosis, making this a promising therapeutic strategy.[14]
-
Artificial Glutamate Analogs: The defined stereochemistry of this building block is critical for creating analogs of neurotransmitters. Chiral resolution of related intermediates has been a key step in the enantiospecific synthesis of artificial glutamate analogs designed to selectively target glutamate receptors in the central nervous system.[11][12]
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with this chemical.
Hazard Identification
The compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Safe Handling Protocol
| Protocol Step | Rationale and Action |
| Engineering Controls | To minimize inhalation risk, always handle in a well-ventilated area, preferably within a certified chemical fume hood. |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear chemical safety goggles and/or a face shield to prevent contact that can cause serious eye damage. Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Skin/Body Protection: Wear a lab coat and closed-toe shoes. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
| Storage | Store in a tightly sealed container in a cool (2-8°C), dry place away from incompatible materials such as strong oxidizing agents.[1] |
| Spill Response | In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. |
| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. |
Conclusion and Future Outlook
5-Oxotetrahydrofuran-3-carboxylic acid is more than a simple chemical reagent; it is a versatile and powerful tool for the construction of stereochemically complex and biologically relevant molecules. Its value is particularly pronounced in medicinal chemistry, where the demand for novel, enantiomerically pure scaffolds continues to grow. Future research will likely focus on developing more efficient and scalable asymmetric syntheses of this core structure and expanding its application in the synthesis of novel therapeutics targeting areas from infectious diseases to oncology and neuroscience.
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A facile route to (+)- and (–)-trans-tetrahydro-5-oxo-2-pentylfuran-3-carboxylic acid, precursors of (+)- and (–)-methylenolactocin. Chemical Communications (RSC Publishing). Available at: [Link]
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Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Thieme. Available at: [Link]
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Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. National Institutes of Health. Available at: [Link]
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Efficient kinetic resolution of racemic α-quaternary carboxylic acids via bromolactonization catalyzed by hydroxy-type chiral bifunctional sulfide. Tetrahedron. Available at: [Link]
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Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. ResearchGate. Available at: [Link]
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4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function. National Center for Biotechnology Information. Available at: [Link]
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Stereodivergent Synthesis of Chiral Paraconic Acids via Dynamic Kinetic Resolution of 3-Acylsuccinimides. ACS Publications. Available at: [Link]
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Some members of paraconic acids. ResearchGate. Available at: [Link]
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Stereodivergent Synthesis of Chiral Paraconic Acids via Dynamic Kinetic Resolution of 3-Acylsuccinimides. National Center for Biotechnology Information. Available at: [Link]
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5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST WebBook. Available at: [Link]
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Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. Available at: [Link]
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A Comparative Analysis of (R)- and (S)-5-Oxotetrahydrofuran-2-carboxylic Acid Enantiomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Editor's Note: This guide focuses on the enantiomers of 5-Oxotetrahydrofuran-2 -carboxylic acid. While the initial topic specified the 3-carboxylic acid isomer, a comprehensive review of authoritative chemical databases and scientific literature reveals that the (R)- and (S)-enantiomers of the 2-carboxylic acid isomer are the compounds of significant scientific, industrial, and commercial relevance. The principles, synthetic strategies, and analytical techniques discussed herein provide a robust framework applicable to the study of chiral lactones.
Introduction: The Significance of Chirality in γ-Lactone Scaffolds
Chirality is a fundamental principle in drug discovery and development, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, potency, and toxicity. The enantiomers of 5-Oxotetrahydrofuran-2-carboxylic acid, a γ-butyrolactone derivative, are quintessential examples of valuable chiral building blocks. These molecules serve as versatile synthons in the asymmetric synthesis of complex natural products and pharmacologically active compounds. Their rigid, five-membered lactone ring, combined with a stereodefined carboxylic acid handle, provides a powerful platform for introducing chirality and functionality into target molecules. This guide provides an in-depth comparison of the (R)- and (S)-enantiomers, exploring their synthesis, characterization, and strategic applications.
Section 1: Core Physicochemical and Stereochemical Properties
The (R)- and (S)-enantiomers of 5-Oxotetrahydrofuran-2-carboxylic acid are mirror images of each other and, as such, possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their defining difference lies in their interaction with plane-polarized light, where they rotate it in equal but opposite directions. This optical activity is a direct consequence of their absolute stereochemistry at the C2 position.
Caption: Molecular structures of the (R) and (S) enantiomers.
Table 1: Comparative Physicochemical Properties
| Property | (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid | (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid | Reference(s) |
| CAS Number | 53558-93-3 | 21461-84-7 | [1][2] |
| Molecular Formula | C₅H₆O₄ | C₅H₆O₄ | [1][2] |
| Molecular Weight | 130.10 g/mol | 130.10 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | White to light yellow to beige crystalline powder | [2] |
| Melting Point | 71-73 °C (lit.) | 71-73 °C (lit.) | [2][3] |
| Boiling Point | 165-167 °C / 0.3 mmHg (lit.) | 150-155 °C / 0.2 mmHg (lit.) | [2][3] |
| Optical Rotation | [α]20/D -14°, c = 5 in methanol (typical) | [α]20/D +14°, c = 5 in methanol | [4] |
| Synonyms | (R)-(-)-γ-Carboxy-γ-butyrolactone | (S)-(+)-γ-Carboxy-γ-butyrolactone, L-α-Hydroxyglutaric acid γ-lactone | [4] |
Section 2: Enantioselective Synthesis Strategies
The most reliable and widely adopted method for producing these enantiomers in high purity is through the stereospecific transformation of chiral precursors. The readily available and inexpensive amino acids, D- and L-glutamic acid, serve as ideal starting materials.
Causality of the Synthetic Pathway: The synthesis hinges on the diazotization of the primary amine of glutamic acid using sodium nitrite (NaNO₂) in an acidic medium (HCl). This reaction generates an unstable diazonium salt intermediate. The key step is the subsequent intramolecular nucleophilic attack by the γ-carboxyl group on the carbon atom bearing the diazonium group. This Sɴ2-like reaction proceeds with inversion of stereochemistry, leading to the formation of the γ-lactone ring. Consequently, D-glutamic acid yields the (R)-enantiomer, and L-glutamic acid yields the (S)-enantiomer. The reaction is typically performed at low temperatures (0 to -5 °C) to control the reactivity of the diazonium intermediate and minimize side reactions.
Caption: Synthesis from chiral glutamic acid precursors.
Protocol 2.1: Synthesis of (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid from L-Glutamic Acid
This protocol is a self-validating system; starting with enantiopure L-glutamic acid ensures the formation of the (S)-lactone, verifiable by polarimetry.
-
Dissolution: Dissolve L-glutamic acid (e.g., 10.0 g, 0.068 mol) in deionized water (20 mL) in a conical flask equipped with a magnetic stirrer.[4]
-
Cooling: Place the flask in an ice-salt bath to cool the solution to -5 °C.
-
Reagent Preparation: In a separate beaker, dissolve sodium nitrite (NaNO₂, e.g., 7.0 g, 0.102 mol) in deionized water (20 mL).[4]
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold L-glutamic acid solution. Concurrently, add concentrated hydrochloric acid (HCl) as needed to maintain a strongly acidic environment.[3][4] Maintain the temperature below 0 °C throughout the addition.
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir continuously for 12 hours or overnight.[3][4] The solution should become clear.
-
Isolation: Concentrate the reaction mixture by rotary evaporation at a temperature below 50 °C to obtain a viscous, oily residue.[4]
-
Extraction: Dissolve the residue in ethyl acetate (EtOAc). Filter to remove any inorganic salts (e.g., NaCl). Wash the collected solids with additional EtOAc.
-
Drying and Purification: Combine the filtrate and washings. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under vacuum to yield the crude product, typically as a light-yellow oil or solid.[4] Further purification can be achieved by crystallization.
Section 3: Analytical Methodologies for Enantiomeric Discrimination
Since enantiomers have identical physical properties in an achiral environment, their separation and quantification require a chiral environment. This is a critical step for quality control in synthesis and for studying stereoselective processes.
1. Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable direct method.[5] The principle involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer. These transient, diastereomeric complexes have different energies, leading to different retention times and thus separation.[6]
2. Chiral Derivatization: An indirect method where the racemic acid mixture is reacted with an enantiomerically pure chiral derivatizing agent (e.g., a chiral amine or alcohol) to form a pair of diastereomers.[7] These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques (e.g., silica gel TLC or HPLC).[7][8]
Caption: Principle of chiral resolution via derivatization.
Protocol 3.1: General Workflow for Chiral HPLC Analysis
-
Column Selection: Choose an appropriate Chiral Stationary Phase (CSP) column. Columns like Chiralpak® IA or ID are often effective for separating chiral compounds.[5]
-
Mobile Phase Preparation: Prepare a mobile phase based on the column manufacturer's recommendations. A common mobile phase for these types of compounds might be a mixture of hexane/isopropanol or acetonitrile/water with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or ammonia) to improve peak shape.[5]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation: Set up the HPLC system with the chosen column and mobile phase. Equilibrate the column until a stable baseline is achieved.
-
Injection and Analysis: Inject the sample and run the analysis. The two enantiomers should elute at different retention times.
-
Quantification: Determine the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
Section 4: Applications in Research and Drug Development
The primary value of (R)- and (S)-5-Oxotetrahydrofuran-2-carboxylic acid lies in their utility as chiral synthons. Their stereochemistry is transferred to a more complex target molecule, avoiding the need for difficult resolutions later in a synthetic sequence.
-
Chiral Building Blocks: They are key intermediates in the synthesis of a wide range of molecules, including antiviral agents (e.g., dideoxynucleosides) and other biologically active natural products.[3] The lactone can be opened, and the carboxylic acid can be transformed into various other functional groups.
-
Chiral Derivatizing Agents: The (S)-enantiomer, in particular, is used as a chiral derivatizing agent for determining the enantiomeric purity of alcohols and amines through techniques like NMR or HPLC.[2][4]
-
Biological Activity: While many derivatives show biological activity, the parent compounds themselves have been studied. For instance, silver (I) complexes involving both (R)- and (S)-enantiomers have demonstrated significant antibacterial and antifungal activities. The core γ-lactone structure is a feature in many natural products with diverse biological activities, including antimicrobial and anti-inflammatory properties.[9][10]
Conclusion
(R)- and (S)-5-Oxotetrahydrofuran-2-carboxylic acid are not merely mirror-image molecules; they are distinct chemical entities offering stereochemically defined pathways to complex molecular targets. Their efficient synthesis from glutamic acid, coupled with robust analytical methods for verifying their purity, makes them indispensable tools for the modern synthetic chemist. Understanding the unique properties and applications of each enantiomer is crucial for researchers and drug development professionals aiming to harness the power of chirality to create novel therapeutics and functional materials.
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An In-Depth Technical Guide to the Biological Activity of 5-Oxotetrahydrofuran-3-carboxylic Acid Derivatives
Introduction: The Significance of the γ-Butyrolactone Scaffold
The 5-oxotetrahydrofuran, commonly known as γ-butyrolactone, is a privileged scaffold in medicinal chemistry and a structural feature present in approximately 10% of all natural products.[1] Its derivatives, particularly those functionalized with a carboxylic acid at the 3-position, represent a class of compounds with a remarkable breadth of biological activities. These activities span from antimicrobial and anticancer to anti-inflammatory effects, making them highly attractive starting points for drug discovery programs.[1][2] The inherent reactivity of the lactone ring, combined with the synthetic versatility offered by the carboxylic acid handle, allows for the creation of diverse chemical libraries to probe various biological targets. This guide provides a comprehensive overview of the key biological activities of 5-oxotetrahydrofuran-3-carboxylic acid derivatives, delves into their mechanisms of action, and presents detailed protocols for their evaluation.
Anticancer Activity: Targeting Aberrant Cellular Processes
Derivatives of the 5-oxotetrahydrofuran-3-carboxylic acid core have demonstrated significant potential as anticancer agents, primarily by inhibiting crucial enzymatic pathways overactive in cancer cells.
Mechanism of Action: Fatty Acid Synthase (FASN) Inhibition
A prominent mechanism is the inhibition of fatty acid synthase (FASN), an enzyme responsible for the synthesis of fatty acids. Many cancer cells exhibit upregulated FASN activity to support rapid proliferation and membrane synthesis. A well-studied example is C75 , or 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, a synthetic FASN inhibitor with proven therapeutic potential in various cancer models.[3] C75 not only targets the primary FASN pathway but also impairs mitochondrial fatty acid synthesis by inhibiting mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), an enzyme that shares conserved catalytic domains with FASN.[3] This dual action disrupts cellular energy homeostasis and lipid signaling, leading to apoptosis in cancer cells.
Mechanism of Action: Lactate Transport Inhibition
Another critical target is the inhibition of lactate transport.[4] Cancer cells often exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect), leading to the production of large amounts of lactate. This lactate is exported out of the cell by monocarboxylate transporters (MCTs) to maintain intracellular pH and fuel tumor metabolism.[4] Compounds that block MCTs can cause intracellular lactate accumulation, leading to acidosis and cell death.[4] While not direct derivatives of the 5-oxotetrahydrofuran-3-carboxylic acid core, related carboxylic acid-containing heterocyclic compounds have shown promise as lactate transport inhibitors, suggesting a viable therapeutic strategy for this scaffold.[4]
General Cytotoxicity
Beyond specific enzyme inhibition, many novel derivatives have been synthesized and screened for general cytotoxic activity against a range of cancer cell lines. For instance, various 5-ylidene-2-thioxo-4-thiazolidinones, which can be conceptually derived from the core structure, have shown submicromolar cytotoxicity against leukemia, colon, CNS, and ovarian cancer cell lines.[5] Similarly, novel 5-oxopyrrolidine derivatives, which share a five-membered ring structure, have exerted potent anticancer activity against A549 lung adenocarcinoma cells.[6] These findings underscore the potential of small heterocyclic scaffolds containing a carboxylic acid moiety to serve as a foundation for developing new anticancer agents.[6][7][8][9]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol outlines a standard method for assessing the cytotoxic effects of 5-oxotetrahydrofuran-3-carboxylic acid derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HCT 116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The γ-butyrolactone scaffold is a well-established pharmacophore in the design of novel antimicrobial agents.[2] The increasing prevalence of multidrug-resistant pathogens necessitates the development of new molecules that can overcome existing resistance mechanisms.[2]
Spectrum of Activity
Studies have shown that derivatives of 5-oxotetrahydrofuran exhibit a broad range of antimicrobial activities.[1] For example, a series of synthesized γ-butyrolactone derivatives were evaluated against a panel of pathogens including Enterobacter aerogenes, Escherichia coli, Staphylococcus aureus, Staphylococcus epidermidis, Aspergillus niger, and Candida albicans.[1][10] One particular compound demonstrated high antimicrobial activity against S. epidermidis, comparable to the standard antibiotic streptomycin.[1][10] Other studies have highlighted the activity of butyrolactone analogues against Streptococcus gordonii, a bacterium implicated in oral infections.[11]
Structure-Activity Relationships (SAR)
Preliminary SAR studies indicate that the nature and position of substituents on the butyrolactone ring are critical for antimicrobial potency.[11] For instance, the length of an alkyl chain at the C5 position and the presence of a carboxyl group at the C4 position have been shown to significantly influence antibacterial activity.[11] This suggests that a dual-pronged approach, modifying different positions on the scaffold, could lead to the development of more potent bactericidal agents.[11]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This method involves challenging the microorganism with serial dilutions of the test compound in a liquid nutrient broth.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control well (broth and inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density at 600 nm.
Anti-inflammatory Activity: Modulating Immune Responses
Chronic inflammation is a hallmark of many diseases, and targeting the enzymes that mediate the inflammatory process is a key therapeutic strategy. Substituted tetrahydrofurans have been investigated for their potential as anti-inflammatory agents.[12]
Mechanism of Action: Cyclooxygenase (COX) Inhibition
A primary mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[13] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, COX-2 is induced during inflammation.[13] Therefore, selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects.[13]
Studies on 5-carboxyl-2,3-diaryl-tetrahydrofuran-3-ols have identified compounds with appreciable COX-2 inhibition and selectivity.[12] The substituents on the phenyl rings and the group at the C-5 position of the tetrahydrofuran ring significantly affect the activity, highlighting the importance of specific structural features for interaction with the active site of the COX-2 enzyme.[12]
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams outline a typical drug discovery workflow and a simplified signaling pathway.
Drug Discovery Workflow
Caption: A generalized workflow for the discovery and development of 5-OTFCA derivatives.
Simplified COX-2 Inhibition Pathway
Caption: Inhibition of the COX-2 pathway by a 5-OTFCA derivative to reduce inflammation.
Summary of Biological Activities and Representative Data
The following table summarizes the key biological activities and provides examples of the types of data generated in their assessment.
| Biological Activity | Molecular Target(s) | Example Assay | Key Metric |
| Anticancer | Fatty Acid Synthase (FASN), Monocarboxylate Transporters (MCTs) | MTT Cytotoxicity Assay | IC₅₀ (µM) |
| Antimicrobial | Bacterial Cell Wall/Membrane Synthesis, Essential Enzymes | Broth Microdilution | MIC (µg/mL) |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | COX Inhibitory Assay | IC₅₀ (µM), Selectivity Index |
Future Perspectives and Conclusion
The 5-oxotetrahydrofuran-3-carboxylic acid scaffold continues to be a fertile ground for the discovery of new bioactive molecules. Its prevalence in nature and synthetic tractability ensure its continued relevance in medicinal chemistry.[1] Future research will likely focus on several key areas:
-
Target Identification: Elucidating the specific molecular targets for derivatives that show potent phenotypic effects but have unknown mechanisms of action.
-
SAR Expansion: Systematically exploring the chemical space around the core scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
Advanced Formulations: Developing novel delivery systems to enhance the bioavailability and therapeutic efficacy of promising lead compounds.
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An In-depth Technical Guide to 5-Oxotetrahydrofuran-3-carboxylic acid: A Privileged γ-Lactone Scaffold in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The γ-lactone moiety, a five-membered heterocyclic ring containing an ester functional group, is a cornerstone in the architecture of numerous biologically active molecules.[1] Its prevalence in FDA-approved drugs for a wide array of therapeutic areas—including oncology, infectious diseases, and cardiovascular conditions—underscores its significance as a "privileged structure" in medicinal chemistry.[1] This technical guide provides a comprehensive exploration of a specific, yet highly versatile, member of this class: 5-Oxotetrahydrofuran-3-carboxylic acid. We will delve into its fundamental chemical properties, established synthetic routes, and its pivotal role as a building block in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into the application of this important scaffold.
Introduction: The Significance of the γ-Lactone Ring System
The γ-butyrolactone ring is a recurring motif in a multitude of natural products and synthetically derived small molecules that exhibit a broad spectrum of pharmacological activities.[1] This five-membered lactone structure is a key pharmacophore in several clinically used drugs, highlighting its importance in drug design and development.[1] The biological activities associated with γ-lactones are diverse, ranging from antimicrobial and anti-inflammatory to anticancer and neuroprotective effects.[1][2] The reactivity of the lactone ring, particularly the electrophilic nature of the carbonyl carbon, allows for crucial interactions with biological targets, often through nucleophilic attack by amino acid residues in enzyme active sites.[3] Furthermore, the stereochemistry of substituted γ-lactones can significantly influence their biological activity, making enantioselective synthesis a critical aspect of their development.
This guide will focus on 5-Oxotetrahydrofuran-3-carboxylic acid, a bifunctional molecule that combines the key features of a γ-lactone with the versatility of a carboxylic acid. This unique combination makes it an attractive starting material for the synthesis of a wide range of more complex molecules with potential therapeutic applications.
Physicochemical Properties of 5-Oxotetrahydrofuran-3-carboxylic acid
A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug discovery and development. These properties influence its reactivity, solubility, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₅H₆O₄ | [4][5] |
| Molecular Weight | 130.10 g/mol | [4][5] |
| CAS Number | 498-89-5 | [6] |
| IUPAC Name | 5-oxooxolane-3-carboxylic acid | |
| Melting Point | 71-73 °C (for the (S)-enantiomer) | [7] |
| Boiling Point | 150-155 °C at 0.2 mmHg (for the (S)-enantiomer) | [7] |
| Appearance | Varies; can be an oil or solid | [7][8] |
The presence of both a lactone and a carboxylic acid group imparts a polar character to the molecule, influencing its solubility in various solvents. The carboxylic acid moiety provides a handle for a variety of chemical transformations, including esterification, amidation, and salt formation, which can be leveraged to modulate the molecule's properties for specific applications.[9][10]
Synthesis of 5-Oxotetrahydrofuran-3-carboxylic acid and its Derivatives
The synthesis of γ-lactones, in general, has been an area of intense research, with numerous methods developed to construct this important heterocyclic ring.[1] A common and straightforward approach to synthesizing γ-butyrolactones is through the intramolecular esterification of γ-hydroxybutanoic acids.[1]
General Synthetic Strategies for γ-Lactones
Several key bond-forming strategies are employed in the synthesis of γ-butyrolactones. These can be broadly categorized based on the bond disconnections in the target molecule:
-
C5-O1 Bond Formation: This is a classic approach involving the lactonization of a γ-hydroxy carboxylic acid or its ester equivalent.
-
C4-C5 and C2-O1 Bond Formation: [3+2] annulation strategies are powerful methods for constructing the five-membered ring in a convergent manner.
-
Halolactonization: The reaction of an unsaturated carboxylic acid with an electrophilic halogen source is a widely used method for the synthesis of functionalized γ-lactones.[1]
Specific Synthetic Routes to Substituted 5-Oxotetrahydrofuran-carboxylic Acids
The synthesis of substituted 5-oxotetrahydrofuran-carboxylic acid derivatives often involves multi-step sequences. For instance, a microwave-assisted 1,3-dipolar cycloaddition of oximes with methyl acrylate derivatives can produce isoxazolines, which can then be transformed into the desired γ-lactone carboxylic acid.[11][12]
Experimental Protocol: Microwave-Assisted Synthesis of a 5-Oxotetrahydrofuran-2-carboxylic Acid Derivative [12]
This protocol outlines a general procedure for the synthesis of a 2-substituted-5-oxotetrahydrofuran-2-carboxylic acid from an isoxazoline precursor.
Step 1: Synthesis of the Isoxazoline Precursor
-
Combine the appropriate oxime and methyl acrylate derivative in a microwave-safe vessel.
-
Add a suitable mediating agent, such as diacetoxyiodobenzene.
-
Irradiate the mixture in a microwave reactor at a specified temperature and time to facilitate the 1,3-dipolar cycloaddition.
-
Purify the resulting isoxazoline by flash column chromatography.
Step 2: Conversion to the γ-Lactone Carboxylic Acid
-
Dissolve the purified isoxazoline in a suitable solvent system.
-
Subject the isoxazoline to reaction conditions that promote ring-opening and subsequent lactonization and hydrolysis to the carboxylic acid. This may involve acidic or basic hydrolysis followed by a lactonization step.
-
Purify the final 5-oxotetrahydrofuran-carboxylic acid derivative using appropriate techniques such as crystallization or chromatography.
Causality Behind Experimental Choices:
-
Microwave Irradiation: This technique is employed to significantly reduce reaction times and often improve product yields compared to conventional heating methods.[12]
-
Diacetoxyiodobenzene: This reagent acts as an oxidant to generate the nitrile oxide in situ from the oxime, which is the reactive intermediate in the 1,3-dipolar cycloaddition.
-
Chromatographic Purification: This is a standard and effective method for isolating the desired product from unreacted starting materials and byproducts, ensuring the purity of the intermediates and final compound.
The Role of 5-Oxotetrahydrofuran-3-carboxylic Acid in Drug Development
The γ-lactone scaffold is a key component in a wide range of biologically active compounds, and 5-Oxotetrahydrofuran-3-carboxylic acid serves as a versatile building block for accessing novel derivatives with therapeutic potential.
A Scaffold for Diverse Biological Activities
Compounds containing the γ-lactone ring have demonstrated a remarkable array of biological activities, including:
-
Anticancer: Many natural and synthetic γ-lactones exhibit cytotoxic activity against various cancer cell lines.[1][13][14] For instance, some sesquiterpene lactones owe their anticancer effects to the presence of an α-methylene-γ-lactone moiety.[13][15]
-
Anti-inflammatory: The γ-lactone structure is found in numerous compounds with potent anti-inflammatory properties.[1][2]
-
Antimicrobial: The γ-lactone ring is a pharmacophore in a variety of natural products with antibacterial and antifungal activities.[2][3]
-
Neuroprotective: Certain γ-lactone-containing molecules have shown promise in protecting neuronal cells from damage.[1]
The presence of the carboxylic acid group in 5-Oxotetrahydrofuran-3-carboxylic acid provides a convenient point for chemical modification, allowing for the synthesis of libraries of compounds for biological screening. This enables the exploration of structure-activity relationships and the optimization of lead compounds.
Case Study: C75 - A Fatty Acid Synthase Inhibitor
A notable example of a bioactive molecule based on a substituted 5-oxotetrahydrofuran-3-carboxylic acid is C75 (4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid).[16][17] C75 is a synthetic inhibitor of fatty acid synthase (FASN), an enzyme that is overexpressed in many human cancers.[17] By inhibiting FASN, C75 disrupts the synthesis of fatty acids that are essential for tumor cell growth and survival.[17]
Mechanism of Action Workflow for C75
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Spectroscopic Data of 5-Oxotetrahydrofuran-3-carboxylic Acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Oxotetrahydrofuran-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the characterization of this molecule. While a complete, publicly available experimental dataset for this specific compound is not readily accessible, this guide leverages data from structurally analogous compounds to provide a robust and scientifically grounded interpretation of its expected spectroscopic profile.
Introduction to 5-Oxotetrahydrofuran-3-carboxylic Acid
5-Oxotetrahydrofuran-3-carboxylic acid, a derivative of a γ-butyrolactone and a carboxylic acid, presents a unique molecular architecture of interest in organic synthesis and medicinal chemistry. The presence of a lactone ring and a carboxylic acid moiety dictates its chemical reactivity and biological activity. Accurate structural elucidation and purity assessment are paramount, for which spectroscopic methods are indispensable. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound, providing a foundational understanding for its synthesis and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 5-Oxotetrahydrofuran-3-carboxylic acid, both ¹H and ¹³C NMR are crucial for confirming its structure.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the tetrahydrofuran ring and the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl and carboxylic acid groups.
Table 1: Predicted ¹H NMR Chemical Shifts for 5-Oxotetrahydrofuran-3-carboxylic acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H3 | 3.2 - 3.5 | Multiplet | - | Methine proton alpha to both the lactone carbonyl and the carboxylic acid, leading to significant deshielding. |
| H2a, H2b | 2.5 - 2.8 | Multiplet | - | Methylene protons adjacent to the carboxylic acid group. Diastereotopic nature may lead to complex splitting. |
| H4a, H4b | 4.3 - 4.6 | Multiplet | - | Methylene protons adjacent to the lactone oxygen, resulting in downfield chemical shifts. |
| COOH | 10 - 13 | Broad Singlet | - | Typical chemical shift for a carboxylic acid proton, often broad due to hydrogen bonding and exchange. |
Predictions are based on the analysis of related structures such as paraconic acid and other substituted tetrahydrofurans.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons are particularly diagnostic.
Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Oxotetrahydrofuran-3-carboxylic acid
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C5 (Lactone C=O) | 175 - 180 | Typical chemical shift for a lactone carbonyl carbon. |
| C=O (Carboxylic Acid) | 170 - 175 | Characteristic chemical shift for a carboxylic acid carbonyl carbon. |
| C4 | 65 - 70 | Carbon adjacent to the lactone oxygen, resulting in a downfield shift. |
| C3 | 40 - 45 | Methine carbon alpha to two carbonyl groups. |
| C2 | 30 - 35 | Methylene carbon adjacent to the carboxylic acid group. |
Predictions are based on data from gamma-butyrolactone, succinic acid, and other carboxylic acid-substituted cyclic ethers.[1][2][3]
Experimental Protocol for NMR Spectroscopy
The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of small organic molecules like 5-Oxotetrahydrofuran-3-carboxylic acid.
Diagram 1: Workflow for NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 5-Oxotetrahydrofuran-3-carboxylic acid for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in a suitable deuterated solvent (e-g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard pulse sequences.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline corrections.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum and identify the peak positions in both spectra.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For 5-Oxotetrahydrofuran-3-carboxylic acid, the characteristic absorptions of the carboxylic acid and lactone carbonyl groups are expected to be prominent.
Predicted IR Spectral Data
The IR spectrum will be dominated by strong absorptions from the O-H and C=O stretching vibrations.
Table 3: Predicted IR Absorption Frequencies for 5-Oxotetrahydrofuran-3-carboxylic acid
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching |
| C=O (Lactone) | 1760 - 1780 | Strong | Stretching |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Stretching |
| C-O (Lactone & Acid) | 1000 - 1300 | Strong | Stretching |
Predictions are based on the typical IR absorption frequencies for carboxylic acids and γ-lactones.[4][5][6] The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structures of carboxylic acids.[5]
Experimental Protocol for IR Spectroscopy
A standard protocol for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is described below.
Diagram 2: Workflow for ATR-FTIR Analysis
Caption: Standard workflow for ATR-FTIR analysis.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Analysis:
-
Place a small amount of the solid 5-Oxotetrahydrofuran-3-carboxylic acid onto the ATR crystal.
-
Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum.
-
Identify and label the wavenumbers of the major absorption bands.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.
Predicted Mass Spectrum Data
For 5-Oxotetrahydrofuran-3-carboxylic acid (Molecular Weight: 130.10 g/mol ), the mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 5-Oxotetrahydrofuran-3-carboxylic acid
| m/z | Predicted Ion Structure | Fragmentation Pathway |
| 130 | [C₅H₆O₄]⁺˙ | Molecular Ion (M⁺˙) |
| 113 | [C₅H₅O₃]⁺ | Loss of OH radical |
| 85 | [C₄H₅O₂]⁺ | Loss of COOH radical |
| 84 | [C₄H₄O₂]⁺˙ | Loss of H₂O and CO (from carboxylic acid) |
| 56 | [C₃H₄O]⁺˙ | Cleavage of the lactone ring |
Predictions are based on typical fragmentation patterns of carboxylic acids and lactones.[7]
Experimental Protocol for Mass Spectrometry
The following is a general protocol for the analysis of a small organic molecule by electrospray ionization mass spectrometry (ESI-MS).
Diagram 3: Workflow for ESI-MS Analysis
Caption: Standard workflow for ESI-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of 5-Oxotetrahydrofuran-3-carboxylic acid (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol or acetonitrile. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.
-
-
Instrument Setup and Data Acquisition:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the source parameters (e.g., capillary voltage, gas flow rates, and temperature) to achieve a stable signal.
-
Acquire the mass spectrum in the appropriate mass range. For this molecule, a range of m/z 50-200 would be suitable. Data can be acquired in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and compare it with the predicted fragmentation pathways to confirm the structure.
-
Conclusion
References
-
gamma-butyrolactone. (2005, August 22). SWGDRUG.org. Retrieved from [Link]
-
Determination of gamma-butyrolactone (GBL). (n.d.). Institute of Biochemistry, German Sport University Cologne. Retrieved from [Link]
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FTIR spectrum of succinic acid crystal. (n.d.). ResearchGate. Retrieved from [Link]
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Succinic Acid. (n.d.). PubChem. Retrieved from [Link]
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Fourier transform infrared spectrum of a typical aqueous-based... (n.d.). ResearchGate. Retrieved from [Link]
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FIG. 1. FT-IR ATR spectra of succinic acid in (a) methanol and (b) a... (n.d.). ResearchGate. Retrieved from [Link]
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IR: carboxylic acids. (n.d.). University of Calgary. Retrieved from [Link]
-
Unveiling the conformational diversity of succinic acid: Insights from IR spectroscopy and quantum chemical calculations. (2024, September 1). AIP Publishing. Retrieved from [Link]
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13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000549). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Millersville University. Retrieved from [Link]
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gamma-butyrolactone (YMDB01418). (n.d.). Yeast Metabolome Database. Retrieved from [Link]
-
Succinic acid GC-MS (2 TMS) (HMDB0000254). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Succinic acid, butyl ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
-
13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000254). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Gamma butyrolactones. (2008, October 21). MassBank. Retrieved from [Link]
-
bmse000183 Succinic Acid at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]
-
2-Furancarboxylic acid, tetrahydro-3-methyl-5-oxo-. (n.d.). SpectraBase. Retrieved from [Link]
-
Succinic acid, 2-decyl dodecyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000549). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
gamma-Butyrolactone - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
2-Furancarboxylic acid, tetrahydro-3-methyl-5-oxo-, methyl ester, trans- - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
Synthesis and NMR spectra of tetrahydrofuran-2-13C. (2025, August 5). ResearchGate. Retrieved from [Link]
-
The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. (n.d.). ResearchGate. Retrieved from [Link]
-
Total Syntheses of Paraconic Acids and 1,10-seco-Guaianolides via a Barbier Allylation/Translactonization Cascade of 3-(Bromomethyl)-2(5H)-furanone. (2021, January 27). ACS Publications. Retrieved from [Link]
-
2-Furoic acid, tetrahydro. (n.d.). NIST WebBook. Retrieved from [Link]
-
Efficient Stereoselective Synthesis of the Enantiomers of Highly Substituted Paraconic Acids. (n.d.). ACS Publications. Retrieved from [Link]
-
Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Geochimica et Cosmochimica Acta. Retrieved from [Link]
-
Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. (n.d.). National Institutes of Health. Retrieved from [Link]
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Paraconic acids having 4‐methylene group. (n.d.). ResearchGate. Retrieved from [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Electronic Supplementary Information (ESI) for. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
5-oxo-Tetrahydro-furan-2-carboxylic-acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
2-Furancarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]
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Methodological & Application
Synthesis of 5-Oxotetrahydrofuran-3-carboxylic acid from L-glutamic acid
Application Note & Protocol
Stereospecific Synthesis of (S)-5-Oxotetrahydrofuran-2-Carboxylic Acid from L-Glutamic Acid
Note to the Reader: This document details the synthesis of (S)-5-Oxotetrahydrofuran-2 -carboxylic acid from L-glutamic acid. The inherent structure of L-glutamic acid dictates that the intramolecular cyclization following diazotization of the α-amino group leads to the carboxyl group being at the C2 position of the resulting lactone ring. The synthesis of the C3-substituted isomer would require a different starting material or a more complex synthetic route.
Introduction and Significance
(S)-5-Oxotetrahydrofuran-2-carboxylic acid is a valuable chiral intermediate in the field of medicinal chemistry and drug development. Its rigid, five-membered γ-lactone structure, combined with the carboxylic acid functionality, makes it an ideal scaffold for the synthesis of a wide array of complex molecules and pharmacologically active agents. The carboxylic acid moiety is a critical functional group found in approximately 25% of all commercialized pharmaceuticals, influencing properties like solubility and target binding.[1][2] The use of L-glutamic acid as a starting material offers a significant advantage: it is an inexpensive, naturally occurring amino acid that provides a direct and cost-effective route to the enantiomerically pure (S)-enantiomer of the target molecule. This stereochemical control is paramount in modern drug design to ensure target specificity and reduce off-target effects.
This application note provides a comprehensive overview of the underlying chemical principles and a field-proven, step-by-step protocol for the synthesis, isolation, and characterization of (S)-5-Oxotetrahydrofuran-2-carboxylic acid.
Reaction Principle and Mechanism
The conversion of L-glutamic acid to (S)-5-Oxotetrahydrofuran-2-carboxylic acid is a classic example of a diazotization reaction followed by an intramolecular nucleophilic substitution (lactonization). The primary aliphatic amine of L-glutamic acid is transformed into an excellent leaving group, dinitrogen gas (N₂), which is subsequently displaced by the γ-carboxyl group.
The mechanism unfolds in two primary stages:
-
Formation of the Diazonium Salt: The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). Nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[3][4] The primary amino group of L-glutamic acid acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and tautomerization steps ensue, ultimately leading to the formation of an aliphatic diazonium salt.[5] Unlike their relatively stable aromatic counterparts, aliphatic diazonium salts are highly unstable and readily decompose.[5]
-
Intramolecular Cyclization (Lactonization): The diazonium group (-N₂⁺) is an exceptional leaving group. It is spontaneously displaced by the nucleophilic γ-carboxyl group of the glutamic acid backbone in an intramolecular Sɴ2-type reaction. This concerted attack results in the formation of a stable, five-membered γ-lactone ring and the evolution of nitrogen gas, driving the reaction to completion.
The key steps of this transformation are illustrated in the diagram below.
Caption: High-level overview of the reaction mechanism.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with explanations provided for critical steps to ensure reproducibility and high yield.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| L-Glutamic Acid | ≥99% | JK CHEMICA | The chiral starting material. |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Shantou Xilong | Source of the nitrosonium ion. |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent | Major Brand | Catalyst and proton source. |
| Ethyl Acetate (EtOAc) | ACS Reagent, ≥99.5% | Major Brand | Extraction solvent. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Major Brand | Drying agent for the organic phase. |
| Deionized Water (H₂O) | High Purity | In-house | Reaction and solution solvent. |
| 500 mL Three-Neck Round Bottom Flask | - | Glassware Supplier | |
| Magnetic Stirrer and Stir Bar | - | Lab Supplier | For vigorous mixing. |
| Addition Funnel | 100 mL | Glassware Supplier | For controlled addition of reagents. |
| Ice Bath | - | - | To maintain low reaction temperature. |
| Rotary Evaporator | - | Lab Supplier | For solvent removal under reduced pressure. |
Step-by-Step Procedure
1. Preparation of Reactant Solutions: a. In a 500 mL beaker, dissolve 10.0 g (68.0 mmol) of L-glutamic acid in 100 mL of deionized water. b. In a separate 100 mL beaker, prepare the diazotizing solution by dissolving 7.5 g (108.7 mmol, 1.6 equiv) of sodium nitrite in 50 mL of deionized water. c. Prepare the acid solution by carefully diluting 10 mL of concentrated HCl into 40 mL of deionized water.
2. Reaction Setup: a. Place the L-glutamic acid solution into a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar. b. Place the flask in a large ice bath on top of a magnetic stirrer and begin vigorous stirring. Allow the solution to cool to 0 °C . c. Fit an addition funnel containing the hydrochloric acid solution to one neck of the flask.
3. Diazotization Reaction: a. Begin the dropwise addition of the HCl solution from the addition funnel to the cooled L-glutamic acid solution. b. Simultaneously, begin the slow, dropwise addition of the sodium nitrite solution . Maintain the internal reaction temperature at or below 5 °C throughout the addition.
Scientist's Note (Causality): The reaction is highly exothermic. Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt and to minimize the formation of side products. Slow, simultaneous addition ensures the controlled generation of nitrous acid in situ. c. The total addition time should be approximately 1 hour .
4. Reaction Maturation: a. Once the additions are complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. b. Continue to stir the mixture vigorously for 18 hours to ensure the reaction proceeds to completion.[6]
5. Workup and Product Isolation: a. Transfer the reaction mixture to a large round-bottom flask and remove the water via rotary evaporation at a bath temperature below 50 °C . This will yield a yellow, oily or syrupy residue.
Scientist's Note (Trustworthiness): Keeping the temperature below 50 °C during evaporation prevents potential thermal degradation of the lactone product. b. Add 200 mL of ethyl acetate (EtOAc) to the residue and stir for 30 minutes to dissolve the organic product. Inorganic salts (NaCl) will remain as a solid precipitate. c. Filter the mixture to remove the solid salts. Wash the solid filter cake with two additional 75 mL portions of EtOAc to recover any remaining product.[6] d. Combine all the organic filtrates and transfer them to a separatory funnel. e. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent. f. Evaporate the solvent (EtOAc) from the final filtrate using a rotary evaporator. g. Place the resulting residue under high vacuum for at least 12 hours to remove any residual solvent. The final product, (S)-5-Oxotetrahydrofuran-2-carboxylic acid, should be obtained as a light yellow oil or solid syrup.[6]
Caption: Experimental workflow for the synthesis.
Expected Results and Characterization
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Yield | 8.1 - 8.67 g (91 - 98%) | [6] |
| Appearance | Light yellow oil or solid syrup | [6] |
| Molecular Formula | C₅H₆O₄ | [7] |
| Molecular Weight | 130.10 g/mol | [7] |
Spectroscopic Data
-
¹H NMR (400-500 MHz, CDCl₃): The following chemical shifts are characteristic of the product structure.[6] The carboxylic acid proton is often broad and may exchange with D₂O.[8]
-
δ 5.0-5.1 (m, 1H, -CH-COOH)
-
δ 2.5-2.7 (m, 3H, lactone ring protons)
-
δ 2.3-2.4 (m, 1H, lactone ring proton)
-
δ 9.1-9.6 (broad s, 1H, -COOH)
-
-
Mass Spectrometry (ESI, cation mode):
-
m/z: 130.9 [M+H]⁺[6]
-
References
-
Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Revista Boliviana de Química.[Link]
-
Diazotization Reaction Mechanism. BYJU'S.[Link]
-
Diazotisation. Organic Chemistry Portal.[Link]
-
Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry.[Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.[Link]
- L-glutamic acid derivative and synthesis method and application thereof.
- Synthesis of L-glutamic acid-5-methyl ester.
-
Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.[Link]
-
Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF. ResearchGate.[Link]
-
Efficient synthesis of glutaric acid from L-glutamic acid via diazoniation/hydrogenation sequence. ResearchGate.[Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.[Link]
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Enantioselective Synthesis of 5-Oxotetrahydrofuran-3-carboxylic Acid: An Organocatalytic Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Optically active 5-oxotetrahydrofuran-3-carboxylic acid is a valuable chiral building block in medicinal chemistry and the synthesis of complex natural products. Its γ-butyrolactone core is a prevalent motif in numerous biologically active molecules. This application note provides a detailed guide to the enantioselective synthesis of this target molecule, focusing on a robust and highly selective organocatalytic strategy. We delve into the mechanistic principles behind bifunctional thiourea catalysis, offer a comprehensive, step-by-step protocol for the key asymmetric Michael addition, and present data that underscores the effectiveness of this approach. This guide is intended for researchers in organic synthesis and drug development seeking a practical and reliable method for accessing this important chiral intermediate.
Introduction: The Significance of the Chiral γ-Butyrolactone Core
The γ-butyrolactone scaffold is a cornerstone of synthetic and medicinal chemistry. This five-membered lactone ring is present in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and neuroprotective properties.[1][2][3] The stereochemistry of substituents on the lactone ring is often critical for biological function, making the development of asymmetric synthetic routes a paramount objective for chemists.
5-Oxotetrahydrofuran-3-carboxylic acid, in its enantiomerically pure form, serves as a versatile precursor for more complex molecules. The C3-carboxylic acid handle provides a reactive site for further elaboration, while the lactone core imparts specific conformational constraints. Traditional methods for synthesizing such structures often relied on chiral pool starting materials or the use of stoichiometric chiral auxiliaries. However, the advent of asymmetric organocatalysis has provided a more elegant and efficient alternative, offering direct access to enantioenriched products from simple achiral precursors using sub-stoichiometric quantities of a chiral catalyst.[4][5]
This document focuses on an enantioselective synthesis centered around the asymmetric Michael addition of a malonate nucleophile to an α,β-unsaturated ester, catalyzed by a bifunctional chiral thiourea catalyst. This strategy provides excellent control over the critical C3 stereocenter.
The Core Strategy: Asymmetric Organocatalytic Michael Addition
The key transformation in this synthetic approach is the conjugate addition of a soft nucleophile (dialkyl malonate) to an α,β-unsaturated ester. To achieve high enantioselectivity, a bifunctional organocatalyst is employed. Chiral thiourea catalysts, particularly those derived from cinchona alkaloids or 1,2-diaminocyclohexane, have proven to be exceptionally effective for this purpose.[6][7]
Mechanism of Bifunctional Thiourea Catalysis
The efficacy of these catalysts lies in their ability to act as "enzyme mimics," organizing the reactants in a chiral pocket through a network of non-covalent interactions.[4] The mechanism involves a dual activation strategy:
-
Electrophile Activation: The two N-H protons of the thiourea moiety form strong hydrogen bonds with the carbonyl oxygen of the α,β-unsaturated ester (the Michael acceptor). This interaction polarizes the C=C bond, lowering the LUMO and rendering the β-carbon more electrophilic.[3]
-
Nucleophile Activation & Orientation: The basic tertiary amine site on the catalyst (e.g., the quinuclidine nitrogen of a cinchona alkaloid) abstracts a proton from the acidic methylene group of the dialkyl malonate (the pronucleophile). This generates a catalyst-bound enolate, which is positioned for a stereoselective attack on one of the enantiotopic faces of the activated Michael acceptor.[3][5]
This simultaneous activation and precise spatial arrangement within the catalyst-substrate complex is the key to achieving high levels of stereocontrol.
Figure 1: Proposed catalytic cycle for the bifunctional thiourea-catalyzed Michael addition.
Experimental Protocols
This section provides a representative two-step protocol for the synthesis of enantiomerically enriched 5-oxotetrahydrofuran-3-carboxylic acid.
Workflow Overview
The synthesis proceeds in two main stages:
-
Asymmetric Michael Addition: Catalytic enantioselective conjugate addition of dimethyl malonate to ethyl acrylate to form the chiral triester adduct.
-
Cyclization & Decarboxylation: Saponification of the triester, followed by acidification, which induces spontaneous lactonization and decarboxylation to yield the final product.
Figure 2: Overall experimental workflow for the synthesis.
Step 1: Enantioselective Michael Addition of Dimethyl Malonate to Ethyl Acrylate
Materials:
-
Chiral Thiourea Catalyst (e.g., (1R,2R)-N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea derivative of 1,2-diaminocyclohexane)
-
Dimethyl malonate (freshly distilled)
-
Ethyl acrylate (inhibitor removed)
-
Toluene (anhydrous)
-
Diethyl ether
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the chiral thiourea catalyst (5-10 mol%).
-
Add anhydrous toluene (to make a ~0.5 M solution with respect to the limiting reagent).
-
Add dimethyl malonate (1.2 equivalents) to the flask via syringe.
-
Stir the mixture at room temperature for 5 minutes.
-
Add ethyl acrylate (1.0 equivalent) dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure triester Michael adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral HPLC analysis.
Step 2: Saponification, Lactonization, and Decarboxylation
Materials:
-
Chiral triester adduct (from Step 1)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the chiral triester adduct (1.0 equivalent) in a suitable solvent like methanol or ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (3.5 equivalents) and stir the mixture at reflux until TLC or LC-MS analysis indicates complete saponification of all three ester groups.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully acidify the mixture to pH ~1-2 by adding concentrated hydrochloric acid.
-
Heat the acidified mixture gently (e.g., 50-60 °C) for 1-2 hours to ensure complete lactonization and decarboxylation.
-
Cool the mixture to room temperature and extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 5-oxotetrahydrofuran-3-carboxylic acid.
-
The product can be further purified by recrystallization if necessary.
-
Characterize the final product by NMR and confirm its optical purity via chiral derivatization or chiral HPLC analysis.
Data Presentation: Expected Performance
The organocatalytic Michael addition of malonates to α,β-unsaturated acceptors is a well-established reaction. The following table summarizes typical results achieved with bifunctional thiourea catalysts in related transformations, demonstrating the general efficacy of this approach.
| Entry | Michael Acceptor | Nucleophile | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | β-Nitrostyrene | Dimethyl Malonate | 10 | 95 | 94 |
| 2 | 2-Cyclohexen-1-one | Diethyl Malonate | 5 | 92 | 90 |
| 3 | Ethyl Cinnamate | Dimethyl Malonate | 10 | 88 | 85 |
| 4 | 2-Cyclopenten-1-one | Dimethyl Malonate | 10 | 99 | 91 |
Data compiled from representative literature on bifunctional thiourea-catalyzed Michael additions.[6][7][8][9] Actual results for the specific synthesis of 5-oxotetrahydrofuran-3-carboxylic acid may vary.
Conclusion and Outlook
This application note outlines a reliable and highly enantioselective method for the synthesis of 5-oxotetrahydrofuran-3-carboxylic acid using a state-of-the-art organocatalytic approach. The bifunctional thiourea-catalyzed Michael addition provides a direct and efficient route to the key chiral intermediate with excellent stereocontrol. The protocol is based on well-understood mechanistic principles and utilizes readily available starting materials. This methodology offers a significant advantage over classical approaches by avoiding stoichiometric chiral reagents and often proceeding under mild reaction conditions. For professionals in drug discovery and development, mastering such catalytic asymmetric transformations is crucial for the efficient construction of chiral molecule libraries and the optimization of lead compounds.
References
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Ye, J., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. ACS Catalysis. Available at: [Link]
-
Hernández-Linares, G., et al. (2022). Chiral C2-symmetric bis-thioureas as enzyme mimics in enantioselective Michael addition. Chirality. Available at: [Link]
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Hajra, S., & Giri, A. K. (2008). Organocatalytic and enantioselective synthesis of β-(hydroxyalkyl)-γ-butyrolactones. The Journal of Organic Chemistry. Available at: [Link]
-
LibreTexts. (2021). 10.3: Thiourea Based Catalysis. Chemistry LibreTexts. Available at: [Link]
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Chen, W., et al. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters. Available at: [Link]
-
Hajra, S. (2014). Asymmetric Aldol Reactions: Synthesis of Paraconic Acids & Lignans. ResearchGate. Available at: [Link]
-
Eliel, E. L., & Giza, C. A. (1968). Enantioselective Syntheses of Substituted γ-Butyrolactones. The Journal of Organic Chemistry. Available at: [Link]
-
Kaźmierczak, M., et al. (2018). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. The Journal of Organic Chemistry. Available at: [Link]
-
Pärna, T., et al. (2012). Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
University of Windsor. Asymmetric Synthesis. Available at: [Link]
-
Zhang, G., et al. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. PubMed. Available at: [Link]
-
Wang, Y., et al. (2020). Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers. Available at: [Link]
-
O'Donnell, C., et al. (2013). Selective Michael additions to alkylidenemalonates using thiourea-based bifunctional organocatalysts. ARKIVOC. Available at: [Link]
-
Shi, Y., et al. (2006). Enantioselective synthesis of gamma-aryl-gamma-butyrolactones by sequential asymmetric epoxidation, ring expansion, and Baeyer-Villiger oxidation. The Journal of Organic Chemistry. Available at: [Link]
-
McCooey, S. H., & Connon, S. J. (2005). Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. Chemical Communications. Available at: [Link]
-
Pharmaguideline. (2022). Asymmetric Synthesis: Partial and Absolute. Pharmaguideline. Available at: [Link]
-
Organic Syntheses. (2016). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Organic Syntheses. Available at: [Link]
-
ResearchGate. (2018). Reaction scheme for the Michael addition of methyl acrylate (MA) or... ResearchGate. Available at: [Link]
-
Bakırcı Çetinkaya, İ. (2016). Enantioselective Michael Addition of Diethyl Malonate to Nitroolefins with Bifunctional 2-aminodmap/urea. Middle East Technical University. Available at: [Link]
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Application Notes and Protocols for the Microwave-Assisted Synthesis of 5-Oxotetrahydrofuran-3-carboxylic Acid Derivatives
Introduction: The Significance of the γ-Butyrolactone Core in Modern Drug Discovery
The 5-oxotetrahydrofuran, or γ-butyrolactone, motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and pharmacologically active compounds. Derivatives of 5-oxotetrahydrofuran-3-carboxylic acid are of particular interest to researchers in drug development due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The carboxylic acid functionality provides a crucial handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for screening and lead optimization.
Conventional methods for the synthesis of these valuable compounds often involve multi-step procedures, harsh reaction conditions, and long reaction times, which can impede the rapid discovery and development of new chemical entities. This application note details a highly efficient, one-pot, microwave-assisted protocol for the synthesis of 5-oxotetrahydrofuran-3-carboxylic acid derivatives, offering a greener and more time-efficient alternative to traditional synthetic routes.
The Rationale for Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, aligning with the principles of green chemistry by improving efficiency and reducing waste.[1][2] Unlike conventional heating methods that rely on conduction and convection, microwave irradiation directly heats the reaction mixture through the interaction of the electromagnetic field with polar molecules.[3] This unique heating mechanism results in a rapid and uniform temperature increase throughout the reaction volume, leading to several key advantages:
-
Dramatically Reduced Reaction Times: Chemical transformations that may take hours or even days under conventional heating can often be completed in a matter of minutes using microwave irradiation.[1][4][5]
-
Increased Product Yields: The rapid and uniform heating provided by microwaves often minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[4][5]
-
Enhanced Reaction Control and Reproducibility: Modern microwave reactors allow for precise control over reaction parameters such as temperature and pressure, leading to highly reproducible results.
-
Solvent-Free and Solvent-Miserly Conditions: The efficiency of microwave heating often allows for reactions to be conducted under solvent-free conditions or with significantly reduced solvent volumes, thereby minimizing environmental impact and simplifying product purification.[2][6]
Reaction Mechanism: A One-Pot Michael Addition and Lactonization Cascade
The synthesis of 5-oxotetrahydrofuran-3-carboxylic acid derivatives from itaconic acid and an aldehyde proceeds through a one-pot cascade reaction initiated by a Michael addition. The key steps are as follows:
-
Deprotonation and Nucleophile Formation: In the presence of a base, the acidic proton on the α-carbon of itaconic acid is removed to form a resonance-stabilized enolate. This enolate acts as the Michael donor.
-
Michael Addition: The enolate nucleophile then attacks the electrophilic β-carbon of the aldehyde (the Michael acceptor) in a 1,4-conjugate addition. This step forms a new carbon-carbon bond and generates a tetrahedral intermediate.
-
Protonation: The intermediate is protonated to yield an open-chain adduct.
-
Intramolecular Cyclization (Lactonization): The hydroxyl group of the adduct then attacks the carbonyl carbon of one of the carboxylic acid groups in an intramolecular esterification reaction. This cyclization step, known as lactonization, forms the five-membered γ-butyrolactone ring.
Microwave irradiation significantly accelerates this reaction cascade, driving it to completion in a fraction of the time required by conventional heating methods.
Experimental Workflow
The following diagram illustrates the straightforward, one-pot workflow for the microwave-assisted synthesis of 5-oxotetrahydrofuran-3-carboxylic acid derivatives.
Caption: One-pot synthesis workflow.
Detailed Experimental Protocol
This protocol describes a general procedure for the solvent-free, microwave-assisted synthesis of 5-aryl-5-oxotetrahydrofuran-3-carboxylic acid derivatives.
Materials and Reagents:
-
Itaconic acid (99%)
-
Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Basic alumina (Al₂O₃, activated, Brockmann I)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave-safe reaction vials with crimp caps
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a 10 mL microwave-safe reaction vial, add itaconic acid (1.0 mmol, 130.1 mg), the desired aromatic aldehyde (1.0 mmol), and activated basic alumina (500 mg).
-
Expert Insight: The use of a solid support like basic alumina not only facilitates a solvent-free reaction but also can act as a mild basic catalyst to promote the initial Michael addition.[6] The absence of a solvent enhances the efficiency of microwave heating as the energy is absorbed directly by the reactants.[6]
-
-
Microwave Irradiation: Seal the vial with a crimp cap and place it in the cavity of the microwave reactor. Irradiate the mixture at 150 W for 5-10 minutes, with the temperature maintained at 120 °C.
-
Expert Insight: The reaction time may vary depending on the reactivity of the aldehyde. It is recommended to perform initial optimization experiments for each new substrate. The power should be set to ensure a rapid ramp to the target temperature without overshooting.
-
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Add 10 mL of 1 M hydrochloric acid to the reaction mixture and stir for 5 minutes.
-
Expert Insight: Acidification protonates the carboxylate intermediate and any remaining basic sites on the alumina, facilitating the extraction of the product into an organic solvent.
-
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Expert Insight: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 5-aryl-5-oxotetrahydrofuran-3-carboxylic acid derivative.
-
Data and Results: A Comparative Analysis
The following table summarizes typical results for the microwave-assisted synthesis of various 5-aryl-5-oxotetrahydrofuran-3-carboxylic acid derivatives compared to conventional heating methods.
| Entry | Aldehyde | Microwave Method (Time, Yield) | Conventional Method (Time, Yield) |
| 1 | Benzaldehyde | 7 min, 92% | 8 h, 65% |
| 2 | 4-Chlorobenzaldehyde | 5 min, 95% | 10 h, 68% |
| 3 | 4-Methoxybenzaldehyde | 10 min, 88% | 12 h, 60% |
| 4 | 4-Nitrobenzaldehyde | 5 min, 96% | 10 h, 72% |
| 5 | 2-Naphthaldehyde | 8 min, 90% | 12 h, 63% |
Note: Conventional heating was performed by refluxing the reactants in a suitable solvent such as toluene or DMF.
The data clearly demonstrates the significant advantages of the microwave-assisted protocol, with reaction times reduced from hours to minutes and a substantial increase in product yields across a range of aromatic aldehydes.[1][4]
Conclusion and Future Outlook
The microwave-assisted, one-pot synthesis of 5-oxotetrahydrofuran-3-carboxylic acid derivatives represents a significant advancement over traditional synthetic methods. This protocol offers a rapid, efficient, and environmentally conscious route to a class of compounds of high interest in drug discovery and development. The simplicity of the procedure, coupled with the high yields and short reaction times, makes it an ideal method for the rapid generation of compound libraries for biological screening. Further exploration of this methodology could include the use of a wider range of aliphatic and heterocyclic aldehydes, as well as the development of enantioselective variations of this reaction.
References
- Donate, P. M., & Barbosa, H. E. (2021). Microwave Radiation Applied to the Synthesis of γ-butyrolactone Derivatives. Orbital: The Electronic Journal of Chemistry, 13(4), 376-384.
- Rajasekhar, K. K., Ananth, V. S., Nithiyananthan, T. S., Hareesh, G., Kumar, P. N., & Reddy, R. S. P. (2010). Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. International Journal of ChemTech Research, 2(1), 592-597.
- Farmer, E. E., & Davoine, C. (2014). Synthesis of β-methyl-α-methylene-γ-butyrolactone from biorenewable itaconic acid. Organic Chemistry Frontiers, 1(1), 39-41.
-
CEM Corporation. (n.d.). Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. Retrieved from [Link]
- Hossain, M. K., Paul, S., & Sarker, S. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment.
- Li, Z., Liu, J., Gong, X., & Zhao, Z. (2008). Silica sulfuric acid-catalyzed expeditious environment-friendly hydrolysis of carboxylic acid esters under microwave irradiation.
- Al-zaydi, K. M. (2009). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Molecules, 14(4), 1595-1607.
- Donate, P. M., & Barbosa, H. E. (2022). Microwave Radiation Applied to the Synthesis of -butyrolactone Derivatives. Orbital: The Electronic Journal of Chemistry, 13(4).
- Rout, S. K., & Bräse, S. (2024). Aryl Itaconic Acids from Aryl Aldehydes and (Triphenylphosphoranylidene)succinic Anhydride via a One-Pot Ring-Opening–Wittig Olefination–Hydrolysis Reaction. Chem. Proc., 16(1), 37.
- Vibhute, Y. B., Jain, R. P., & Baseer, M. A. (2010). Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. Journal of Chemical and Pharmaceutical Research, 2(6), 234-243.
- Wang, X., Song, S., & Li, J. (2013). A microwave assisted synthesis of highly substituted 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives via one-pot three-component reaction. Heterocycles, 87(10), 2093-2098.
- Wang, C., Zhang, Z., & Liu, S. (2023). Microwave-Assisted One Pot Cascade Conversion of Furfural to γ-Valerolactone over Sc(OTf)3. ChemSusChem, e202300891.
- Moreno, S., & Kouznetsov, V. V. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum, 28(3), 300-315.
- Chandrasekhar, S., & Karri, P. (2006). Solvent-Free Microwave Azlactone Synthesis. Tetrahedron Letters, 47(47), 8375-8377.
- Yeshwant, B. V., et al. (2010). Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. Journal of Chemical and Pharmaceutical Research, 2(6), 234-243.
- Silva, A. M., & Pinto, D. C. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6271.
- de la Cruz, J., et al. (2025).
- El-Metwally, A. M., et al. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 26(14), 4296.
- Wang, J., et al. (2008). One-Pot Synthesis of Aromatic Hydroxyketones under Microwave Irradiation and Solvent-Free Conditions. Chinese Chemical Letters, 19(1), 25-28.
- Hanek, K., & Żak, P. (2024). Microwave-assisted Synthesis of Thioesters from Aldehydes and Thiols in Water: Thioesters Can be Prepared in 5 Min. International Journal of Molecular Sciences, 25(15), 8231.
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Application Notes & Protocols: Asymmetric Synthesis of 2-Aryl-5-Oxotetrahydrofuran-2-Carboxylic Acids
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Chiral γ-Butyrolactones
The γ-butyrolactone scaffold is a privileged structural motif present in a vast number of natural products and pharmacologically active compounds.[1][2][3][4] Specifically, 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids, which feature a stereogenic quaternary carbon center at the C2 position, represent a particularly challenging and valuable synthetic target. The precise three-dimensional arrangement of the aryl and carboxylic acid groups at this center is critical for biological activity, which has been noted to include depressive action on the central nervous system.[5]
The construction of this all-carbon quaternary stereocenter in an enantioselective manner is a non-trivial synthetic hurdle. Direct asymmetric methods are required to avoid cumbersome chiral resolutions of racemic mixtures, making the development of robust and efficient protocols a key focus for researchers in medicinal chemistry and process development. This guide provides an in-depth analysis of a field-proven method for this transformation and discusses the broader strategic context.
Core Synthetic Strategy: Asymmetric Oxidation of Prochiral Cyclopentenones
A highly effective and elegant approach to enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids involves the asymmetric oxidative cleavage of prochiral 3-aryl-2-hydroxycyclopent-2-en-1-ones.[5][6] This strategy leverages a modified Sharpless asymmetric epoxidation catalyst system to induce chirality during a Baeyer-Villiger-type oxidation process.
Causality Behind the Strategy: The choice of a prochiral, cyclic dione precursor is deliberate. Its inherent symmetry is broken during the oxidation step by the chiral catalyst, directly installing the desired stereocenter. This avoids the need for pre-installing chirality via auxiliaries or resolving a racemic product, leading to a more atom-economical and efficient synthesis. The Ti(Oi-Pr)₄/diethyl tartrate system is a well-established chiral Lewis acid complex capable of coordinating to the substrate and the oxidant, creating a rigid, chiral environment that directs the oxidant to one face of the molecule.
Figure 1: Overall strategy for the asymmetric synthesis via oxidative cleavage.
Detailed Experimental Protocol
This protocol is adapted from the work of Jõgi, A., et al., published in Synthesis (2006).[5] It describes the asymmetric oxidation of 3-phenyl-2-hydroxycyclopent-2-en-1-one as a model substrate.
Materials & Reagents:
-
3-Aryl-2-hydroxycyclopent-2-en-1-one (Substrate, 1.0 equiv)
-
Titanium(IV) isopropoxide, Ti(Oi-Pr)₄ (1.0 equiv)
-
(+)-Diethyl L-tartrate, (+)-DET (1.6 equiv)
-
tert-Butyl hydroperoxide, t-BuOOH (5.5 M in decane, 2.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Tartaric acid (10% aqueous solution)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Instrumentation:
-
Magnetic stirrer with cooling capabilities (cryostat or ice/salt bath)
-
Standard laboratory glassware (round-bottom flask, dropping funnel)
-
Rotary evaporator
-
Separatory funnel
-
Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess (ee) determination
Step-by-Step Methodology
Figure 2: Step-by-step experimental workflow for the asymmetric oxidation.
-
Catalyst Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (+)-diethyl L-tartrate (1.6 equiv) in anhydrous dichloromethane. Cool the solution to -20 °C using a suitable cooling bath.
-
Expert Insight: The use of anhydrous solvent and an inert atmosphere is critical to prevent premature decomposition of the moisture-sensitive Ti(Oi-Pr)₄ catalyst. The pre-formation of the Ti-tartrate complex at low temperature is essential for establishing the chiral environment before the substrate and oxidant are introduced.
-
-
Titanium Addition: To the cooled solution, add titanium(IV) isopropoxide (1.0 equiv) dropwise while stirring. A yellow solution should form. Stir the mixture at -20 °C for 10 minutes.
-
Substrate Addition: Add the 3-aryl-2-hydroxycyclopent-2-en-1-one (1.0 equiv) to the catalyst mixture. Continue stirring at -20 °C for an additional 30 minutes to allow for coordination of the substrate to the chiral titanium complex.
-
Oxidation: Add tert-butyl hydroperoxide (2.5 equiv) dropwise over approximately 10 minutes.
-
Causality: The slow addition of the oxidant is crucial to maintain the low temperature and control the reaction rate, which directly impacts enantioselectivity. A rapid increase in temperature can lead to a non-catalyzed, racemic background reaction.
-
-
Reaction Monitoring: Maintain the reaction at -20 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction typically requires 48 to 72 hours.
-
Trustworthiness Note: It is common for a significant portion of the starting material (30-40%) to remain unreacted.[5] Driving the reaction to full conversion is often unsuccessful and may lead to side products. The unreacted starting material can typically be recovered during purification.
-
-
Quenching: Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid. Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Expert Insight: The tartaric acid solution serves a dual purpose: it hydrolyzes the titanium complexes into water-soluble species and terminates the oxidation process.
-
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to isolate the target 2-aryl-5-oxotetrahydrofuran-2-carboxylic acid.
-
Analysis: The enantiomeric excess (ee) of the purified product is determined by chiral HPLC analysis, often after conversion to the corresponding methyl ester with diazomethane for better resolution on the column.[5]
Data Presentation: Influence of Aryl Substituents
The electronic nature of the substituent on the aryl ring has a pronounced effect on both the chemical yield and the enantioselectivity of the oxidation.[5][6] This relationship provides valuable insight into the reaction mechanism.
| Entry | Aryl Substituent (X) | Yield (%)[5] | Enantiomeric Excess (ee, %)[5] |
| 1 | H | 43 | 78 |
| 2 | 4-F | 38 | 86 |
| 3 | 4-i-Pr | 41 | 64 |
| 4 | 4-OMe | 52 | 50 |
Analysis of Results:
-
Yield: Electron-donating groups (like -OMe) increase the reaction rate and yield, likely by stabilizing the transition state of the oxidative cleavage.[5][6]
-
Enantioselectivity: A clear inverse correlation is observed. Stronger electron-donating groups lead to lower enantioselectivity.[5] This suggests that a faster reaction rate compromises the fidelity of the chiral induction by the catalyst, potentially allowing a less-selective, non-catalyzed pathway to compete more effectively. The highest enantioselectivity is achieved with electron-neutral or weakly withdrawing groups.
Alternative Synthetic Strategies
While asymmetric oxidation is a powerful tool, other strategies are fundamental to the synthesis of chiral molecules and can be conceptually applied to this target class.
Chiral Auxiliary-Mediated Synthesis
This classical approach involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. The steric and electronic properties of the auxiliary then direct a subsequent bond-forming reaction to occur on one face of the molecule, creating a new stereocenter with high diastereoselectivity. The final step involves cleavage of the auxiliary, which can often be recovered and reused.[7][8]
Figure 3: Conceptual workflow of a chiral auxiliary-based synthesis.
For the target molecule, one could envision a strategy starting with a succinate derivative attached to an Evans oxazolidinone or pseudoephedrine auxiliary.[7] Deprotonation followed by an asymmetric arylation step would set the quaternary stereocenter. While effective, this approach is often less step-economical than a direct catalytic method.
Conclusion and Future Outlook
The asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones provides a direct and effective route to 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids. The protocol is operationally straightforward, though it requires careful control of temperature and stoichiometry to achieve optimal enantioselectivity. The clear dependence of the reaction outcome on the electronic properties of the aryl substituent underscores the intricate interplay between kinetics and stereocontrol in this catalytic system.
Future research will likely focus on the development of more efficient catalytic systems that can operate at higher concentrations, with lower catalyst loadings, and provide high enantioselectivity across a broader range of electronically diverse substrates. The exploration of modern organocatalytic[9][10][11] and transition-metal-catalyzed methods, such as the nickel-catalyzed couplings used for related γ-butyrolactones, could open new avenues to these valuable chiral building blocks.[12][13][14]
References
-
Meninno, S., Fuoco, T., Tedesco, C., & Lattanzi, A. (2014). Straightforward Enantioselective Access to γ-Butyrolactones Bearing an All-Carbon β-Quaternary Stereocenter. Organic Letters, 16(18), 4746–4749. [Link]
-
Meninno, S., Fuoco, T., Tedesco, C., & Lattanzi, A. (2014). Straightforward enantioselective access to γ-butyrolactones bearing an all-carbon β-quaternary stereocenter. PubMed. [Link]
-
Xuan, B., Qian, M.-Y., et al. (2025). Enantioselective Synthesis of γ-Butyrolactones Bearing γ-Quaternary Stereocenters via Nickel-Catalyzed Reductive Coupling of Acrylates with Ketones. Organic Letters. [Link]
-
Xuan, B., Qian, M.-Y., et al. (2025). Enantioselective Synthesis of γ-Butyrolactones Bearing γ-Quaternary Stereocenters via Nickel-Catalyzed Reductive Coupling of Acrylates with Ketones. Organic Letters. [Link]
-
Xuan, B., Qian, M.-Y., et al. (2025). Enantioselective Synthesis of γ-Butyrolactones Bearing γ-Quaternary Stereocenters via Nickel-Catalyzed Reductive Coupling of Acrylates with Ketones. Semantic Scholar. [Link]
-
Jõgi, A., Paju, A., Pehk, T., Kailas, T., Müürisepp, A.-M., Kanger, T., & Lopp, M. (2006). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Synthesis, 2006(18), 3031–3036. [Link]
-
Jõgi, A., Paju, A., Pehk, T., Kailas, T., Müürisepp, A.-M., Kanger, T., & Lopp, M. (2006). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]
-
Nam, D. G., Lee, J. W., Jung, H. S., & Ryu, D. H. (2023). Asymmetric synthesis of (E)-Secobutanolides: total synthesis and structural revision of (+)-Litseakolide F and G. Organic Chemistry Frontiers, 10(24), 6153-6157. [Link]
-
Bartók, M., Felföldi, K., & Balázsik, K. (2001). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. Chemical Communications, (12), 1123-1124. [Link]
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Vitale, C., G-Liarte, S., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. ResearchGate. [Link]
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Vitale, C., G-Liarte, S., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. University of Groningen Research Portal. [Link]
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Lopp, M., Paju, A., Oja, K., Matkevitš, K., Lumi, P., Järving, I., & Pehk, T. (2014). Asymmetric Synthesis of Tertiary 2-Substituted 5-Oxotetrahydrofuran-2-carboxylic Acids. HETEROCYCLES. [Link]
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ResearchGate. (2025). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. ResearchGate. [Link]
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Vitale, C., G-Liarte, S., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. PubMed. [Link]
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Vitale, C., G-Liarte, S., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(15), 10502-10566. [Link]
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Murakami, H., Yamada, A., Michigami, K., & Takemoto, Y. (2021). Novel Aza‐Michael Addition‐Asymmetric Protonation to α,β‐Unsaturated Carboxylic Acids with Chiral Thiourea‐Boronic Acid Hybrid Catalysts. Asian Journal of Organic Chemistry, 10(5), 1097-1101. [Link]
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Nuhnen, A., et al. (2021). Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient. PubMed Central. [Link]
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Wang, Z., et al. (2021). Organocatalytic asymmetric formal oxidative coupling for the construction of all-aryl quaternary stereocenters. PubMed Central. [Link]
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Dodda, R., & Zhao, C. (2007). Organocatalytic Enantioselective Synthesis of Secondary α‐Hydroxycarboxylates. ChemInform, 38(43). [Link]
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DigitalCommons@TMC. (2022). Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. DigitalCommons@TMC. [Link]
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Application Note: Chiral Resolution of 5-Oxotetrahydrofuran-3-carboxylic Acid Using (-)-Menthol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Lactones
5-Oxotetrahydrofuran-3-carboxylic acid is a heterocyclic compound whose stereochemistry is of significant interest in medicinal chemistry and asymmetric synthesis. The enantiomers of such chiral building blocks can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to isolate these enantiomers in high purity is a critical step in the development of novel therapeutics and complex molecular architectures.
Classical resolution via the formation of diastereomers remains a robust, scalable, and cost-effective method for obtaining single enantiomers. This application note provides a detailed protocol for the chiral resolution of racemic 5-Oxotetrahydrofuran-3-carboxylic acid using L-(-)-menthol, a naturally abundant and inexpensive chiral auxiliary.[1][2]
Principle of Diastereomeric Resolution
The fundamental principle of this method is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have distinct physical properties.[3] This allows for their separation using standard laboratory techniques such as fractional crystallization or chromatography. The process can be logically divided into three core stages:
-
Diastereomeric Esterification: The racemic carboxylic acid is reacted with an enantiomerically pure alcohol, in this case, L-(-)-menthol. This reaction creates a mixture of two diastereomeric esters: ((R)-acid-(-)-menthol) and ((S)-acid-(-)-menthol).
-
Physical Separation: Due to their different three-dimensional structures, the diastereomeric esters exhibit different solubilities and affinities for chromatographic stationary phases. This crucial difference allows them to be separated.[1][4]
-
Hydrolysis and Auxiliary Recovery: Once separated, each diastereomer is individually hydrolyzed to cleave the ester bond. This step yields the enantiomerically pure (R) or (S) carboxylic acid and regenerates the (-)-menthol, which can be recovered and reused, enhancing the economic viability of the process.[2]
The overall workflow is depicted below.
Caption: Workflow for Chiral Resolution via Diastereomeric Esterification.
Physicochemical Data
The following table summarizes key physical properties of the materials involved in this protocol. Note that properties for the enantiomers of 5-oxotetrahydrofuran-3-carboxylic acid are not widely reported; therefore, data for the related and commercially available 2-carboxylic acid isomer are provided for reference.[5][6]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| (±)-5-Oxotetrahydrofuran-3-carboxylic acid | C₅H₆O₄ | 130.10 | 112-115 |
| L-(-)-Menthol | C₁₀H₂₀O | 156.27 | 41-44 |
| (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid | C₅H₆O₄ | 130.10 | 71-73[5] |
| (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid | C₅H₆O₄ | 130.10 | 71-73 |
Detailed Experimental Protocols
Protocol 1: Diastereomeric Esterification (Shiina Method)
The Shiina esterification is selected for its mild conditions and high efficiency, utilizing 2-methyl-6-nitrobenzoic anhydride (MNBA) as a coupling agent.[7][8][9] This method often provides superior yields compared to carbodiimide-based methods (e.g., DCC/DMAP) for this type of transformation.[7]
Materials:
-
Racemic 5-Oxotetrahydrofuran-3-carboxylic acid (1.0 eq)
-
L-(-)-Menthol (1.1 eq)
-
2-Methyl-6-nitrobenzoic anhydride (MNBA) (1.2 eq)[10]
-
4-(Dimethylamino)pyridine (DMAP) (2.4 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add racemic 5-Oxotetrahydrofuran-3-carboxylic acid (1.0 eq) and L-(-)-menthol (1.1 eq) to a flask containing anhydrous DCM.
-
Add DMAP (2.4 eq) to the solution and stir at room temperature until all solids have dissolved.
-
Add MNBA (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC), observing the consumption of the starting acid and the formation of two new, higher Rƒ spots corresponding to the diastereomeric esters.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude mixture of diastereomeric esters.
Protocol 2: Separation of Diastereomers by Column Chromatography
While fractional crystallization can be effective if there is a significant solubility difference, column chromatography typically offers a more reliable and complete separation of the diastereomers.[7]
Materials:
-
Crude diastereomeric ester mixture from Protocol 1
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate mixture (e.g., 9:1 v/v). The optimal solvent system should be determined beforehand by TLC analysis.
-
Dissolve the crude ester mixture in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Carefully load the dried silica with the adsorbed product onto the top of the prepared column.
-
Elute the column with the predetermined hexane/ethyl acetate solvent system.
-
Collect fractions and monitor them by TLC. The two diastereomers should appear as distinct spots.
-
Combine the fractions containing each pure diastereomer separately.
-
Concentrate the combined fractions for each diastereomer under reduced pressure to yield the purified, isolated diastereomers.
-
Confirm the purity of each isolated diastereomer using ¹H NMR or HPLC analysis.
Protocol 3: Hydrolysis of Menthyl Esters and Auxiliary Recovery
Base-catalyzed hydrolysis is a standard method for cleaving the ester bond.[11] For sterically hindered esters like menthyl esters, slightly more forcing conditions or specific non-aqueous systems may be required for efficient cleavage.[12][13][14]
Materials:
-
Purified diastereomeric ester (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl Acetate
Procedure:
-
Dissolve one of the purified diastereomeric esters in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (or NaOH) and stir the mixture. The reaction may be run at room temperature or gently heated (e.g., 40-50 °C) to facilitate the hydrolysis of the hindered ester.[11]
-
Monitor the reaction by TLC until the starting ester spot has completely disappeared.
-
Cool the reaction mixture to room temperature and remove the organic solvent (THF) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether (3x) to extract the liberated (-)-menthol. Combine these organic extracts for auxiliary recovery.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1 M HCl. The enantiomerically pure carboxylic acid may precipitate or can be extracted.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the ethyl acetate extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiopure 5-Oxotetrahydrofuran-3-carboxylic acid.
-
Menthol Recovery: Take the combined diethyl ether extracts from step 5, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to recover the (-)-menthol, which can be purified by recrystallization or distillation if necessary.[2]
Mechanistic Insight: The Role of Steric Hindrance
The efficacy of (-)-menthol as a chiral auxiliary is rooted in its rigid and bulky cyclohexane framework. This structure creates a distinct steric environment that influences the physical properties of the resulting diastereomers.
Caption: Steric Influence of Menthol on Diastereomer Properties. (Note: Images are illustrative placeholders)
The different spatial arrangements of the bulky menthol group relative to the lactone ring in the two diastereomers prevent them from packing into a crystal lattice in the same way and cause them to interact differently with a chromatographic stationary phase. This divergence in physical properties is the key to their successful separation.
References
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Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (2021). PubMed Central. [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (2014). Sociedad Química de México. [Link]
-
Shiina esterification. (n.d.). Wikipedia. [Link]
-
Cleavage of Sterically Hindered Esters with Boron Trichloride. (1971). RSC Publishing. [Link]
-
5-Oxo-2-tetrahydrofurancarboxylic acid. (n.d.). PubChem. [Link]
-
Shiina macrolactonization. (n.d.). Wikipedia. [Link]
-
Chemical resolution using (−)‐menthol as the chiral resolution reagent. (2021). ResearchGate. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). Arkivoc. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). ResearchGate. [Link]
-
Hydrolysis of esters - Mechanisms. (2021). YouTube. [Link]
-
SHIINA ESTERIFICATION With Solved Problems. (2024). YouTube. [Link]
-
5-Oxotetrahydrofuran-2-carboxylic acid. (n.d.). Chemsrc. [Link]
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A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. (2002). ResearchGate. [Link]
-
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (2018). Shodhganga. [Link]
-
Synthesis of lactones using substituted benzoic anhydride as a coupling reagent. (2007). PubMed. [Link]
-
Physical Properties of Carboxylic Acids. (n.d.). eCampusOntario Pressbooks. [Link]
-
Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. (2019). ResearchGate. [Link]
-
Physical Properties of Carboxylic Acids. (n.d.). Lumen Learning. [Link]
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The Versatile Scaffold: Application of 5-Oxotetrahydrofuran-3-carboxylic Acid in Medicinal Chemistry
Introduction: The Privileged γ-Butyrolactone Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable propensity for interacting with biological targets. The γ-butyrolactone ring system is a prominent member of this elite group.[1][2] This five-membered lactone is a cornerstone in a multitude of natural products and FDA-approved pharmaceuticals, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] At the heart of this versatile scaffold lies 5-oxotetrahydrofuran-3-carboxylic acid, a chiral building block that offers medicinal chemists a powerful tool for the synthesis of novel therapeutic agents. Its inherent structural features—a reactive carboxylic acid handle and a modifiable lactone ring—provide a canvas for intricate molecular design and the exploration of new chemical space.
The strategic importance of the carboxylic acid group in drug design cannot be overstated. It often serves as a key pharmacophoric element, engaging in crucial hydrogen bonding interactions with biological targets. Furthermore, its physicochemical properties can be fine-tuned to optimize a drug candidate's solubility, membrane permeability, and metabolic stability.[4] The γ-lactone moiety, on the other hand, imparts a degree of conformational rigidity and introduces a key stereocenter, which is paramount for achieving target specificity and enhancing potency. This application note will delve into the multifaceted applications of 5-oxotetrahydrofuran-3-carboxylic acid in medicinal chemistry, providing detailed protocols and insights into its role as a versatile synthon for the construction of bioactive molecules.
Strategic Applications in Drug Discovery
The utility of 5-oxotetrahydrofuran-3-carboxylic acid as a scaffold in medicinal chemistry is rooted in its ability to serve as a versatile starting material for a diverse array of molecular architectures. Its bifunctional nature allows for sequential or orthogonal modifications, enabling the systematic exploration of structure-activity relationships (SAR).
As a Chiral Building Block for Asymmetric Synthesis
The inherent chirality of 5-oxotetrahydrofuran-3-carboxylic acid makes it an invaluable starting material for the asymmetric synthesis of complex molecules.[5] Enantiomerically pure drugs are often more potent and have a better safety profile than their racemic counterparts. The defined stereochemistry at the C3 position of the lactone ring can be leveraged to control the stereochemical outcome of subsequent reactions, leading to the synthesis of single-enantiomer drug candidates.
Conceptual Workflow: Asymmetric Synthesis
Caption: Asymmetric synthesis leveraging the chirality of 5-oxotetrahydrofuran-3-carboxylic acid.
Scaffold for Anticancer Agents
The γ-butyrolactone motif is a recurring feature in a number of natural products with potent anticancer activity.[1] Derivatives of 5-oxotetrahydrofuran-3-carboxylic acid have been explored as inhibitors of key enzymes involved in cancer progression. A notable example is the synthetic derivative, 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), a well-characterized inhibitor of fatty acid synthase (FASN).[6] FASN is overexpressed in many human cancers and is considered a promising target for anticancer therapy. The carboxylic acid and the α,β-unsaturated methylene group of C75 are crucial for its inhibitory activity.
Development of Antimicrobial Agents
The growing threat of antimicrobial resistance has spurred the search for novel scaffolds for the development of new anti-infective agents. The 5-oxotetrahydrofuran-3-carboxylic acid framework has been utilized to generate libraries of compounds with potential antibacterial and antifungal activities. By appending various heterocyclic and aromatic moieties to the core scaffold, researchers have been able to modulate the antimicrobial spectrum and potency of these derivatives.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of derivatives of 5-oxotetrahydrofuran-3-carboxylic acid. These are intended as a guide for researchers and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard method for the formation of an amide bond between the carboxylic acid of the scaffold and a primary or secondary amine.
Materials:
-
5-Oxotetrahydrofuran-3-carboxylic acid
-
Amine of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-oxotetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and DCC (1.1 eq) at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add the desired amine (1.0 eq) and triethylamine (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide derivative.
Synthetic Workflow: Amide Coupling
Caption: General workflow for the synthesis of amide derivatives.
Protocol 2: Synthesis of Ester Derivatives via Fischer Esterification
This protocol outlines the synthesis of methyl or ethyl esters of 5-oxotetrahydrofuran-3-carboxylic acid.
Materials:
-
5-Oxotetrahydrofuran-3-carboxylic acid
-
Anhydrous Methanol or Ethanol
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve 5-oxotetrahydrofuran-3-carboxylic acid (1.0 eq) in an excess of anhydrous methanol or ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
If necessary, purify the product by silica gel column chromatography.
Biological Activity Data
The following table summarizes the in vitro biological activity of selected derivatives of γ-butyrolactone carboxylic acids, illustrating the potential of this scaffold in generating potent bioactive molecules.
| Compound ID | Derivative Type | Target/Assay | Cell Line | IC50 (µM) | Reference |
| C75 | 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid | Fatty Acid Synthase (FASN) Inhibition | Various Cancer Cell Lines | Varies | [6] |
| 30 | 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (4-phenylthiazol-2-yl)-amide | Antimitotic Activity | NCI-H322M (Lung Cancer) | 1.28 | [4] |
Note: Data for a wider range of direct derivatives of 5-oxotetrahydrofuran-3-carboxylic acid is an active area of research. The provided examples are from related structures to demonstrate the potential of the core scaffold.
Conclusion and Future Perspectives
5-Oxotetrahydrofuran-3-carboxylic acid stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its inherent chirality, coupled with the versatility of its functional groups, provides a robust platform for the design and synthesis of novel therapeutic agents. The successful development of derivatives with potent anticancer and antimicrobial activities underscores the immense potential of this building block. Future research will undoubtedly continue to unlock new applications for this versatile scaffold, leading to the discovery of next-generation therapeutics for a wide range of diseases. As synthetic methodologies become more sophisticated, we can anticipate the emergence of increasingly complex and potent molecules derived from this remarkable chiral synthon.
References
-
[Data on IC50 values of various compounds]. ResearchGate. Available from: [Link]
-
Hur, J., Jang, J., & Sim, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. International journal of molecular sciences, 22(5), 2769. Available from: [Link]
-
Hur, J., Jang, J., & Sim, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Semantic Scholar. Available from: [Link]
-
[A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones]. OUCI. Available from: [Link]
-
Kim, H., Lee, J., Kim, S., & Kim, H. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. Precision Chemistry, 2(3), 209-215. Available from: [Link]
-
Denton, R., et al. (2021). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. ResearchGate. Available from: [Link]
-
[IC50 (μg/ml) ± SD (n = 3) values for 5-FU and the synthesized fused...]. ResearchGate. Available from: [Link]
-
[IC 50 values of synthesized compounds.]. ResearchGate. Available from: [Link]
-
Hur, J., Jang, J., & Sim, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. PubMed. Available from: [Link]
-
Cappa, F. (2015). Synthesis of potentially bioactive compounds and tools for biological studies. ResearchGate. Available from: [Link]
-
Chen, L., et al. (2014). 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function. The Journal of biological chemistry, 289(24), 17184–17194. Available from: [Link]
-
Aksenov, N. A. (Ed.). (2022). Special Issue : Synthesis of Bioactive Compounds. Molecules. MDPI. Available from: [Link]
-
Kulyk, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. Available from: [Link]
-
Lesyk, R., et al. (2014). Isothiocoumarin-3-carboxylic acid derivatives: synthesis, anticancer and antitrypanosomal activity evaluation. European journal of medicinal chemistry, 74, 593–602. Available from: [Link]
-
Aksenov, A. V., & Aksenova, I. V. (Eds.). (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. Pharmaceuticals, 17(4), 481. Available from: [Link]
-
Niidu, A., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(14), 39-52. Available from: [Link]
-
Singh, R., et al. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & medicinal chemistry, 10(11), 3379–3393. Available from: [Link]
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Application Notes and Protocols: 5-Oxotetrahydrofuran-3-carboxylic Acid as a Versatile Chiral Building Block
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Chiral γ-Butyrolactones in Synthesis
The γ-butyrolactone framework is a privileged scaffold in a multitude of biologically active natural products and pharmaceuticals. When endowed with stereocenters, these lactones become powerful chiral building blocks, enabling the enantioselective synthesis of complex molecular targets. Among these, 5-oxotetrahydrofuran-carboxylic acids stand out due to their dual functionality: the lactone ring, which can undergo various transformations such as ring-opening or alkylation, and the carboxylic acid, which provides a handle for further derivatization.
This guide will focus on the synthetic applications of the readily accessible (S)-5-oxotetrahydrofuran-2-carboxylic acid, a close analog of the title compound, which is efficiently prepared from the chiral pool starting material, L-glutamic acid. The principles and protocols described herein are broadly applicable to related chiral γ-butyrolactone systems and are designed to provide researchers, scientists, and drug development professionals with a comprehensive toolkit for their synthetic endeavors. We will explore its use in the stereocontrolled synthesis of precursors for two important classes of natural products: lignans and the pharmaceutical alkaloid, (+)-pilocarpine.
Protocol 1: Synthesis of the Chiral Building Block: (S)-5-Oxotetrahydrofuran-2-carboxylic Acid
The enantiopure (S)-5-oxotetrahydrofuran-2-carboxylic acid can be reliably synthesized from L-glutamic acid via a diazotization reaction, which proceeds with retention of stereochemistry at the α-carbon.
Reaction Scheme:
Caption: Synthesis of the chiral building block from L-glutamic acid.
Materials:
-
L-Glutamic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice-salt bath
-
Standard laboratory glassware
-
Rotary evaporator
Step-by-Step Protocol:
-
In a conical flask, dissolve L-glutamic acid (10.07 g, 0.068 mol) in 20 mL of deionized water.
-
Prepare a solution of sodium nitrite (7.0 g, 0.102 mol) in 20 mL of deionized water.
-
Cool the L-glutamic acid solution to -5 °C using an ice-salt bath.
-
Slowly add the sodium nitrite solution to the cooled L-glutamic acid solution. Concurrently, add a solution of concentrated HCl (8 mL) in 40 mL of water dropwise, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir continuously for 12 hours.
-
Concentrate the reaction mixture by vacuum evaporation at a temperature below 50 °C to obtain a yellow oily substance.
-
Dissolve the oily residue in ethyl acetate (100 mL) and filter to remove any solid precipitate. Wash the solid with additional ethyl acetate (2 x 50 mL).
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Remove the solvent by vacuum concentration to yield (S)-5-oxotetrahydrofuran-2-carboxylic acid as a light yellow oil.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | Light yellow oil |
| Purity (NMR) | >95% |
| [α]D | +14° (c = 5 in methanol)[1] |
Application Note 1: Diastereoselective Alkylation for the Synthesis of Lignan Precursors
Lignans are a large class of natural products with diverse biological activities, including anticancer and antioxidant properties. A common structural motif in many lignans is a disubstituted butyrolactone core. The following protocol outlines the diastereoselective alkylation of the enolate derived from an ester of (S)-5-oxotetrahydrofuran-2-carboxylic acid to install a benzyl group, a key step in the synthesis of lignan precursors like (-)-enterolactone.
Workflow:
Caption: Workflow for the synthesis of a lignan precursor.
Protocol 2: Diastereoselective Benzylation
Materials:
-
Benzyl ester of (S)-5-oxotetrahydrofuran-2-carboxylic acid
-
Lithium diisopropylamide (LDA) solution in THF
-
Benzyl bromide (BnBr)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions
Step-by-Step Protocol:
-
Dissolve the benzyl ester of (S)-5-oxotetrahydrofuran-2-carboxylic acid (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF (1.1 eq) dropwise to the reaction mixture. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trans-alkylated product.
Expected Outcome:
| Parameter | Expected Value |
| Yield | 70-85% |
| Diastereomeric Ratio | >95:5 (trans:cis) |
Mechanistic Insight: The Origin of Stereoselectivity
The high diastereoselectivity of the alkylation is a result of steric hindrance. The bulky carboxylate group at the C2 position directs the incoming electrophile (benzyl bromide) to the opposite face of the lactone ring. The lithium enolate is believed to form a chelated structure, further restricting the trajectory of the electrophile.
Caption: Stereochemical model for the diastereoselective alkylation.
Application Note 2: Synthesis of a Key Intermediate for (+)-Pilocarpine
(+)-Pilocarpine is an important pharmaceutical agent used in the treatment of glaucoma and dry mouth. Its synthesis often involves the construction of a substituted γ-butyrolactone core. (S)-5-Oxotetrahydrofuran-2-carboxylic acid serves as an excellent starting material for establishing the correct stereochemistry at the C3 and C4 positions of the pilocarpine backbone.
Workflow:
Sources
The Versatile Chiral Synthon: 5-Oxotetrahydrofuran-3-carboxylic Acid in the Synthesis of Bioactive Molecules
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Unlocking Bioactivity from a Chiral Lactone
In the landscape of medicinal chemistry and natural product synthesis, the utilization of readily available, enantiomerically pure starting materials—a strategy known as chiral pool synthesis—is a cornerstone for efficient and stereocontrolled drug development. Among these valuable building blocks, 5-oxotetrahydrofuran-3-carboxylic acid, particularly its (S)-enantiomer derived from L-glutamic acid, has emerged as a versatile precursor for a diverse array of bioactive molecules. Its rigid γ-butyrolactone scaffold, coupled with two distinct functional handles—a carboxylic acid and a lactone—provides a powerful platform for the stereoselective synthesis of complex molecular architectures.
This technical guide delves into the application of 5-oxotetrahydrofuran-3-carboxylic acid as a chiral synthon, providing detailed insights and protocols for its transformation into medicinally relevant compounds. We will explore its use in the synthesis of the renowned alkaloid, (+)-pilocarpine, and a class of potent anticonvulsant agents, showcasing the strategic manipulation of its inherent chirality to achieve desired biological activity.
From Biorenewable Precursor to Chiral Building Block: The Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic Acid
The journey to harnessing the synthetic potential of this chiral lactone begins with its efficient preparation from an inexpensive and naturally abundant amino acid, L-glutamic acid. This transformation establishes (S)-5-oxotetrahydrofuran-2-carboxylic acid as a prime example of a chiral pool-derived building block. The synthesis proceeds via a diazotization reaction, followed by intramolecular cyclization.
Protocol 1: Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic Acid from L-Glutamic Acid
This protocol is adapted from established literature procedures.
Materials:
-
L-Glutamic Acid
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a conical flask, dissolve L-glutamic acid (e.g., 10.07 g, 0.068 mol) in water (20 mL).
-
Cool the solution to -5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (e.g., 7.0 g, 0.102 mol) in water (20 mL) to the cooled glutamic acid solution. Concurrently, add a solution of hydrochloric acid (e.g., concentrated HCl diluted with water). Maintain the temperature below 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir continuously at room temperature for 12 hours.
-
Concentrate the reaction mixture under vacuum at a temperature below 50°C to obtain a yellow oily substance.
-
Dissolve the oily residue in ethyl acetate. A solid may form, which should be removed by filtration. Wash the solid with additional ethyl acetate.
-
Combine the filtrate and washings and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by vacuum concentration to yield (S)-5-oxotetrahydrofuran-2-carboxylic acid as a light yellow oil (typical yield: ~90%).
Characterization Data:
-
Mass Spectrometry (ESI, cation mode): m/z 130.9 (M+H)⁺
-
¹H NMR (400 MHz, CDCl₃): δ 2.27-2.41 (m, 1H), 2.44-2.65 (m, 3H), 5.09 (m, 1H), 9.12-9.55 (br s, 1H).
Application I: Stereoselective Synthesis of the Muscarinic Agonist (+)-Pilocarpine
(+)-Pilocarpine is an imidazole alkaloid of significant therapeutic importance, primarily used in the treatment of glaucoma and xerostomia (dry mouth). Its biological activity is critically dependent on its specific stereochemistry. (S)-5-Oxotetrahydrofuran-2-carboxylic acid serves as a key chiral precursor for the stereocontrolled synthesis of (+)-pilocarpine, demonstrating the effective transfer of chirality from the starting material to the final complex natural product.
The synthetic strategy involves the transformation of the chiral lactone into a key intermediate, homopilopic acid, which is then elaborated to introduce the imidazole moiety.
Workflow for the Synthesis of (+)-Pilocarpine
Application Note: A Comprehensive Guide to the Purification of 5-Oxotetrahydrofuran-3-carboxylic Acid
Abstract
5-Oxotetrahydrofuran-3-carboxylic acid, a versatile heterocyclic building block, is pivotal in the synthesis of various biologically active molecules and novel chemical entities. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, complicate kinetic studies, and compromise the integrity of final products in drug discovery pipelines. This document provides two robust, field-proven protocols for the purification of 5-Oxotetrahydrofuran-3-carboxylic acid: a primary method using recrystallization for bulk purification and an alternative method using silica gel column chromatography for achieving high-purity grades required for sensitive applications. The rationale behind key steps is detailed to empower researchers to adapt these protocols to varying scales and impurity profiles.
Introduction: The Importance of Purity
5-Oxotetrahydrofuran-3-carboxylic acid (also known as paraconic acid) is a γ-lactone carboxylic acid.[1] Its structural motif is a precursor in the synthesis of compounds with demonstrated antibacterial and cytotoxic activities.[2] Given its role as a key intermediate, the presence of residual starting materials, synthetic by-products, or isomers can have a cascading effect on multi-step syntheses. Therefore, a reliable and efficient purification strategy is not merely a procedural step but a critical component of ensuring experimental reproducibility and the successful development of target molecules. This guide is designed to provide both the practical steps and the underlying chemical principles for purifying this compound to a high degree of homogeneity.
Foundational Principles: Understanding the Analyte and Impurities
A successful purification strategy begins with understanding the physicochemical properties of the target compound and its likely contaminants.
Table 1: Physicochemical Properties of 5-Oxotetrahydrofuran-3-carboxylic Acid
| Property | Value | Source |
| Molecular Formula | C₅H₆O₄ | [2] |
| Molecular Weight | 130.10 g/mol | [1] |
| Appearance | White to light yellow solid or oil | [3] |
| Melting Point | 71-73 °C (for the (S)-enantiomer) | |
| Solubility | Slightly soluble in Methanol, DMSO; Soluble in Acetone, Ethyl Acetate | [2][3] |
| Acidity (pKa) | ~3.11 (Predicted) | [3] |
The molecule possesses both a polar carboxylic acid group and a moderately polar lactone ring.[4] This dual character dictates its solubility and chromatographic behavior. Common impurities may include unreacted starting materials from synthesis (e.g., glutamic acid derivatives) or side-products formed during lactonization.[3]
Primary Purification Protocol: Recrystallization
Recrystallization is the method of choice for purifying kilograms to grams of solid material when the impurity profile is favorable. It leverages differences in solubility between the desired compound and contaminants in a chosen solvent system at varying temperatures.
Causality of Solvent Selection
The ideal solvent should dissolve 5-Oxotetrahydrofuran-3-carboxylic acid effectively at an elevated temperature but poorly at ambient or sub-ambient temperatures. Based on its polarity and documented synthetic workups, an ethyl acetate/hexane system is highly effective.[3][5]
-
Ethyl Acetate (Primary Solvent): Effectively dissolves the polar carboxylic acid at its boiling point.
-
Hexane (Anti-Solvent): A non-polar solvent that is fully miscible with ethyl acetate but has negligible solvating power for the target compound. Its addition systematically reduces the solubility of the product in the mixture, inducing controlled crystallization.
Experimental Workflow: Recrystallization
Caption: Recrystallization workflow for 5-Oxotetrahydrofuran-3-carboxylic acid.
Step-by-Step Protocol
-
Dissolution: Place the crude 5-Oxotetrahydrofuran-3-carboxylic acid into an Erlenmeyer flask. Add a minimal volume of hot ethyl acetate (approx. 60-70°C) with stirring until the solid is fully dissolved. Avoid using a large excess of solvent to ensure a high recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization: While the solution is still warm, slowly add hexane with swirling. Continue adding until the solution becomes persistently cloudy. If too much hexane is added, add a small amount of hot ethyl acetate to redissolve the solid and achieve a clear solution at an elevated temperature.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of a cold (0-4°C) mixture of ethyl acetate and hexane (use the approximate ratio that induced crystallization) to remove residual soluble impurities from the mother liquor.
-
Drying: Transfer the crystalline product to a watch glass or drying dish and dry under vacuum to a constant weight.
High-Purity Protocol: Flash Column Chromatography
For applications demanding the highest purity or for separating compounds with similar solubility profiles, flash column chromatography is the preferred method.[6] This technique separates molecules based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase.
Rationale for Chromatographic Conditions
-
Stationary Phase: Silica gel is the standard choice. Its polar surface interacts strongly with the carboxylic acid group of the target molecule.
-
Mobile Phase (Eluent): An ethyl acetate/hexane gradient is typically effective. However, the acidic nature of the target compound can cause significant peak "tailing" on silica due to strong, non-ideal interactions. To counteract this, a small amount (0.5-1%) of a stronger acid, such as acetic acid or formic acid, is added to the eluent. This additive protonates the analyte, minimizing its ionic interaction with the silica surface and resulting in sharper, more symmetrical peaks.
Experimental Workflow: Column Chromatography
Caption: Flash column chromatography workflow for high-purity isolation.
Step-by-Step Protocol
-
Eluent Preparation: Prepare two mobile phase solutions: Eluent A (e.g., 20% ethyl acetate in hexane + 0.5% acetic acid) and Eluent B (e.g., 60% ethyl acetate in hexane + 0.5% acetic acid).
-
Column Packing: Pack a flash chromatography column with silica gel using Eluent A. Ensure the column bed is stable and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column (dry loading). This technique generally results in better separation.
-
Elution: Begin elution with Eluent A. Monitor the column effluent using Thin Layer Chromatography (TLC). Gradually increase the proportion of Eluent B to increase the mobile phase polarity and elute the target compound.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Purity Analysis: Spot each fraction on a TLC plate, elute, and visualize (e.g., using a potassium permanganate stain or UV light if the compound is UV-active).
-
Isolation: Combine the fractions that contain the pure product. Remove the solvents using a rotary evaporator. The added acetic acid is volatile and will be removed during this step.
-
Drying: Place the recovered product under high vacuum to remove any final traces of solvent.
Purity Verification: A Self-Validating System
The success of any purification protocol must be validated by analytical methods.
Table 2: Analytical Techniques for Purity Assessment
| Technique | Purpose | Expected Result for Pure Sample |
| Melting Point | Assess purity and identity. Impurities depress and broaden the melting range. | A sharp melting point, e.g., 71-73 °C for the (S)-enantiomer.[3] |
| ¹H and ¹³C NMR | Confirm chemical structure and detect proton/carbon-containing impurities. | Clean spectra with peaks corresponding only to the target structure. |
| LC-MS | Determine purity and confirm molecular weight. | A single, sharp peak in the chromatogram with the correct mass-to-charge ratio (e.g., m/z 129.02 for [M-H]⁻).[7] |
| Chiral HPLC | Determine enantiomeric excess (ee) for chiral applications. | A single peak when using a chiral stationary phase, indicating high enantiopurity.[8] |
Conclusion
The two protocols outlined in this application note provide comprehensive and adaptable methods for the purification of 5-Oxotetrahydrofuran-3-carboxylic acid. The choice between recrystallization and column chromatography will depend on the initial purity of the crude material, the required final purity, and the scale of the operation. By understanding the principles behind each step, researchers can confidently produce high-quality material essential for advancing scientific discovery and drug development.
References
-
Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid | C14H22O4 | CID 4248455 . PubChem. [Link]
-
5-Oxo-2-tetrahydrofurancarboxylic acid | C5H6O4 | CID 251524 . PubChem. [Link]
-
Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach . Thieme Chemistry. [Link]
-
Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids . Arkivoc. [Link]
-
Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives . Research and Reviews: Journal of Chemistry. [Link]
- Process for the purification of aromatic carboxylic acids.
-
4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function . PubMed. [Link]
- Process for the purification of carboxylic acids.
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples . PMC. [Link]
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Synthesis of chiral enantioenriched tetrahydrofuran derivatives . ResearchGate. [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices . National Institutes of Health. [Link]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer . PubMed Central. [Link]
-
Solvents for Recrystallization . University of Rochester, Department of Chemistry. [Link]
- Process for the purification of a carboxylic acid-containing composition.
- Purification of carboxylic acids by chemical treatment and distillation.
- Purification of aromatic polycarboxylic acids by recrystallization.
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- 1. 5-Oxo-2-tetrahydrofurancarboxylic acid | C5H6O4 | CID 251524 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID CAS#: 21461-84-7 [chemicalbook.com]
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- 8. kbfi.ee [kbfi.ee]
Analytical methods for the characterization of 5-Oxotetrahydrofuran-3-carboxylic acid
An Application Note and Protocol Guide
Comprehensive Analytical Characterization of 5-Oxotetrahydrofuran-3-carboxylic acid
Introduction and Scientific Context
5-Oxotetrahydrofuran-3-carboxylic acid, a chiral γ-lactone carboxylic acid, serves as a valuable building block in organic synthesis and is a key intermediate in various metabolic pathways. Its structural complexity, featuring a lactone, a carboxylic acid, and a stereocenter, necessitates a multi-faceted analytical approach for unambiguous characterization. Proper identification, purity assessment, and structural elucidation are critical for its application in research, drug development, and chemical manufacturing.
This guide provides a comprehensive overview of the principal analytical techniques and detailed protocols for the robust characterization of this molecule. The methodologies are designed to ensure scientific integrity, providing researchers with the tools to confirm identity, quantify purity, and verify structure with high confidence. The causality behind experimental choices is explained to empower scientists to adapt these methods to their specific laboratory contexts.
Core Analytical Strategy: An Integrated Approach
A single analytical technique is insufficient for the complete characterization of 5-Oxotetrahydrofuran-3-carboxylic acid. A holistic strategy integrating chromatographic and spectroscopic methods is essential. This workflow ensures that all critical quality attributes—identity, purity, structure, and stereochemistry—are thoroughly evaluated.
Caption: Integrated workflow for the comprehensive characterization of 5-Oxotetrahydrofuran-3-carboxylic acid.
Chromatographic Methods for Separation and Quantification
Chromatography is the cornerstone for assessing the purity of 5-Oxotetrahydrofuran-3-carboxylic acid and quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining purity and assay. Due to the polar nature of the carboxylic acid, a reversed-phase method with an acidic mobile phase is optimal. The acidic conditions suppress the ionization of the carboxyl group, leading to better retention on nonpolar stationary phases like C18 and improved peak symmetry.
Data Presentation: Typical HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides excellent retention and separation for moderately polar analytes. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | The acidic modifier ensures the analyte is in its neutral form for consistent retention.[1] |
| Gradient | 5% B to 95% B over 15 min | A gradient elution ensures that impurities with a wide range of polarities can be detected. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[1] |
| Column Temp. | 30°C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics.[1] |
| Detection | UV at 210 nm | The lactone carbonyl and carboxylic acid groups exhibit absorbance at low UV wavelengths. |
| Injection Vol. | 10 µL | A standard volume to balance sensitivity and peak shape. |
Experimental Protocol: HPLC Purity Determination
-
Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter and degas both the aqueous and acetonitrile mobile phases.
-
Standard Preparation: Accurately weigh approximately 10 mg of 5-Oxotetrahydrofuran-3-carboxylic acid reference standard and dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.
Gas Chromatography (GC) - Requires Derivatization
Direct analysis of carboxylic acids by GC is challenging due to their low volatility and high polarity, which leads to poor peak shape and thermal degradation.[2] Derivatization is mandatory. Silylation, which converts the acidic proton into a less polar and more volatile trimethylsilyl (TMS) group, is the most common approach.
Causality: The derivatization with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the carboxylic acid with a non-polar TMS group. This transformation drastically increases the analyte's volatility and thermal stability, making it suitable for GC analysis.[3]
Experimental Protocol: GC-MS Analysis via Silylation
-
Sample Preparation: Place approximately 1 mg of the sample in a GC vial. Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA.
-
Derivatization Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
GC-MS Parameters:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector Temp: 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system. The resulting TMS-ester can be identified by its retention time and mass spectrum.
Spectroscopic Methods for Structural Elucidation
Spectroscopy provides definitive structural information, confirming the molecular framework and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural determination of organic molecules.[4] Both ¹H and ¹³C NMR are required for a full characterization.
¹H NMR Insights: The proton spectrum will reveal the connectivity of the non-exchangeable protons. Key features include:
-
The proton at the C3 chiral center.
-
The diastereotopic methylene protons at C2 and C4, which will appear as complex multiplets due to coupling with each other and the C3 proton.
-
A highly deshielded, broad singlet for the carboxylic acid proton, typically appearing above 10 ppm.[5][6]
¹³C NMR Insights: The carbon spectrum confirms the number of unique carbon atoms and their chemical environment.
-
Two distinct carbonyl signals will be present in the 165-185 ppm range, one for the lactone and one for the carboxylic acid.[6]
-
Three signals corresponding to the sp³-hybridized carbons of the tetrahydrofuran ring.
Data Presentation: Expected NMR Chemical Shifts (in DMSO-d₆)
| Atom Position | ¹H Shift (ppm) & Multiplicity | ¹³C Shift (ppm) | Rationale |
| -COOH | ~12.5 (broad s, 1H) | ~173 | Typical chemical shift for a carboxylic acid proton and carbon.[5][6] |
| C5 (C=O) | - | ~177 | Deshielded carbonyl carbon of the lactone. |
| C3-H | ~4.8-5.0 (m, 1H) | ~75-80 | The proton and carbon are deshielded by the adjacent oxygen and carbonyl group. |
| C2-H₂ | ~2.2-2.6 (m, 2H) | ~30-35 | Methylene protons adjacent to the chiral center. |
| C4-H₂ | ~2.6-2.9 (m, 2H) | ~35-40 | Methylene protons adjacent to the lactone carbonyl. |
Note: Exact shifts are solvent-dependent. Data is predicted based on typical values for similar structures.[4]
Experimental Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved before acquiring the spectra. DMSO-d₆ is often preferred for carboxylic acids to ensure observation of the acidic proton.
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for identification.
Expected Fragmentation Pattern (Electron Ionization): Under EI conditions, the molecule will ionize and fragment in a predictable manner. Key fragmentation pathways for carboxylic acids include the loss of small, stable neutral molecules.[7]
-
α-cleavage: Loss of the hydroxyl radical (-OH, M-17) or the entire carboxyl group (-COOH, M-45) are characteristic fragmentations for carboxylic acids.[7]
-
McLafferty Rearrangement: If the alkyl chain is long enough, this rearrangement can occur, though it is less likely to be the primary pathway for this specific cyclic structure.[8]
Data Presentation: Key Mass Fragments
| m/z Value | Proposed Fragment | Rationale |
| 130 | [M]⁺ | Molecular ion (assuming ¹²C, ¹H, ¹⁶O). |
| 113 | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid. |
| 85 | [M - COOH]⁺ | Loss of the entire carboxyl group. |
| 102 | [M - CO]⁺ | Loss of carbon monoxide from the lactone ring. |
| 45 | [COOH]⁺ | Fragment corresponding to the carboxyl group. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective technique for identifying the key functional groups present in the molecule.
Causality: The covalent bonds within the molecule vibrate at specific frequencies. When irradiated with infrared light, the molecule absorbs energy at frequencies corresponding to these vibrations. The resulting spectrum provides a fingerprint of the functional groups. For 5-Oxotetrahydrofuran-3-carboxylic acid, two distinct carbonyl absorptions are a key diagnostic feature.
Data Presentation: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid | The extreme broadness is due to strong hydrogen bonding between acid dimers.[6][9] |
| ~1770 | C=O stretch | γ-Lactone | The five-membered ring strain shifts the lactone carbonyl frequency higher than a typical ester. |
| ~1710 | C=O stretch | Carboxylic Acid | Characteristic absorption for a saturated, hydrogen-bonded carboxylic acid carbonyl.[6] |
| 1320-1210 | C-O stretch | Carboxylic Acid / Lactone | Confirms the presence of C-O single bonds.[5] |
Enantioselective Analysis
As 5-Oxotetrahydrofuran-3-carboxylic acid possesses a stereocenter at the C3 position, determining the enantiomeric purity (or enantiomeric excess, ee) is often a critical requirement, especially in pharmaceutical applications.
Methodology: Chiral HPLC The most direct method for resolving enantiomers is chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based columns (e.g., those coated with cellulose or amylose derivatives) are highly effective for this purpose.[10]
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase Screening: Screen mobile phases typically consisting of hexane/isopropanol or hexane/ethanol mixtures, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.
-
Analysis: Once separation is achieved, inject the sample and quantify the relative peak areas to determine the enantiomeric excess.
Conclusion
The comprehensive characterization of 5-Oxotetrahydrofuran-3-carboxylic acid is achieved through the strategic application of orthogonal analytical techniques. HPLC provides reliable purity data, while LC-MS confirms molecular weight. Definitive structural elucidation is accomplished through a combination of ¹H and ¹³C NMR, with FTIR confirming the presence of key functional groups. For stereochemical determination, chiral HPLC is the method of choice. The protocols and insights provided in this guide establish a framework for the rigorous and reliable analysis of this important chemical entity, ensuring its quality and suitability for its intended application.
References
- Pombeiro, A. (n.d.). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach.
- BLD Pharm. (n.d.). 498-89-5|5-Oxotetrahydrofuran-3-carboxylic acid|BLD Pharm.
- PubMed. (2025). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents.
- DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds.
- Ibrahim, M., et al. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group.
- University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids.
- NIST. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST WebBook.
- Hay, M. B., & Myneni, S. C. B. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
- ResearchGate. (2025). Synthesis, characterisation and antibacterial evaluation of 2(5H) furanone derivatives from highly functionalised mucobromic acid.
- Wiley-VCH GmbH. (2021). FTIR spectral band shifts explained by OM–cation interactions. Journal of Plant Nutrition and Soil Science.
- ChemicalBook. (n.d.). (s)-(+)-5-oxotetrahydrofuran-2-carboxylic acid(21461-84-7) 1h nmr.
- NIH. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- Kanger, T., et al. (n.d.). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- SpectraBase. (n.d.). 5-oxo-Tetrahydro-furan-2-carboxylic-acid [1H NMR].
- TCI Chemicals. (n.d.). (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid 53558-93-3.
- SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
- YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect.
- Springer. (n.d.). Acids: Derivatization for GC Analysis.
- Benchchem. (n.d.). (R)-5-Oxotetrahydrofuran-2-carboxylic acid | 53558-93-3.
- PubMed Central. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- YouTube. (2020). Mass Spec 3e Carboxylic Acids.
- Hindawi. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Oxotetrahydrofuran-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-oxotetrahydrofuran-3-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis and significantly improve your experimental outcomes. This guide is structured to address specific issues you may encounter, explaining not just the what, but the why behind each recommendation.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common problems encountered during the synthesis.
Issue 1: Low or No Product Yield
You've completed the reaction, but analysis shows a disappointingly low yield of the target 5-oxotetrahydrofuran-3-carboxylic acid.
Potential Causes & Recommended Solutions
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Incomplete Dehydration/Cyclization: The conversion of the starting material to the lactone is a critical equilibrium-driven process. Insufficient reaction time or inadequate water removal can halt the reaction prematurely.
-
Solution: For syntheses starting from precursors like citric or malic acid, ensure that the conditions are optimized for intramolecular lactonization.[1][2] If using a dehydrating agent (e.g., a strong acid catalyst in a suitable solvent), ensure it is active and used in the correct stoichiometry. Consider using a Dean-Stark apparatus if the reaction solvent forms an azeotrope with water to drive the equilibrium towards the product.
-
-
Suboptimal Reaction Temperature: Temperature control is crucial. Too low, and the reaction rate will be impractically slow. Too high, and you risk promoting side reactions like decarboxylation, which is a known issue in related syntheses.[3]
-
Solution: Perform a temperature optimization study. Start with conditions reported in the literature for similar lactonizations and systematically vary the temperature in 5-10 °C increments.[4] Monitor the reaction at each temperature by TLC or HPLC to find the sweet spot that maximizes product formation while minimizing byproduct generation.
-
-
Degradation of Starting Material or Product: The furanone ring can be sensitive to harsh pH conditions. Strongly acidic or basic conditions, especially at elevated temperatures, can lead to ring-opening, polymerization, or other degradation pathways.[5][6]
-
Solution: Maintain careful pH control throughout the synthesis and workup. If using a strong acid catalyst, consider a milder, solid-supported acid catalyst that can be easily filtered off. During workup, avoid prolonged exposure to strong bases used for extraction; perform these steps quickly and at low temperatures.
-
Troubleshooting Workflow: Diagnosing Low Yield
Below is a logical workflow to systematically address low yield issues.
Caption: A step-by-step flowchart for troubleshooting low product yield.
Issue 2: Formation of Significant Byproducts
Your analysis shows the desired product, but it is contaminated with one or more significant byproducts, complicating purification and reducing the isolated yield.
Potential Causes & Recommended Solutions
-
Decarboxylation: This is a common side reaction when using starting materials like citric acid. The intermediate, aconitic acid, can readily decarboxylate under thermal stress, leading to itaconic or citraconic acid, which will not form the desired product.[3]
-
Solution: To circumvent this, one advanced strategy involves protecting the carboxylic acid groups as esters before performing the dehydration and subsequent hydrogenation steps.[3] This prevents the free carboxylic acid moiety required for decarboxylation from being available. Alternatively, carefully controlling the reaction temperature and minimizing reaction time can suppress this pathway.
-
-
Polymerization/Oligomerization: Furanones and related unsaturated intermediates can be susceptible to polymerization, especially under acidic conditions, leading to intractable tars.
-
Solution: Consider adding a radical inhibitor like BHT (butylated hydroxytoluene) to the reaction mixture if you suspect radical polymerization. Lowering the reaction temperature and reactant concentrations may also help.
-
-
Formation of Isomers: Depending on the starting material and mechanism, constitutional isomers or diastereomers may form.
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Solution: The choice of catalyst and reaction conditions can often control selectivity. Modern palladium-catalyzed C-H lactonization reactions, for example, use specific ligands to direct the reaction to a particular position, offering high chemo- and regioselectivity.[7][8] While potentially more complex than classical methods, these approaches provide superior control.
-
Issue 3: Difficulties in Product Isolation and Purification
You have successfully synthesized the product, but isolating it in a pure, solid form is proving challenging.
Potential Causes & Recommended Solutions
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Product is an Oil or Low-Melting Solid: 5-Oxotetrahydrofuran-3-carboxylic acid can be hygroscopic or exist as a viscous oil, making crystallization difficult. Its high polarity and ability to hydrogen bond contribute to this behavior.
-
Solution 1 (Chromatography): Purification via silica gel column chromatography is a standard approach. Use a polar eluent system, such as ethyl acetate/hexanes with a small amount of acetic or formic acid to keep the carboxylic acid protonated and prevent streaking on the column.
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Solution 2 (Recrystallization): If an oil is obtained, try dissolving it in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and then adding a poor solvent (e.g., hexanes, dichloromethane) dropwise until turbidity persists. Cooling or scratching the flask may induce crystallization.
-
Solution 3 (Derivative Formation): For intractable purification challenges, consider converting the crude acid to a methyl or ethyl ester. The ester is typically less polar and more easily purified by chromatography or distillation. After purification, the ester can be hydrolyzed back to the pure carboxylic acid.
-
-
High Water Solubility: The product's polarity makes it highly soluble in water, which can lead to significant losses during aqueous workup.
-
Solution: When extracting the product from an aqueous layer, use a more polar organic solvent like ethyl acetate and perform multiple extractions (e.g., 5-7 times) to ensure complete recovery. After extraction, brine washes can help remove residual water from the combined organic layers before drying with an agent like MgSO₄ or Na₂SO₄.
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Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this synthesis, and what are their respective advantages and disadvantages?
The choice of starting material is a critical decision that impacts cost, scalability, and the potential side reactions you may encounter.
| Starting Material | Typical Synthetic Route | Advantages | Disadvantages |
| Citric Acid | Acid-catalyzed dehydration and lactonization.[9] | Inexpensive, widely available, bio-renewable.[10][11] | Prone to decarboxylation side reactions; can require careful temperature control.[3] |
| Malic Acid | Acid-catalyzed dehydration and lactonization.[12] | Bio-renewable; can be a more direct precursor than citric acid. | Can be more expensive than citric acid; still requires dehydration conditions.[13] |
| L-Glutamic Acid | Diazotization followed by intramolecular cyclization.[14] | Allows for the synthesis of the chiral (S)-enantiomer.[14] | Reagents (e.g., NaNO₂) are toxic; reaction requires careful low-temperature control. |
Q2: Can you outline the general reaction workflow for synthesis from citric acid?
Certainly. The conversion of citric acid is a classical and cost-effective approach. It proceeds through a dehydration step to form an unsaturated intermediate, which then undergoes lactonization.
Caption: General reaction pathway from citric acid to the target lactone.
Q3: How critical is pH control during the synthesis and workup?
pH control is absolutely critical for two primary reasons:
-
Promoting Lactonization: The ring-closing step is an acid-catalyzed intramolecular esterification. Maintaining acidic conditions is necessary to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the hydroxyl group.[1]
-
Preventing Product Degradation: The ester linkage in the lactone ring is susceptible to base-catalyzed hydrolysis. During an aqueous workup, if the pH becomes neutral or basic, the lactone can ring-open to form the corresponding hydroxy-diacid salt, which will be lost to the aqueous phase. Therefore, the aqueous phase should always be kept acidic (pH < 4) during extraction.
Q4: What are the recommended analytical techniques for monitoring the reaction and characterizing the product?
A multi-technique approach is essential for robust process control and final product validation.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): The most convenient method for tracking the consumption of starting material and the appearance of the product. A typical mobile phase would be a 70:30:1 mixture of ethyl acetate:hexanes:acetic acid. The spot for the carboxylic acid product will likely have a different Rf value than the more polar starting material (e.g., citric acid).
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. Key signals to look for in ¹H NMR include the diastereotopic protons of the CH₂ groups in the ring and the proton at the C3 position.[14]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity. Electrospray ionization (ESI) in negative mode is often effective for carboxylic acids.[14]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Expect to see a strong carbonyl (C=O) stretch for the lactone around 1770 cm⁻¹ and another for the carboxylic acid around 1720 cm⁻¹, along with a broad O-H stretch for the acid.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for determining the purity of the final product. A reverse-phase C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is a good starting point.
-
References
-
Optimization of reaction conditions for seven-membered lactone synthesis. ResearchGate. Available at: [Link]
-
Catalyst-controlled Chemoselective γ-C(sp3)−H Lactonization of Carboxylic Acid: Methyl versus Methylene. National Institutes of Health (NIH). Available at: [Link]
-
C–H Functionalization as a Powerful Method for Direct Synthesis of Lactones. ACS Publications. Available at: [Link]
-
Lactone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Catalyst-controlled site-selective methylene C—H lactonization of dicarboxylic acids. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)- 5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3. Thieme Connect. Available at: [Link]
-
Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Thieme Connect. Available at: [Link]
-
Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. ResearchGate. Available at: [Link]
-
Reinvestigation of the reaction between 2-furancarboxaldehyde and 4-hydroxy-5-methyl-3(2H)-furanone. PubMed. Available at: [Link]
- Process for the purification of aromatic carboxylic acids. Google Patents.
-
2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. MDPI. Available at: [Link]
-
Formation of 2,5-Dimethyl-4-hydroxy-3(2 H )-furanone through Methylglyoxal: A Maillard Reaction Intermediate. ResearchGate. Available at: [Link]
-
Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube. Available at: [Link]
-
4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function. PubMed. Available at: [Link]
-
3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of carboxylic acid 5. ResearchGate. Available at: [Link]
-
Efficient conversion of bio-renewable citric acid to high-value carboxylic acids on stable solid catalysts. Royal Society of Chemistry. Available at: [Link]
-
Recent developments in maleic acid synthesis from bio-based chemicals. Sustainable Chemistry and Pharmacy. Available at: [Link]
-
Synthesis of high-value tricarballylate plasticizers directly from citric acid esters on bifunctional Pd/Nb2O5.nH2O catalysts. Lirias. Available at: [Link]
-
Recent developments in maleic acid synthesis from bio-based chemicals. ResearchGate. Available at: [Link]
- Process for the purification of a carboxylic acid-containing composition. Google Patents.
-
Citric Acid: A Green Bioorganic Catalyst for One-Pot Three-Component Synthesis of 2,3-dihydroquinazoline-4 (1H)-ones. Bentham Science. Available at: [Link]
- Purification of carboxylic acids by chemical treatment and distillation. Google Patents.
-
ENZYMATIC SYNTHESIS OF CITRIC ACID. ResearchGate. Available at: [Link]
-
Efficient Conversion of Bio-renewable Citric Acid to High-value Carboxylic Acids on Stable Solid Catalysts. ResearchGate. Available at: [Link]
-
Malic acid production from renewables: a review. ResearchGate. Available at: [Link]
- Malic acid synthesis. Google Patents.
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- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. researchgate.net [researchgate.net]
- 5. Reinvestigation of the reaction between 2-furancarboxaldehyde and 4-hydroxy-5-methyl-3(2H)-furanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst-controlled Chemoselective γ-C(sp3)−H Lactonization of Carboxylic Acid: Methyl versus Methylene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalyst-controlled site-selective methylene C─H lactonization of dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient conversion of bio-renewable citric acid to high-value carboxylic acids on stable solid catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benthamscience.com [benthamscience.com]
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- 14. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 5-Oxotetrahydrofuran-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Oxotetrahydrofuran-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis from Citric Acid
Question 1: I am attempting to synthesize 5-Oxotetrahydrofuran-3-carboxylic acid from citric acid, but I am observing significant gas evolution and obtaining a mixture of products. What is happening?
Answer:
This is a common issue when using citric acid as a starting material under harsh acidic conditions and/or elevated temperatures. The primary competing reactions are dehydration and decarboxylation , which occur in parallel with the desired intramolecular cyclization (lactonization).
-
Mechanism of Desired Reaction (Lactonization): The synthesis of 5-Oxotetrahydrofuran-3-carboxylic acid from citric acid involves an intramolecular esterification. The hydroxyl group on the central carbon of citric acid acts as a nucleophile, attacking one of the terminal carboxyl groups. This reaction is typically acid-catalyzed, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group.[1][2]
-
Side Reaction 1: Dehydration to Aconitic Acid: Citric acid can readily undergo dehydration (loss of a water molecule) to form aconitic acid. This reaction is also acid-catalyzed and favored by higher temperatures. Aconitic acid can exist as cis and trans isomers, further complicating the product mixture.
-
Side Reaction 2: Decarboxylation: The β-keto acid character of the intermediate formed during the citric acid transformation can lead to decarboxylation (loss of CO₂). This can result in the formation of itaconic acid, citraconic acid, and mesaconic acid.[3] These unsaturated dicarboxylic acids are often difficult to separate from the desired product.
Troubleshooting Guide for Synthesis from Citric Acid:
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Maintain a moderate temperature, typically in the range of 80-100°C. Avoid excessive heating. | Higher temperatures significantly accelerate the rates of both dehydration and decarboxylation, often more so than the desired lactonization. |
| Acid Catalyst | Use a milder acid catalyst or a lower concentration of a strong acid (e.g., sulfuric acid). | While acid catalysis is necessary for lactonization, overly strong acidic conditions can promote competing elimination (dehydration) reactions. |
| Reaction Time | Monitor the reaction progress closely (e.g., by TLC or HPLC) and stop the reaction once the formation of the desired product plateaus. | Prolonged reaction times can lead to the accumulation of side products and potential degradation of the target molecule. |
| Solvent | Consider using a solvent that allows for azeotropic removal of water. | Removing water as it is formed can help to shift the equilibrium towards the formation of the lactone (Le Chatelier's principle). |
Visualizing the Reaction Pathways:
Caption: Competing reaction pathways in the synthesis from citric acid.
Synthesis from Malic Acid
Question 2: I am using malic acid for the synthesis, but my final product is contaminated with significant amounts of fumaric and maleic acid. How can I avoid this?
Answer:
The formation of fumaric and maleic acid is a classic side reaction in the synthesis of 5-Oxotetrahydrofuran-3-carboxylic acid from malic acid. These are the products of an intermolecular dehydration reaction that competes with the desired intramolecular cyclization.
-
Mechanism of Desired Reaction (Lactonization): The synthesis from malic acid also proceeds via an acid-catalyzed intramolecular esterification. The hydroxyl group attacks the carboxylic acid group to form the five-membered lactone ring.
-
Side Reaction: Dehydration to Fumaric and Maleic Acid: Malic acid can undergo an E1 or E2 elimination reaction to lose a molecule of water, forming a carbon-carbon double bond.[1][4] This results in the formation of fumaric acid (the more stable trans-isomer) and maleic acid (the cis-isomer).[5] This side reaction is also promoted by strong acids and high temperatures.
Troubleshooting Guide for Synthesis from Malic Acid:
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Use the lowest temperature at which the lactonization proceeds at a reasonable rate. | The activation energy for the intermolecular dehydration is often higher than that for the intramolecular cyclization. Lowering the temperature can therefore favor the desired reaction. |
| Acid Catalyst | Employ a milder acid catalyst or consider using a heterogeneous catalyst. | Strong acids can protonate the hydroxyl group, making it a good leaving group and facilitating the elimination reaction. |
| Concentration | Run the reaction at a lower concentration of malic acid. | The desired lactonization is an intramolecular process (first-order kinetics), while the formation of fumaric and maleic acid is an intermolecular process (second-order kinetics). Dilution will therefore favor the intramolecular reaction. |
Visualizing the Reaction Pathways:
Caption: Competing intra- and intermolecular reactions from malic acid.
General Troubleshooting
Question 3: My final product of 5-Oxotetrahydrofuran-3-carboxylic acid appears to be degrading over time or during purification. What are the stability issues?
Answer:
5-Oxotetrahydrofuran-3-carboxylic acid, being a lactone with a carboxylic acid functional group, has inherent stability concerns, particularly under certain pH and thermal conditions.
-
Hydrolysis: The lactone ring is susceptible to hydrolysis (ring-opening) under both acidic and basic conditions to revert to the corresponding hydroxy acid.[6][7] Basic conditions, in particular, will readily saponify the ester linkage.
-
Decarboxylation: While more stable than a β-keto acid, the molecule can still undergo decarboxylation under forcing conditions (e.g., high heat), especially if impurities are present that can catalyze this process.
-
Thermal Degradation: At elevated temperatures, complex degradation pathways can be initiated, leading to discoloration and the formation of a variety of byproducts. The stability of similar molecules can be significantly affected by temperature.[8][9][10]
Troubleshooting Guide for Product Stability and Purification:
| Issue | Recommended Action | Scientific Rationale |
| Degradation during Purification | Use non-aqueous solvents for recrystallization where possible. If aqueous solutions are necessary, maintain a mildly acidic pH and avoid high temperatures. Consider purification methods like column chromatography with a suitable stationary and mobile phase. | This minimizes the risk of hydrolysis of the lactone ring. |
| Discoloration | Treat the crude product with activated carbon before recrystallization. Ensure all starting materials and reagents are of high purity. | Colored impurities can often be adsorbed onto activated carbon. Impurities can also act as catalysts for degradation pathways. |
| Long-term Storage | Store the purified product in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). | This minimizes exposure to heat, moisture, and light, all of which can contribute to degradation over time. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Lactonization
-
Dissolve the starting hydroxy acid (citric acid or malic acid) in a suitable solvent (e.g., a high-boiling point ether or a solvent that allows for azeotropic water removal).
-
Add the acid catalyst (e.g., a catalytic amount of sulfuric acid or p-toluenesulfonic acid).
-
Heat the reaction mixture to the desired temperature, monitoring the reaction progress by a suitable analytical technique (TLC, HPLC, or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid product precipitates, filter and wash with a cold, non-polar solvent.
-
If the product remains in solution, perform a work-up, which may involve extraction with an organic solvent, followed by washing with brine to remove the acid catalyst.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Note: The specific conditions (temperature, catalyst, solvent, and reaction time) should be optimized for each specific starting material and scale of the reaction.
References
-
TutorChase. (n.d.). How do you synthesise a lactone from a hydroxy acid? Retrieved from [Link]
- Sanders, J. P. M., et al. (2017). Highly selective one-step dehydration, decarboxylation and hydrogenation of citric acid to methylsuccinic acid. Chemical Science, 8(4), 2616–2620.
-
Brainly. (2023, August 25). Which of the following statements does not correctly describe the dehydration of malic acid to fumaric acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction network for the decarboxylation of citric acid in the presence.... Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism for the specific acid catalyzed lactonization of the.... Retrieved from [Link]
-
Heriot-Watt Research Portal. (2013, July 19). Mechanisms of lactone hydrolysis in acidic conditions. Retrieved from [Link]
-
PubMed. (2013, July 19). Mechanisms of Lactone Hydrolysis in Acidic Conditions. Retrieved from [Link]
-
Sciencemadness.org. (2020, May 5). Maleic Acid by Dehydration of Malic Acid ?. Retrieved from [Link]
-
YouTube. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]
-
Lirias. (n.d.). Synthesis of high-value tricarballylate plasticizers directly from citric acid esters on bifunctional Pd/Nb2O5.nH2O catalysts. Retrieved from [Link]
-
RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
PubMed. (2003, May 21). Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure. Retrieved from [Link]
-
NIH. (2021, February 3). Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization. Retrieved from [Link]
-
ResearchGate. (n.d.). Model Studies on the Stability of Folic Acid and 5-Methyltetrahydrofolic Acid Degradation during Thermal Treatment in Combination with High Hydrostatic Pressure. Retrieved from [Link]
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Technical Support Center: Purification of 5-Oxotetrahydrofuran-3-carboxylic Acid
Welcome to the technical support center for the purification of 5-Oxotetrahydrofuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this chiral molecule. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 5-Oxotetrahydrofuran-3-carboxylic acid?
The purification of 5-Oxotetrahydrofuran-3-carboxylic acid presents a unique set of challenges due to its bifunctional nature, chirality, and potential for lactone ring instability. Key difficulties include:
-
Enantiomeric Separation: As a chiral molecule, separating the (R) and (S) enantiomers requires specialized chiral chromatography techniques. The selection of the appropriate chiral stationary phase (CSP) and mobile phase is critical for achieving baseline resolution.[1][2]
-
Lactone-Carboxylic Acid Equilibrium: The compound exists in equilibrium between the closed-ring lactone form and the open-ring hydroxy acid form. This equilibrium is pH-dependent and can lead to peak broadening or the appearance of multiple peaks in chromatography if not properly controlled.[3][4]
-
Presence of Synthesis-Related Impurities: Depending on the synthetic route, common impurities may include starting materials (e.g., dicarboxylic acids, their anhydrides, or esters), reagents, and side-products. For instance, if synthesized via hydrogenation, residual catalysts or byproducts from the reaction may be present.[5]
-
Solubility Issues: The polarity of the molecule, conferred by both the carboxylic acid and lactone moieties, can make solvent selection for crystallization and chromatography challenging. It may exhibit limited solubility in common non-polar organic solvents.[6]
-
Thermal Stability: While generally stable, prolonged exposure to high temperatures, especially under harsh pH conditions, can lead to degradation.[7]
Q2: What are the common impurities I should expect from the synthesis of 5-Oxotetrahydrofuran-3-carboxylic acid?
The impurity profile largely depends on the synthetic method. Common precursors include glutamic acid, 2-ketoglutaric acid, and derivatives of succinic or maleic acid.[5][8][9] Potential impurities to consider are:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Isomeric Byproducts: Depending on the reaction conditions, isomers may form.
-
Ring-Opened Species: The corresponding 4-hydroxy-glutaric acid may be present, especially if the purification involves aqueous basic conditions.
-
Solvents and Reagents: Residual solvents and reagents used in the synthesis and workup.
Q3: How does pH affect the stability and purification of 5-Oxotetrahydrofuran-3-carboxylic acid?
The pH of the solution is a critical parameter. The lactone ring is susceptible to hydrolysis under basic conditions, which opens the ring to form the corresponding carboxylate salt of the hydroxy acid.[4][10] Conversely, under acidic conditions, the equilibrium favors the lactone form.[11]
For chromatographic separations, especially reversed-phase HPLC, controlling the pH of the mobile phase is essential. Typically, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) is used to suppress the ionization of the carboxylic acid group and ensure the compound remains in its lactone form. This leads to better peak shape and reproducible retention times.[1][12]
Q4: What are the recommended storage conditions for 5-Oxotetrahydrofuran-3-carboxylic acid?
To ensure stability, 5-Oxotetrahydrofuran-3-carboxylic acid should be stored in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air.[8] Given its potential for hydrolysis, avoiding contact with basic substances is crucial. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
Chromatographic Purification
This section provides troubleshooting for common issues encountered during the chromatographic purification of 5-Oxotetrahydrofuran-3-carboxylic acid.
Problem 1: Poor or no separation of enantiomers in chiral HPLC.
-
Cause: The choice of chiral stationary phase (CSP) is the most critical factor in enantiomeric separations.[1][2] An inappropriate CSP will not provide the necessary stereospecific interactions for separation. The mobile phase composition also plays a significant role.[13]
-
Solution:
-
Screen Different CSPs: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often successful for separating chiral compounds containing polar functional groups.[1] It is advisable to screen a variety of CSPs.
-
Optimize the Mobile Phase:
-
Normal Phase: Use a mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol). Systematically vary the percentage of the modifier to find the optimal selectivity.[1]
-
Reversed-Phase: Use a mobile phase of acetonitrile or methanol with water. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape.[1]
-
-
Adjust the Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the thermodynamic differences in the interactions between the enantiomers and the CSP.[1] It is recommended to screen a range of temperatures (e.g., 15°C, 25°C, 40°C).[1]
-
Lower the Flow Rate: Reducing the flow rate increases the interaction time between the analyte and the CSP, which can lead to better resolution, albeit with longer run times.
-
Problem 2: Peak tailing or fronting in chromatograms.
-
Cause: Peak asymmetry can be caused by several factors, including secondary interactions with the stationary phase, column overload, or incompatibility of the sample solvent with the mobile phase.[1]
-
Solution:
-
Suppress Secondary Interactions: For silica-based columns, residual silanol groups can interact with the carboxylic acid, leading to peak tailing. Adding a small amount of a competitive agent, such as a stronger acid (e.g., TFA), to the mobile phase can mitigate these interactions.[1]
-
Reduce Sample Concentration: Injecting too much sample can saturate the stationary phase.[1] Dilute the sample and reinject to see if the peak shape improves.
-
Ensure Sample Solvent Compatibility: Ideally, dissolve the sample in the mobile phase.[1] If a stronger solvent is used for solubility, inject the smallest possible volume.
-
Problem 3: Drifting retention times.
-
Cause: Inconsistent mobile phase preparation, temperature fluctuations, or insufficient column equilibration can all lead to shifts in retention times.[1]
-
Solution:
-
Ensure Proper Column Equilibration: Before starting a sequence of injections, equilibrate the column with the mobile phase for a sufficient amount of time, especially after changing the mobile phase composition.[1]
-
Prepare Fresh and Degassed Mobile Phase: Prepare the mobile phase fresh daily and ensure all components are accurately measured. Degas the mobile phase to prevent bubble formation in the pump.[1]
-
Use a Column Oven: Maintain a constant column temperature using a column oven to avoid fluctuations in retention due to changes in ambient temperature.[1]
-
Crystallization
Problem: Difficulty in inducing crystallization or obtaining low-quality crystals.
-
Cause: The choice of solvent is paramount for successful crystallization. A suitable solvent should dissolve the compound at a higher temperature but not at a lower temperature. The presence of impurities can also inhibit crystal formation.
-
Solution:
-
Systematic Solvent Screening: Screen a range of solvents with varying polarities. Given the nature of the molecule, solvents like ethyl acetate, acetone, isopropanol, or mixtures with water or heptane could be effective.
-
Control Cooling Rate: Allow the saturated solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling often leads to the precipitation of smaller, less pure crystals.
-
Utilize Seeding: If a small amount of pure crystalline material is available, add a seed crystal to the supersaturated solution to induce crystallization.
-
Consider Anti-Solvent Addition: Dissolve the compound in a good solvent and then slowly add a miscible anti-solvent (a solvent in which the compound is insoluble) until the solution becomes turbid. This can induce crystallization.
-
Visual Workflows and Data
Purification Strategy Selection
The following diagram outlines a decision-making process for selecting a suitable purification strategy for 5-Oxotetrahydrofuran-3-carboxylic acid.
Caption: Decision workflow for purification strategy.
Quantitative Data Summary
The following table provides a summary of typical parameters for the purification of carboxylic acids, which can be adapted for 5-Oxotetrahydrofuran-3-carboxylic acid.
| Purification Method | Key Parameters | Expected Outcome/Considerations |
| Crystallization | Solvent System: Ethyl Acetate/Heptane, Isopropanol/Water | Recovery: 70-90%Purity: >98%Notes: Solvent choice is critical and may require screening. Slow cooling is recommended for better crystal quality.[14] |
| Column Chromatography (Silica Gel) | Mobile Phase: Hexane/Ethyl Acetate gradient with 0.5% Acetic Acid | Recovery: 60-85%Purity: >95%Notes: The addition of acetic acid can improve peak shape and reduce tailing by suppressing deprotonation of the carboxylic acid. |
| Chiral HPLC (Preparative) | Stationary Phase: Polysaccharide-based CSPMobile Phase: Hexane/Isopropanol | Recovery: 50-80%Purity: >99% eeNotes: Method development is crucial and involves screening different CSPs and mobile phase compositions.[1][13] |
References
- Lactone purification method.
- "Addressing challenges in the purific
- (PDF) Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids.
- Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids.
- Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich.
- Trouble with chiral separations - May 20 2020 - Chrom
- Process for the purification of aromatic carboxylic acids - Google P
- 5-Oxotetrahydrofuran-3-carboxylic acid - AK Scientific, Inc.
- Chromatographic separations of arom
- High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed.
- 498-89-5|5-Oxotetrahydrofuran-3-carboxylic acid|BLD Pharm.
- 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function - PubMed.
- Solvent design for crystallization of carboxylic acids - ResearchG
- Playing with Selectivity for Optimal Chiral Separation - LCGC Intern
- Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed.
- Understanding the chemical basis of drug stability and degrad
- (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid 98% - Sigma-Aldrich.
- Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)- 5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3.
- (s)-(+)-5-oxotetrahydrofuran-2-carboxylic acid - ChemicalBook.
- carboxylic acid solubility + TLC : r/chemhelp - Reddit.
- Process for the purification of a carboxylic acid-containing composition - Google P
- Troubleshooting: Purific
- 5-Oxotetrahydrofuran-2-carboxylic acid | CAS#:4344-84-7 | Chemsrc.
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Technical Support Center: Optimization of 5-Oxotetrahydrofuran-3-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-Oxotetrahydrofuran-3-carboxylic acid (CAS 498-89-5). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. We will move beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible synthesis.
Section 1: Synthesis Overview and Core Mechanism
5-Oxotetrahydrofuran-3-carboxylic acid, a valuable building block in medicinal chemistry, is a γ-lactone carboxylic acid. Its synthesis typically involves the dehydration and intramolecular cyclization of a suitable precursor. The most common and economically viable starting materials are bio-renewable C4 and C6 dicarboxylic or tricarboxylic acids, such as malic acid and citric acid.
The core mechanism involves the acid-catalyzed dehydration of a hydroxyl group to form a double bond, followed by a Michael-type addition of the remaining carboxylic acid group to form the five-membered lactone ring. Controlling this sequence and minimizing side reactions is the primary challenge.
Caption: General reaction pathway from common precursors.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Problem: The reaction yields are consistently low or the reaction fails to proceed to completion.
-
Possible Cause 1: Inefficient Dehydration. The initial dehydration of the starting material (e.g., malic or citric acid) is the rate-limiting step. Insufficient heat or an inadequate catalytic system can stall the reaction here.
-
Recommended Solution 1:
-
Thermal Conditions: For the conversion of maleic or fumaric acid (derived from malic acid), ensure the reaction temperature is maintained above 160°C, preferably between 180-200°C, under superatmospheric pressure (150-250 psig) to facilitate efficient conversion.[1]
-
Catalyst Choice: While thermal conversion is possible, acid catalysts are often employed. For syntheses starting from citric acid, a bifunctional catalyst system can be highly effective. For instance, a combination of a dehydration catalyst (like acid-resistant m-ZrO₂) and a hydrogenation catalyst (if reducing a byproduct is necessary) can significantly improve yields.[2]
-
-
Possible Cause 2: Reversible Reactions and Equilibrium. The formation of intermediates and the final product can be subject to equilibrium. Water produced during the dehydration step can hydrolyze the lactone product or the anhydride intermediate, pushing the equilibrium back towards the starting materials.
-
Recommended Solution 2:
-
Water Removal: If the reaction setup allows, employ a Dean-Stark trap or run the reaction under vacuum to remove water as it is formed. This application of Le Chatelier's principle will drive the reaction toward product formation.
-
Solvent System: Using a non-aqueous, high-boiling point solvent can be advantageous. However, many foundational methods utilize an aqueous medium, requiring optimization of temperature and pressure to overcome equilibrium limitations.[1]
-
Problem: Significant formation of dark, tarry byproducts complicates purification.
-
Possible Cause 1: Polymerization and Degradation. At the high temperatures required for dehydration, unsaturated intermediates like maleic and fumaric acid can undergo polymerization.[3] The starting materials themselves can also degrade or decarboxylate under harsh acidic conditions.
-
Recommended Solution 1:
-
Controlled Heating: Avoid localized overheating. Use an oil bath and vigorous stirring to ensure even temperature distribution. Ramp up the temperature gradually rather than shocking the system.
-
"Ageing" Step: For syntheses starting from maleic acid solutions derived from benzene oxidation, an "ageing" step can be beneficial. Holding the aqueous solution at a moderate temperature (e.g., 70°C) for several hours allows for the controlled precipitation and removal of impurities before the high-temperature conversion step.[1] This removes precursors to tar formation.
-
-
Possible Cause 2: Oxidative Impurities. Crude starting materials, particularly those from catalytic oxidation processes, may contain quinones and other partial oxidation products that readily form colored bodies at high temperatures.
-
Recommended Solution 2:
-
Pre-treatment of Starting Material: Before the main reaction, treat the crude starting material solution with an oxidizing agent like potassium permanganate followed by distillation, or use activated charcoal to adsorb colored impurities.[1][4] Electrochemical oxidation is another advanced method to remove aldehyde impurities that can contribute to color.[5]
-
Problem: The final product is difficult to isolate and purify from the reaction mixture.
-
Possible Cause 1: High Solubility in the Reaction Medium. If the reaction is performed in an aqueous medium, the polar carboxylic acid and lactone functionalities of the product can make it highly soluble, hindering precipitation.
-
Recommended Solution 1:
-
Crystallization/Precipitation: After the reaction, cool the mixture slowly to induce crystallization. The solubility of the product will decrease significantly at lower temperatures. If the product remains in solution, attempt to precipitate it by adding a miscible anti-solvent (a solvent in which the product is insoluble).
-
pH Adjustment: The product is a carboxylic acid. Acidifying the cooled reaction mixture with a strong mineral acid (e.g., HCl) will ensure it is in its neutral, less water-soluble form, which can aid precipitation.
-
-
Possible Cause 2: Presence of Isomeric or Structurally Similar Byproducts. Side reactions can lead to byproducts like methylsuccinic acid if decarboxylation occurs from an aconitic acid intermediate.[6] These can be difficult to separate due to similar physical properties.
-
Recommended Solution 2:
-
Fractional Crystallization: This technique can be effective if the desired product and impurities have sufficiently different solubilities in a given solvent system. Multiple recrystallization steps may be necessary.
-
Column Chromatography: For high-purity applications, silica gel column chromatography is a reliable method. A solvent system typically involving a polar component like ethyl acetate in a non-polar solvent like hexane can be used to separate the components.[7]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best starting material: citric acid or malic acid? A1: The choice depends on your strategic goals.
-
Citric Acid: It is a highly abundant and inexpensive bio-renewable feedstock.[2] However, its conversion can be more complex, sometimes leading to decarboxylation and the formation of itaconic or 2-methylsuccinic acid byproducts if conditions are not carefully controlled.[2][6]
-
Malic Acid: This C4 acid provides a more direct route. Dehydration of malic acid yields maleic and fumaric acids, which then cyclize.[1][8] This pathway can be more straightforward but may require higher pressures and temperatures for efficient conversion.
Q2: How do I monitor the progress of the reaction? A2: You can monitor the reaction by periodically taking small aliquots from the reaction mixture (if safe to do so) and analyzing them using techniques like:
-
Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively observe the disappearance of starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time, allowing for precise determination of reaction completion.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the appearance of characteristic peaks for the lactone ring protons and the disappearance of signals from the starting material.
Q3: What are the critical safety precautions for this synthesis? A3: The primary hazards are associated with the reaction conditions:
-
High Pressure: Many protocols require heating in a sealed reactor, leading to superatmospheric pressures.[1] Always use a properly rated and maintained pressure vessel. Ensure the vessel is equipped with a pressure gauge and a rupture disc or pressure relief valve. Never exceed the maximum rated pressure of the equipment.
-
High Temperature: Use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses. Be mindful of hot surfaces.
-
Corrosive Materials: The carboxylic acids used and produced are corrosive. Handle them in a fume hood and wear appropriate gloves and eye protection.
Section 4: Optimized Experimental Protocol (Example from Malic Acid)
This protocol is a synthesized example based on principles of high-temperature aqueous conversion.
-
Preparation: To a 500 mL stainless steel pressure reactor, add a solution of maleic acid (116 g, 1.0 mol) in 250 mL of deionized water. For improved results, fumaric acid can be added to the initial mixture.[1]
-
Reaction: Seal the reactor. Begin stirring and heat the reactor to 185°C. The internal pressure will rise to approximately 180-220 psig. Maintain these conditions for 4 hours.
-
Cooldown & Isolation: Turn off the heating and allow the reactor to cool slowly to room temperature overnight. Vent any residual pressure before opening.
-
Crystallization: Transfer the resulting solution to a beaker and cool to 5°C in an ice bath for 2-4 hours to crystallize the product and any unreacted fumaric acid.
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid cake with a small amount of ice-cold deionized water to remove soluble impurities.
-
Purification: The filtered solid contains a mixture of 5-oxotetrahydrofuran-3-carboxylic acid and fumaric acid. Fumaric acid has very low solubility in water compared to the product and most of it can be removed this way. For higher purity, the product can be further purified by recrystallization from a minimal amount of hot water or by column chromatography.
Section 5: Data Summary Tables
Table 1: Comparison of Starting Materials and General Conditions
| Starting Material | Typical Conditions | Key Advantages | Potential Challenges |
| Malic Acid | 160-200°C, 150-250 psig, aqueous | More direct synthetic route. | Requires high pressure; potential for polymerization.[1] |
| Citric Acid | 180°C (on m-ZrO₂ catalyst) | Abundant, low-cost renewable.[2] | Can lead to decarboxylation byproducts (e.g., itaconic acid).[2][6] |
Table 2: Troubleshooting Quick Reference
| Symptom | Probable Cause | Key Parameter to Adjust |
| Low Yield | Incomplete dehydration | Increase temperature/pressure. |
| Dark Color/Tar | Polymerization/Degradation | Control heating rate; pre-treat starting material. |
| Purification Issues | Co-crystallization of byproducts | Optimize crystallization solvent/temp; use chromatography. |
Section 6: Visualized Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Jüri, T., & Kanger, T. (2006). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Synthesis, 2006(18), 3031–3036. [Link]
-
University of Calgary. (n.d.). Synthesis of Carboxylic Acids. University of Calgary Chemistry. Retrieved January 14, 2026, from [Link]
-
Urquilla, A., et al. (2021). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. ResearchGate. [Link]
-
LibreTexts Chemistry. (2020). Synthesis of Carboxylic Acids. LibreTexts. Retrieved January 14, 2026, from [Link]
-
PubMed. (2014). 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function. PubMed. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of carboxylic acid 5. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (2020). Efficient conversion of bio-renewable citric acid to high-value carboxylic acids on stable solid catalysts. Green Chemistry. [Link]
-
Wojcieszak, R., et al. (2015). Recent developments in maleic acid synthesis from bio-based chemicals. Sustainable Chemical Processes. [Link]
-
Thieme. (2021). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)- 5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3. Thieme. [Link]
-
Lirias. (n.d.). Synthesis of high-value tricarballylate plasticizers directly from citric acid esters on bifunctional Pd/Nb2O5.nH2O catalysts. Lirias. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (2022). Catalyst-free synthesis of α,α-disubstituted carboxylic acid derivatives under ambient conditions via a Wolff rearrangement reaction. Organic Chemistry Frontiers. [Link]
- Google Patents. (2016). Process for the purification of a carboxylic acid-containing composition.
-
Bentham Science. (n.d.). Citric Acid: A Green Bioorganic Catalyst for One-Pot Three-Component Synthesis of 2,3-dihydroquinazoline-4 (1H)-ones. Bentham Science. Retrieved January 14, 2026, from [Link]
- Google Patents. (1968). Purification of carboxylic acids by chemical treatment and distillation.
-
Chad's Prep. (2021). 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids. Organic Chemistry. [Link]
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ResearchGate. (1951). ENZYMATIC SYNTHESIS OF CITRIC ACID. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2021). Synthesis of Carboxylic Acids | 4 Must-Know Reactions. YouTube. [Link]
-
ResearchGate. (2019). A scheme for the formation of 5‐oxopyrrolidine‐3‐carboxylic acid from hydrothermal reaction of citric acid and urea. ResearchGate. [Link]
-
National Institutes of Health. (2023). Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. PMC. [Link]
-
ResearchGate. (2019). Malic acid production from renewables: a review. ResearchGate. [Link]
-
ResearchGate. (2015). Recent developments in maleic acid synthesis from bio-based chemicals. ResearchGate. [Link]
- Google Patents. (1968). Malic acid synthesis.
- Google Patents. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
- Google Patents. (2015). Novel process for manufacture of 3-oxo-tetrahydrofuran.
-
MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]
-
ResearchGate. (2014). Resolution of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid and synthesis of novel enantiopure amide derivatives. ResearchGate. [Link]
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Technical Support Center: Enantioselective Separation of 5-Oxotetrahydrofuran-3-carboxylic Acid
An in-depth guide to navigating the complexities of separating 5-Oxotetrahydrofuran-3-carboxylic acid enantiomers.
Welcome to the technical support resource for the enantioselective separation of 5-Oxotetrahydrofuran-3-carboxylic acid. As a polar, acidic compound, this analyte presents unique challenges in chiral chromatography. This guide, structured in a question-and-answer format, provides field-proven insights and systematic troubleshooting strategies to help you achieve robust and reproducible separations.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor peak shape (tailing) for my 5-oxotetrahydrofuran-3-carboxylic acid peaks?
A1: Peak tailing is a common issue when analyzing polar, acidic compounds like 5-oxotetrahydrofuran-3-carboxylic acid.[1] The primary cause is secondary interactions between the analyte and the stationary phase.[2] Specifically, the carboxylic acid group can interact strongly with residual silanol groups (-Si-OH) on the silica surface of the column packing material through hydrogen bonding.[1][3] This causes a portion of the analyte molecules to be retained longer than the main peak, resulting in an asymmetrical or "tailing" peak shape.[4]
To mitigate this, the ionization of the carboxylic acid must be controlled. This is typically achieved by adding an acidic modifier to the mobile phase.
-
Mechanism: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase suppresses the deprotonation of the analyte's carboxylic acid group.[5] By keeping the analyte in its neutral, protonated form, undesirable ionic interactions with the stationary phase are minimized, leading to more symmetrical peaks.[3]
-
Practical Tip: Start by adding 0.1% (v/v) of TFA or FA to your mobile phase. This is usually sufficient to improve peak shape without drastically altering retention times.[5]
Q2: I am not getting any separation between the enantiomers. Where should I start?
A2: Achieving chiral separation is highly dependent on the specific interactions between your analyte and the chiral stationary phase (CSP). If you see no resolution (Rs = 0), the chosen CSP is likely not suitable for this analyte under the current conditions. Chiral recognition is complex and often unpredictable, necessitating a screening approach.
-
Column Screening: The most effective first step is to screen a variety of CSPs. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are the most widely used and successful for a broad range of compounds and are a logical starting point.[6][7] Consider screening columns with different chiral selectors, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).[7][8]
-
Mobile Phase Screening: Concurrently, screen different mobile phase systems. For polysaccharide columns, common modes include normal phase (e.g., Hexane/Ethanol), polar organic mode (e.g., Methanol or Acetonitrile), and reversed-phase.[7][9] The polarity of 5-oxotetrahydrofuran-3-carboxylic acid makes polar organic or reversed-phase modes particularly promising.
Q3: My retention times are inconsistent between injections. What is causing this?
A3: Inconsistent retention times often point to a lack of column equilibration or changes in the mobile phase composition. This is especially critical in chiral separations, where the stationary phase surface chemistry is key to the separation mechanism.
-
Column Equilibration: Chiral columns, particularly in normal phase or with mobile phase additives, can require extended equilibration times to ensure the stationary phase surface is saturated and stable.[10] If you switch mobile phases, ensure the column is flushed with at least 20-30 column volumes of the new mobile phase before starting your analysis.
-
Additive Memory Effect: If you are using acidic or basic additives, the stationary phase can "remember" them, affecting subsequent runs even after changing the mobile phase.[11] This is more common in isocratic separations. If you suspect this, a thorough column wash with a strong, compatible solvent (like 100% Ethanol or Isopropanol for polysaccharide columns) is recommended.[10]
-
Solvent Quality: Ensure your mobile phase solvents are fresh, high-purity (HPLC grade), and properly degassed. Small amounts of water in normal-phase solvents can significantly impact retention and selectivity.[11]
Troubleshooting Guide: Poor Resolution (0 < Rs < 1.5)
When you have some separation but it's insufficient for accurate quantification, a systematic optimization of chromatographic parameters is required. The following workflow provides a logical progression for improving resolution.
Workflow for Optimizing Enantiomeric Resolution
Caption: A systematic workflow for troubleshooting and optimizing poor enantiomeric resolution.
Q4: How do I choose the right organic modifier and what is its effect?
A4: The organic modifier (the alcohol in normal phase or the organic component in reversed-phase) plays a critical role in modulating retention and selectivity. For polysaccharide CSPs, different alcohols can lead to significant changes in resolution.
-
Mechanism: The organic modifier competes with the analyte for hydrogen bonding sites on the chiral stationary phase. Changing the alcohol (e.g., from methanol to ethanol or isopropanol) alters the strength of these interactions, which can directly impact the enantiorecognition mechanism.[12]
-
Protocol:
-
Establish a baseline separation using a common mobile phase, for example, Hexane/Isopropanol (90/10 v/v) with 0.1% TFA.
-
Keeping the ratio the same (90/10), systematically replace the alcohol component with ethanol and then methanol.
-
Compare the resolution (Rs) and selectivity (α) values for each condition. For acidic compounds like yours, methanol can sometimes provide unique selectivity.[13]
-
| Organic Modifier (in Hexane, 10%) | Expected Change in Retention Time | Potential Impact on Resolution (Rs) |
| Isopropanol (IPA) | Longest | Often provides good initial resolution. |
| Ethanol (EtOH) | Intermediate | May increase or decrease Rs. |
| Methanol (MeOH) | Shortest | Can significantly alter selectivity. |
Q5: Can changing the column temperature really improve my separation? I've heard it usually makes it worse.
A5: While it is true that for many chiral separations, resolution decreases at higher temperatures, this is not a universal rule. Temperature affects the thermodynamics of the analyte-CSP interaction, and its impact can be unpredictable. In some cases, changing the temperature can improve resolution or even reverse the elution order of the enantiomers.[14]
-
Mechanism: Temperature influences the energy landscape of the diastereomeric complexes formed between the enantiomers and the CSP. A change in temperature can alter the stability of these complexes, potentially enhancing the difference in interaction energy between the two enantiomers, which leads to better separation.[15]
-
Protocol:
-
Using the best mobile phase identified so far, perform analyses at three different temperatures: ambient (e.g., 25°C), below ambient (e.g., 15°C), and above ambient (e.g., 40°C).
-
Ensure the column is fully equilibrated at each new temperature before injecting the sample.
-
Analyze the chromatograms for changes in resolution. Lower temperatures often favor stronger interactions and can increase resolution, but this may come at the cost of broader peaks and longer run times.[8]
-
Q6: My peaks are resolved, but the elution order seems to have swapped compared to a previous method. Is this possible?
A6: Yes, enantiomer elution order reversal is a known phenomenon in chiral chromatography.[14][16] It is a strong indicator that a fundamental change in the chiral recognition mechanism has occurred. This can be triggered by several factors:
-
Change in Mobile Phase Additive: Switching from an acidic to a basic additive, or even changing the concentration of the additive, can alter the ionization state of the analyte or the CSP, leading to a reversal.[14][16]
-
Change in Organic Modifier: As discussed, different alcohols interact differently with the CSP. This can sometimes be significant enough to invert the elution order.
-
Temperature Changes: As temperature affects the thermodynamics of interaction, it can also, in some cases, cause the elution order to swap.[14]
If you observe this, it is critical to re-validate the peak identities using an enantiomerically pure standard.
Troubleshooting Guide: Supercritical Fluid Chromatography (SFC)
SFC is an increasingly popular alternative to HPLC for chiral separations, offering benefits in speed and reduced organic solvent consumption.[17][18][19] 5-Oxotetrahydrofuran-3-carboxylic acid is a suitable candidate for SFC.
Q7: I want to transfer my HPLC method to SFC. Can I use the same column and conditions?
A7: While you can often use the same polysaccharide-based chiral columns, the mobile phase conditions are not directly transferable.[19]
-
Mobile Phase: In SFC, the primary mobile phase is supercritical CO2, which acts as a normal-phase solvent.[19] An organic modifier (co-solvent), typically methanol, ethanol, or isopropanol, is added to increase solvent strength.[12]
-
Additives: Just as in HPLC, acidic additives are crucial for achieving good peak shape for acidic analytes.[12][13] Formic acid or acetic acid are often used.
-
Screening is Key: A new method development and screening process is necessary. The optimal stationary phase and modifier combination in HPLC will not necessarily be the best in SFC.[19]
SFC Method Development Starting Protocol
Caption: A streamlined workflow for developing a chiral SFC separation method.
-
Column Selection: Screen several polysaccharide-based CSPs.
-
Co-Solvent Screening: Use Methanol and Ethanol as your primary screening co-solvents.
-
Additive: Add 0.1% to 0.5% TFA or Formic Acid to your co-solvent.
-
Initial Screen: Perform a rapid gradient screen (e.g., 5% to 40% co-solvent in 5 minutes) on each column/co-solvent combination.
-
Evaluation: Identify the combination that provides the best initial separation ("hit").
-
Optimization: Based on the "hit," develop an isocratic method by adjusting the percentage of co-solvent, back pressure (BPR), and temperature to fine-tune the resolution.[12]
References
-
Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
The use of mobile phase pH and column temperature to reverse the retention order of enantiomers on chiral-AGP. R Discovery. [Link]
-
Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]
-
Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. PubMed. [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [https://ymc.eu/d/ efficient-method-development-for-chiral-separation-by-using-chiral-art-columns-2]([Link] efficient-method-development-for-chiral-separation-by-using-chiral-art-columns-2)
-
The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]
-
An Investigation of Peak Shape Models in Chiral Separations. MavMatrix. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
-
New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. MDPI. [Link]
-
Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. PubMed Central. [Link]
-
The effect of high concentration additive on chiral separations in supercritical fluid chromatography. PubMed. [Link]
-
Effect of temperature on the enantioselectivity of basic analytes using CE with sulfated β‐cyclodextrins. Sci-Hub. [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Recent Chiral Stationary Phase Developments and Applications in Preparative-Scale Sub/Supercritical Fluid- and Liquid Chromatography for Enantioseparations. ResearchGate. [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PubMed Central. [Link]
-
Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Effect of the reaction temperature on the enantioselectivity. ResearchGate. [Link]
-
High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Scholars' Mine. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. CORE. [Link]
-
Separation of Achiral Analytes Using Supercritical Fluid Chromatography with Chiral Stationary Phases. ResearchGate. [Link]
-
Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. ResearchGate. [Link]
-
Recent Developments in Optical Resolution. ResearchGate. [Link]
-
Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. [Link]
-
How can I improve my chiral column resolution? ResearchGate. [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks. [Link]
-
A generic screening strategy for chiral separations by supercritical fluid chromatography. AFMPS. [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Royal Society of Chemistry. [Link]
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Stability issues of 5-Oxotetrahydrofuran-3-carboxylic acid under different conditions
An in-depth technical guide from the desk of a Senior Application Scientist.
Technical Support Center: 5-Oxotetrahydrofuran-3-carboxylic acid
Welcome to the technical support center for 5-Oxotetrahydrofuran-3-carboxylic acid (CAS 498-89-5), also known as Paraconic acid. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common stability issues, provide troubleshooting advice, and offer detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section covers the most common questions regarding the handling, storage, and stability of 5-Oxotetrahydrofuran-3-carboxylic acid.
Q1: What are the recommended storage and handling conditions for 5-Oxotetrahydrofuran-3-carboxylic acid?
A1: Proper storage and handling are critical to maintain the integrity of the compound.
-
Storage: Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area.[1] For long-term storage, a cool and dry place is recommended.[1] Keep it away from sources of ignition and incompatible substances like strong oxidizing agents.[1][2]
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Use with adequate ventilation to avoid breathing fumes or dust.[1] It is advised to wear suitable protective clothing, gloves, and eye/face protection.[1] Do not eat, drink, or smoke while handling.[1][2]
Q2: How stable is 5-Oxotetrahydrofuran-3-carboxylic acid in aqueous solutions at different pH values?
A2: The stability of 5-Oxotetrahydrofuran-3-carboxylic acid in aqueous solutions is highly dependent on pH due to the presence of a γ-lactone ring, which can exist in equilibrium with its open-chain hydroxy acid form. This behavior is analogous to other γ-hydroxycarboxylic acids.[3]
-
Acidic Conditions (pH < 4): Under acidic conditions, the equilibrium favors the closed-ring lactone form. While the lactone is the predominant species, acid-catalyzed hydrolysis can still occur, leading to the formation of the open-chain 2-hydroxy-1,4-butanedicarboxylic acid. The rate of this hydrolysis is generally slower than base-catalyzed hydrolysis but can be significant over time, especially at elevated temperatures.
-
Neutral Conditions (pH 6.0 - 7.5): This is the range of optimal stability for the open-chain form of analogous molecules.[3] In this range, the interconversion between the lactone and the open-chain form is extremely slow, minimizing degradation.[3]
-
Alkaline Conditions (pH > 7.5): In alkaline solutions, the compound exists predominantly as its carboxylate salt. The lactone ring is susceptible to rapid, base-catalyzed hydrolysis, leading to the formation of the open-chain hydroxy acid salt.[3] This reaction is generally irreversible and proceeds faster at higher pH values.
The diagram below illustrates the pH-dependent equilibrium.
Caption: pH-dependent equilibrium of 5-Oxotetrahydrofuran-3-carboxylic acid.
Q3: What is the thermal stability of this compound?
A3: The compound is stable under recommended storage temperatures and pressures.[1] However, like many organic molecules, it will decompose at high temperatures, producing carbon oxides.[1] Thermal stability is also linked to the physical state and the presence of moisture. In aqueous solutions, elevated temperatures will accelerate pH-dependent degradation processes like hydrolysis. For related folate compounds, thermal degradation was found to be more severe than for folic acid itself, and the degradation kinetics were influenced by factors beyond just heat, such as dissolved oxygen.[4]
Troubleshooting Guide
Encountering unexpected results? This section provides solutions to common experimental problems.
Q: I see a new, unexpected peak in my HPLC chromatogram after storing my sample in an acidic mobile phase. What could it be?
A: The appearance of a new peak, particularly in acidic conditions, strongly suggests the formation of an isomeric species or a degradation product. For 5-Oxotetrahydrofuran-3-carboxylic acid, the most likely cause is the hydrolysis of the lactone ring to form the open-chain 2-hydroxy-1,4-butanedicarboxylic acid.
Causality: The γ-lactone is a cyclic ester. Under acidic aqueous conditions, it can undergo hydrolysis.[5][6] Although the equilibrium may favor the lactone, even a small percentage of conversion can be detected by sensitive analytical techniques like HPLC. The rate of this hydrolysis is accelerated by heat.
Recommended Actions:
-
Confirm Identity: If possible, use LC-MS to determine the mass of the new peak.[5] The open-chain form will have a mass that is 18 Da (the mass of H₂O) higher than the parent compound.
-
Minimize Exposure: Prepare samples in acidic mobile phase immediately before analysis. Avoid storing samples in acidic solutions for extended periods.
-
Work at Low Temperatures: If acidic conditions are required, keep your samples at a low temperature (2-8 °C) to slow the rate of hydrolysis.
Q: My compound seems to be losing potency over time when formulated in a basic buffer. Why is this happening?
A: Loss of potency in a basic buffer is a classic sign of base-catalyzed hydrolysis of the lactone ring.[3]
Causality: The ester linkage in the lactone is highly susceptible to attack by hydroxide ions (OH⁻). This reaction, known as saponification, rapidly and irreversibly opens the lactone ring to form the carboxylate and hydroxyl groups of the open-chain acid.[7][8] The resulting open-chain molecule is a different chemical entity and will not have the same biological activity or chromatographic retention time.
Recommended Actions:
-
pH Adjustment: The most effective solution is to adjust the pH of your formulation to the neutral range (pH 6.0 - 7.5), where the rate of hydrolysis is minimal.[3]
-
Buffer Selection: Use a suitable buffer system with sufficient capacity to maintain the desired pH.
-
Stability Study: Perform a formulation stability study to determine the acceptable pH range and shelf-life for your specific application. The protocol below provides a framework for such a study.
Data Summary
The stability of γ-hydroxycarboxylic acids is critically dependent on pH. The following table summarizes the expected behavior of 5-Oxotetrahydrofuran-3-carboxylic acid based on data for analogous compounds.[3]
| pH Range | Predominant Form | Stability Profile | Rate of Interconversion / Degradation |
| < 4.0 | Lactone (Cyclic) | Prone to slow acid-catalyzed hydrolysis. | Slow; may take days to weeks at room temp. |
| 4.0 - 6.0 | Mixture | Equilibrium shifts towards the open-chain form as pH increases. | Very Slow |
| 6.0 - 7.5 | Carboxylate (Open-Chain) | Optimal Stability. | Negligible under standard storage conditions. |
| > 7.5 | Carboxylate (Open-Chain) | The lactone form is unstable and rapidly hydrolyzes. | Rapid; increases with pH. |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[5][9]
Objective: To assess the stability of 5-Oxotetrahydrofuran-3-carboxylic acid under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
5-Oxotetrahydrofuran-3-carboxylic acid
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.0)
-
Photostability chamber, calibrated oven
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 5-Oxotetrahydrofuran-3-carboxylic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Control Sample: Prepare a control sample by diluting the stock solution to the target analytical concentration (e.g., 100 µg/mL) with your mobile phase. Store this sample protected from light at 2-8°C. Analyze it at the beginning and end of the experiment to ensure the stability of the analytical solution itself.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, dilute to the target concentration, and analyze.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at shorter time points (e.g., 5, 15, 30, 60 minutes) due to expected rapid degradation. Neutralize with 0.1 M HCl, dilute, and analyze.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at time points (e.g., 2, 8, 24 hours), dilute, and analyze.
-
Thermal Degradation:
-
Solution: Store a sample of the stock solution in the oven at 60°C.
-
Solid: Place a small amount of the solid compound in the oven at 60°C.
-
Sample both at appropriate time points, prepare for analysis, and inject.
-
-
Photolytic Degradation: Expose the compound in both solid and solution states to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples alongside a dark control.
-
Analysis and Interpretation: Analyze all samples using a validated, stability-indicating HPLC method. Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample at T₀. Identify major degradation products using a diode array detector (for peak purity) and a mass spectrometer.
This structured approach will provide a comprehensive understanding of the degradation pathways and intrinsic stability of 5-Oxotetrahydrofuran-3-carboxylic acid, enabling the development of robust formulations and analytical methods.
References
- 5-Oxotetrahydrofuran-3-carboxylic acid - AK Scientific, Inc.
- SAFETY DATA SHEET - Sigma-Aldrich (Flammable Liquid).
- SAFETY D
- SAFETY D
- Compound stability under different pH conditions.
- (s)-(+)-5-oxotetrahydrofuran-2-carboxylic acid. ChemicalBook.
- A Simple Liquid Chromatographic Method for Estimation of Glycopyrrolate in Pharmaceuticals and a Forced Degradation Study. Analytical and Bioanalytical Chemistry Research.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
- Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
- Investigation on the Thermal Stability of Folic Acid and 5-Methyltetrahydrofolic. Journal of Food Science and Technology Nepal.
- pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant fol
- Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles.
- Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
- Impact of pH on the stability of 3,4-Dihydroxybutanoic acid. Benchchem.
- Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. PubMed.
- Degradation Pathways.
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- 11. mdpi.com [mdpi.com]
Common impurities in commercial 5-Oxotetrahydrofuran-3-carboxylic acid
Welcome to the technical support center for 5-Oxotetrahydrofuran-3-carboxylic acid (CAS 498-89-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during experimentation with this valuable synthetic building block. Our goal is to ensure the integrity and success of your research by addressing potential challenges related to impurities and stability.
Frequently Asked Questions (FAQs)
Impurity Profile
Q1: What are the most common impurities in commercial batches of 5-Oxotetrahydrofuran-3-carboxylic acid?
A1: The impurity profile of commercial 5-Oxotetrahydrofuran-3-carboxylic acid can vary depending on the synthetic route employed by the manufacturer. However, based on common synthetic pathways and degradation products, researchers should be aware of the following potential impurities:
-
Starting Materials: Residual amounts of starting materials from the synthesis process can be present. A common industrial synthesis involves the dehydration of citric acid. Therefore, trace amounts of citric acid may be found in the final product.
-
Synthesis Byproducts:
-
Aconitic Acid: Isomers of aconitic acid (cis- and trans-) can be formed as byproducts during the dehydration of citric acid.
-
Itaconic Acid: Further decarboxylation of aconitic acid during synthesis can lead to the formation of itaconic acid.[1][2]
-
Open-chain forms: Incomplete cyclization or hydrolysis of the lactone ring can result in the presence of citric acid or its isomers.
-
-
Degradation Products:
-
Hydrolysis Product: The lactone ring of 5-Oxotetrahydrofuran-3-carboxylic acid can undergo hydrolysis, especially in the presence of moisture or under basic or acidic conditions, to form the open-chain 2-hydroxy-1,2,4-butanetricarboxylic acid .
-
Decarboxylation Products: While more stable than β-keto acids, prolonged exposure to high temperatures can potentially lead to decarboxylation, though specific products are not well-documented in standard literature.
-
Q2: How can these impurities affect my experiment?
A2: The presence of the aforementioned impurities can have significant impacts on experimental outcomes:
-
Stoichiometry and Yield: The presence of impurities will lead to inaccurate weighing of the desired compound, affecting molar ratio calculations and reducing the theoretical yield of your reaction.
-
Side Reactions: Reactive impurities, such as other carboxylic acids or unsaturated compounds, can participate in side reactions, leading to a complex product mixture and making purification more challenging.
-
Biological Assays: In biological applications, impurities can exhibit their own biological activity or interfere with the activity of the target compound, leading to erroneous results.
-
Crystallization and Polymorphism: Impurities can inhibit crystallization or influence the polymorphic form of the final product, which is particularly critical in pharmaceutical development.
Stability and Handling
Q3: What are the recommended storage conditions for 5-Oxotetrahydrofuran-3-carboxylic acid?
A3: To ensure the stability and purity of 5-Oxotetrahydrofuran-3-carboxylic acid, it is recommended to store it in a tightly sealed container in a dry environment at 2-8°C.[3] This minimizes the risk of hydrolysis due to moisture absorption.
Q4: Is 5-Oxotetrahydrofuran-3-carboxylic acid stable in common solvents and at different pH values?
A4: 5-Oxotetrahydrofuran-3-carboxylic acid is generally stable in many common organic solvents. However, its stability is pH-dependent:
-
Acidic Conditions: While relatively stable in mildly acidic conditions, strong acidic conditions, especially at elevated temperatures, can promote hydrolysis of the lactone ring.
-
Basic Conditions: The compound is less stable in basic solutions. The carboxylate salt will form, and the lactone ring is susceptible to base-catalyzed hydrolysis.[4] It is advisable to use freshly prepared solutions and avoid prolonged storage in basic media.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when working with 5-Oxotetrahydrofuran-3-carboxylic acid.
Workflow for Purity Assessment
Caption: Workflow for verifying the purity of 5-Oxotetrahydrofuran-3-carboxylic acid.
Problem: Inconsistent reaction yields or unexpected side products.
Possible Cause: The presence of uncharacterized impurities in the starting material.
Solution:
-
Purity Verification: Before use, verify the purity of your commercial batch of 5-Oxotetrahydrofuran-3-carboxylic acid using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
-
Purification: If significant impurities are detected, purification is necessary. Recrystallization from a suitable solvent is often an effective method for removing minor impurities. For more complex mixtures, column chromatography may be required.
Problem: Poor solubility or incomplete dissolution in a reaction solvent.
Possible Cause 1: Inappropriate solvent choice.
Solution: 5-Oxotetrahydrofuran-3-carboxylic acid is a polar molecule. Ensure you are using a solvent with appropriate polarity. Alcohols, water, and other polar aprotic solvents are generally suitable.
Possible Cause 2: Presence of insoluble impurities.
Solution: If the material does not fully dissolve in a solvent in which it is known to be soluble, insoluble impurities may be present. Filter the solution before use. The nature of the insoluble material can be investigated by analytical techniques if necessary.
Problem: Degradation of the compound during a reaction.
Possible Cause: The reaction conditions (e.g., high temperature, strong base or acid) are causing hydrolysis of the lactone or decarboxylation.
Solution:
-
Reaction Condition Optimization: If possible, modify the reaction conditions to be milder. This could involve using a lower temperature, a weaker base or acid, or reducing the reaction time.
-
Protecting Groups: In multi-step syntheses, consider protecting the carboxylic acid or lactone functionality if they are not compatible with the reaction conditions.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or in-situ NMR to monitor the progress of the reaction and check for the appearance of degradation products.
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 5-Oxotetrahydrofuran-3-carboxylic acid. Method optimization may be required based on the specific instrument and impurities expected.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 5-Oxotetrahydrofuran-3-carboxylic acid and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Data Presentation:
| Parameter | Typical Result |
| Retention Time of Main Peak | Dependent on specific column and conditions |
| Purity by Area % | >98% for high-purity grades |
| Common Impurity Peaks | May appear at different retention times, often more or less polar than the main compound. |
Protocol 2: Purity and Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the structure and assessing the purity of 5-Oxotetrahydrofuran-3-carboxylic acid.
Instrumentation:
-
NMR Spectrometer (300 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, D2O)
-
Internal standard for quantitative NMR (qNMR), if desired (e.g., maleic acid)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Data Analysis:
-
¹H NMR: The spectrum should show characteristic peaks for the protons in the molecule. The integration of these peaks should correspond to the number of protons. Impurity peaks will appear as additional signals.
-
¹³C NMR: The spectrum should show the expected number of carbon signals.
-
qNMR: If an internal standard is used, the purity can be calculated by comparing the integral of a known analyte peak to the integral of the internal standard peak.
-
References
- Quora. (2022, January 10). Is a carboxylic acid more stable in an acidic medium than a basic medium?
- Thieme. (2006). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Synthesis, 2006(18), 3031–3036.
- MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4863.
- MDPI. (2021, July 27). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Molbank, 2021(3), M1263.
- NC State University Libraries. (n.d.). Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions – Student Solutions Manual for Organic Chemistry.
-
National Center for Biotechnology Information. (n.d.). Biotechnological production of citric acid. Retrieved from [Link]
- YouTube. (2024, August 21). Carboxylic Acid and their Derivatives Solutions Q1-13 (MSC elementary problems).
- Chemistry Steps. (n.d.).
- YouTube. (2021, August 25). Practicing Rxns of Carboxylic Acid Derivatives (Worksheet Solutions Walkthrough).
- ChemicalBook. (n.d.). (s)-(+)-5-oxotetrahydrofuran-2-carboxylic acid(21461-84-7) 1 h nmr.
- Sigma-Aldrich. (n.d.).
- Benchchem. (2025). A Comparative Guide to the Purity Assessment of 8-(4-hexylphenyl)-8-oxooctanoic acid by HPLC and NMR.
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- YouTube. (2021, April 18).
- ResearchGate. (2009, October).
-
National Center for Biotechnology Information. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (2025, August 10). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- Google Patents. (n.d.). CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.
- Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
- ResearchGate. (n.d.).
- ResearchGate. (2025, October 13). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
- MDPI. (n.d.). Citric Acid: A Multifunctional Pharmaceutical Excipient.
- Google Patents. (n.d.).
Sources
- 1. Efficient conversion of bio-renewable citric acid to high-value carboxylic acids on stable solid catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 498-89-5|5-Oxotetrahydrofuran-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
Scaling up the synthesis of 5-Oxotetrahydrofuran-3-carboxylic acid
Answering the user's request.## Technical Support Center: Scaling Up the Synthesis of 5-Oxotetrahydrofuran-3-carboxylic Acid
This guide is designed for researchers, chemists, and process development professionals tackling the synthesis of 5-oxotetrahydrofuran-3-carboxylic acid. As a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules, its efficient and scalable production is of critical importance.[1][2] This document moves beyond a simple recitation of steps to provide a practical, in-depth resource structured around the real-world challenges encountered during synthesis and scale-up. We will focus on the robust and widely applicable Malonic Ester Synthesis pathway, while also addressing common questions regarding alternative routes and general process optimization.
The malonic ester synthesis provides a versatile and logical approach for constructing the 5-oxotetrahydrofuran-3-carboxylic acid backbone.[3] The strategy involves the alkylation of diethyl malonate with an appropriate C2-synthon, followed by hydrolysis and decarboxylation. A common and effective electrophile for this purpose is ethyl 2-bromoacetate.
The overall transformation can be visualized as a multi-step sequence, each with its own set of critical parameters that become increasingly important upon scale-up.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
Technical Support Center: Synthesis of Chiral 5-Oxotetrahydrofuran-3-carboxylic Acid - A Guide to Preventing Racemization
Welcome to the technical support guide for the stereoselective synthesis of 5-Oxotetrahydrofuran-3-carboxylic acid. This molecule is a valuable chiral building block in pharmaceutical development, and maintaining its stereochemical integrity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and prevent racemization during your synthetic workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of chiral 5-Oxotetrahydrofuran-3-carboxylic acid, focusing on the root causes of racemization and providing actionable solutions.
Q1: What is racemization and why is it a critical issue for this synthesis?
A: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemic mixture). For chiral molecules like 5-Oxotetrahydrofuran-3-carboxylic acid, the biological activity is often dependent on a specific three-dimensional arrangement. The loss of stereochemical purity can lead to a significant decrease or complete loss of desired therapeutic effect, making racemization a critical failure point in the synthesis.
The chiral center at the C3 position of the tetrahydrofuran ring is particularly susceptible to racemization. This carbon is "alpha" to the carbonyl group of the lactone, meaning the proton attached to it is acidic.[1][2][3]
Q2: What is the primary chemical mechanism that causes racemization in this molecule?
A: The primary mechanism is enolization . The proton on the C3 carbon (the α-carbon) is acidic due to its proximity to the electron-withdrawing carbonyl group. In the presence of a base or acid, this proton can be removed to form a planar, achiral enolate intermediate.[1][3][4] When this planar intermediate is reprotonated, the proton can add back from either face of the molecule with roughly equal probability.[2][5] This non-selective protonation results in the formation of both the desired enantiomer and its undesired counterpart, leading to a racemic mixture.[2][5]
To prevent this, reaction conditions must be carefully controlled to minimize the formation or lifetime of this enolate intermediate.[4]
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Q3: My product has a low enantiomeric excess (ee). Which reaction parameters should I investigate first?
A: If you are observing significant racemization, a systematic troubleshooting approach is necessary. The following parameters are the most common culprits, ordered by likely impact:
-
Base Selection and Stoichiometry: The choice of base is critical. Strong, non-nucleophilic bases can readily deprotonate the α-carbon, leading to enolization.[6] The basicity and steric hindrance of organic bases greatly influence racemization.[6] Consider using weaker bases or bases with greater steric bulk to hinder their approach to the α-proton.[6]
-
Temperature: Higher temperatures provide the activation energy needed for deprotonation and enolization.[4] Running the reaction at lower temperatures is one of the most effective strategies to preserve stereochemical integrity.
-
Solvent Choice: Polar, protic solvents can facilitate proton transfer and stabilize the enolate intermediate, promoting racemization. Aprotic solvents are generally preferred. The choice of solvent can also influence the conformation of the substrate and transition states.
-
Reaction Time: Prolonged exposure to basic or acidic conditions, even if mild, can lead to gradual racemization.[2] Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.
Caption: Decision workflow for troubleshooting racemization.
Q4: How does the work-up procedure affect stereochemical purity?
A: The work-up is a critical step where racemization can inadvertently occur. Quenching the reaction with an aqueous acid to neutralize the base is common, but localized pH spikes or prolonged exposure to acidic or basic aqueous environments can be detrimental.
Best Practices for Work-up:
-
Rapid Quenching: Add the quenching solution quickly while ensuring efficient stirring to avoid localized high concentrations of acid or base.
-
Temperature Control: Perform the quench at a low temperature (e.g., 0 °C) to minimize the rate of any potential racemization.
-
Minimize Time in Aqueous Phases: After quenching, proceed immediately to the extraction step. Do not let the reaction mixture sit for extended periods in aqueous acidic or basic conditions.
-
Use Buffered Solutions: Consider quenching with a buffered solution (e.g., saturated ammonium chloride) instead of a strong acid to maintain a more controlled pH.
Q5: What are the recommended analytical methods for determining the enantiomeric excess (ee)?
A: Accurate determination of enantiomeric excess is crucial. The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .[7][8]
-
Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating a wide range of enantiomers.[7]
-
Mobile Phase: A typical mobile phase for this class of compounds would be a mixture of hexane and a polar alcohol like isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.[9]
-
Derivatization: If direct separation is difficult, the carboxylic acid can be derivatized to form an ester or amide with a chiral auxiliary. The resulting diastereomers can then be separated on a standard achiral HPLC column.[10]
Experimental Protocols
Protocol 1: Recommended Synthesis of (S)-5-Oxotetrahydrofuran-3-carboxylic acid from L-Glutamic Acid
This protocol is adapted from established procedures and optimized to minimize racemization.[11]
Materials:
-
L-Glutamic Acid
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with a stirrer and cooled to -5 °C in an ice-salt bath, dissolve L-glutamic acid (1 equivalent) in deionized water.
-
In a separate beaker, dissolve sodium nitrite (1.5 equivalents) in deionized water.
-
Slowly add the sodium nitrite solution to the cooled L-glutamic acid solution while maintaining the temperature at -5 °C. Concurrently, add HCl to maintain an acidic pH.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Concentrate the reaction mixture under reduced pressure at a temperature below 50 °C to obtain a viscous oil.
-
Dissolve the oil in ethyl acetate and filter to remove any inorganic salts. Wash the solid salts with additional ethyl acetate.
-
Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by vacuum concentration to yield the product as a light yellow oil.
Protocol 2: Chiral HPLC Method for Enantiomeric Excess (ee) Determination
Instrumentation:
-
HPLC system with UV detector
-
Chiral Stationary Phase Column (e.g., Chiralcel OD-H or similar polysaccharide-based column)
Conditions:
-
Mobile Phase: Hexane:Isopropanol:Trifluoroacetic Acid (TFA) = 90:10:0.1 (v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the product in the mobile phase.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a solution of the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the synthesized sample.
-
Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: ee (%) = [ (A_major - A_minor) / (A_major + A_minor) ] * 100
Data Summary Tables
Table 1: Effect of Base on Racemization in α-Carbonyl Systems
| Base | pKa (Conjugate Acid) | Steric Hindrance | Tendency for Racemization | Reference |
| Triethylamine (TEA) | ~10.7 | Low | High | [6] |
| N,N-Diisopropylethylamine (DIPEA) | ~10.1 | High | Moderate | [6] |
| N-Methylmorpholine (NMM) | ~7.4 | Moderate | Low | [6] |
| 2,4,6-Collidine | ~7.4 | High | Very Low | [6] |
Note: Data is generalized for peptide coupling systems, which share the same fundamental racemization mechanism, and illustrates the principle of base selection.
Table 2: Influence of Solvent Properties on Racemization
| Solvent | Type | Dielectric Constant (ε) | Potential Impact on Racemization |
| Dichloromethane (DCM) | Aprotic, Non-polar | 9.1 | Low |
| Tetrahydrofuran (THF) | Aprotic, Polar | 7.5 | Moderate |
| Acetonitrile (MeCN) | Aprotic, Polar | 37.5 | Moderate-High |
| Methanol (MeOH) | Protic, Polar | 32.7 | High |
| Water | Protic, Polar | 80.1 | Very High |
References
-
AK Lectures. (2016, September 3). Racemization of Carbonyl Compounds. Available from: [Link]
-
CHEM 2325 Module 27. (2024, June 17). Alpha Substitution Reactions - Racemization. YouTube. Available from: [Link]
-
Sketchy MCAT. Reactions at the Alpha Carbon of Carbonyls. Available from: [Link]
- Meulemans, T. M., et al. (1998). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. In Asymmetric Total Synthesis.
- Jõgi, A., et al. (2006). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Synthesis, 2006(13), 2175-2180.
-
Zhang, T., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10425-10447. Available from: [Link]
-
Chemistry LibreTexts. (2021, March 5). 19.11: Racemization. Available from: [Link]
-
Pires, R. (2017, March 27). racemization of a carbonyl compound. YouTube. Available from: [Link]
- Nagy, J. B., & Fiser, B. (2015). Generic mechanisms for acid‐catalysed racemisation.
-
Michigan State University Department of Chemistry. Reactions at the α-Carbon. Available from: [Link]
- Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs.
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
- Rios, A., et al. (2007). Solvent Effects on the Enthalpy and Entropy of Activation for the Hydrolysis of β-Lactones. International Journal of Chemical Kinetics, 39(10), 570-576.
- Gajdosova, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-154.
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Available from: [Link]
- Fun, H. K., et al. (2012). (±)-2,2-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid (terebic acid): a racemic layered structure. Acta Crystallographica Section C, 68(Pt 8), o294-o297.
- Veses, A., et al. (2019).
- Mondal, P., et al. (2021). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 8(15), 4156-4163.
- Bae, J., et al. (2017). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. Beilstein Journal of Organic Chemistry, 13, 1982-1987.
- Ramli, A., et al. (2019). Modeling the Thermodynamic Properties of Saturated Lactones in Nonideal Mixtures with the SAFT-γ Mie Approach. Industrial & Engineering Chemistry Research, 58(49), 22421-22436.
-
ChemistryViews. (2014, June 30). Enantioselective Synthesis of Tetrahydrofuran Derivatives. Available from: [Link]
-
Bofu Chemical. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Available from: [Link]
- Asano, K., et al. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 11(29), 4849-4855.
- ResearchGate. (2025, August 5). Studies on the synthesis and thermochromic properties of crystal violet lactone and its reversible thermochromic complexes.
- ResearchGate. (2025, August 7). Effects of temperature, time, and solvent ratio on the extraction of phenolic compounds and the anti-radical activity of Clinacanthus nutans Lindau leaves by response surface methodology.
Sources
- 1. aklectures.com [aklectures.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]
- 5. m.youtube.com [m.youtube.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7 [chemicalbook.com]
Technical Support Center: Interpreting NMR Spectra of 5-Oxotetrahydrofuran-3-carboxylic Acid for Purity Assessment
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of 5-Oxotetrahydrofuran-3-carboxylic acid. Here, we move beyond procedural steps to explain the underlying scientific principles, ensuring you can confidently interpret your data and troubleshoot common issues.
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the NMR analysis of 5-Oxotetrahydrofuran-3-carboxylic acid.
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure 5-Oxotetrahydrofuran-3-carboxylic acid?
Understanding the typical chemical shifts is the first step in assessing the purity of your sample. The molecular structure and expected spectral data are outlined below.
Structure of 5-Oxotetrahydrofuran-3-carboxylic acid:
| Proton (¹H) | Typical Chemical Shift (δ) in ppm | Multiplicity | Integration |
| -COOH | 9.0 - 13.0 | Broad Singlet | 1H |
| H3 | 3.20 - 3.40 | Multiplet | 1H |
| H4 | 2.50 - 2.80 | Multiplet | 2H |
| H5 | 4.30 - 4.60 | Multiplet | 2H |
| Carbon (¹³C) | Typical Chemical Shift (δ) in ppm |
| C=O (acid) | 170 - 180 |
| C=O (lactone) | 175 - 185 |
| C3 | 40 - 50 |
| C4 | 30 - 40 |
| C5 | 65 - 75 |
Note: Chemical shifts can be influenced by the solvent, concentration, and temperature. These values are approximate ranges.[1][2][3][4][5]
Q2: I see unexpected peaks in my ¹H NMR spectrum. What are the likely impurities?
Unexpected peaks are often indicative of impurities from the synthesis or workup process. Common culprits include:
-
Residual Solvents: Solvents used in the reaction or purification, such as ethyl acetate, dichloromethane, or acetone, are common.[6][7]
-
Starting Materials: Incomplete reactions can lead to the presence of starting materials.
-
Byproducts: Side reactions can generate structurally related impurities.
-
Water: Deuterated solvents can absorb moisture, appearing as a broad singlet.[6][8] The chemical shift of water is highly dependent on the solvent used.[8]
-
Grease: Stopcock grease from glassware can introduce broad signals, typically in the aliphatic region.[6]
To identify these, it's crucial to know the synthetic route and the solvents used. A tabulation of common solvent chemical shifts is an invaluable resource.[7]
Q3: The carboxylic acid proton signal is very broad or not visible. Is this normal?
Yes, this is a common observation for carboxylic acids.[2][3][5] The -COOH proton is acidic and can undergo chemical exchange with other labile protons in the sample, such as trace amounts of water.[1][3][5] This exchange process can lead to significant signal broadening, sometimes to the point where the peak is difficult to distinguish from the baseline.[2][3]
Troubleshooting Tip: To confirm the presence of the carboxylic acid proton, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The acidic -COOH proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.[1][3][5][6]
Q4: How can I accurately determine the purity of my sample using NMR?
Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a sample.[9][10][11] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9]
The most common method involves using an internal standard of known purity and concentration.[12][13] The purity of the analyte can be calculated using the following equation:
Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity
-
analyte = 5-Oxotetrahydrofuran-3-carboxylic acid
-
std = Internal standard
Troubleshooting Guide: Common NMR Spectra Issues
This section provides a systematic approach to identifying and resolving common problems encountered during NMR analysis.
Issue 1: Distorted Peak Shapes and Poor Resolution
Distorted peak shapes, such as broad or asymmetric signals, can obscure important coupling information and affect the accuracy of integration.
Possible Causes and Solutions:
-
Poor Shimming: The homogeneity of the magnetic field greatly impacts peak shape.
-
Solution: Carefully shim the spectrometer before acquiring data. Modern spectrometers often have automated shimming routines that are highly effective.[14]
-
-
Sample Concentration: Highly concentrated samples can lead to viscosity-related line broadening.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.[6]
-
Solution: Ensure all glassware is meticulously cleaned. If paramagnetic contamination is suspected, washing glassware with a chelating agent like EDTA can be effective.
-
Issue 2: Inaccurate Integration
Accurate integration is critical for quantitative analysis. Several factors can lead to erroneous integral values.
Possible Causes and Solutions:
-
Phasing Errors: Incorrect phasing of the spectrum will result in a distorted baseline, making accurate integration impossible.[16]
-
Solution: Manually phase the spectrum to ensure a flat baseline across all peaks. Most NMR software has automated phasing routines, but manual adjustment is often necessary for optimal results.[16]
-
-
Baseline Distortion: A rolling or uneven baseline can also lead to integration errors.[16]
-
Solution: Apply a baseline correction algorithm after phasing. Polynomial baseline corrections are commonly used.
-
-
Peak Overlap: If the signals of the analyte and impurities overlap, it can be challenging to integrate them separately.
Workflow for Purity Assessment via qNMR
The following diagram illustrates a typical workflow for assessing the purity of 5-Oxotetrahydrofuran-3-carboxylic acid using quantitative NMR.
Caption: Workflow for purity assessment using qNMR.
Experimental Protocols
Protocol 1: Sample Preparation for qNMR
-
Selection of Internal Standard: Choose an internal standard that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals, is stable, and has a known purity. Maleic acid is a suitable option for use in DMSO-d₆.[10]
-
Weighing: Accurately weigh a specific amount of 5-Oxotetrahydrofuran-3-carboxylic acid and the internal standard into a vial.
-
Dissolution: Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆). Deuterated DMSO is a good choice for carboxylic acids as it can dissolve a wide range of organic compounds.[17] The residual proton signal for DMSO-d₅ appears at approximately 2.50 ppm.[17]
-
Homogenization: Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer: Transfer the solution to a high-quality NMR tube.
Protocol 2: ¹H NMR Data Acquisition for Quantitative Analysis
-
Spectrometer Setup: Tune and match the probe for the ¹H frequency.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Relaxation Delay (d1): Set a sufficiently long relaxation delay (at least 5 times the longest T₁ of any proton being quantified) to ensure complete relaxation of all protons between scans. This is crucial for accurate integration.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the internal standard.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
Protocol 3: Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly affecting resolution. Perform the Fourier transform.
-
Phasing: Carefully phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.
-
Integration: Define the integral regions for a well-resolved peak of the analyte and a peak of the internal standard. Ensure the integral regions encompass the entire peak.
-
Purity Calculation: Use the integral values and the masses of the analyte and standard to calculate the purity as described in the FAQ section.
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Oxotetrahydrofuran-3-carboxylic acid
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering profound insights into the molecular architecture of organic compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for 5-Oxotetrahydrofuran-3-carboxylic acid, a molecule of interest due to its presence in various synthetic pathways and potential as a versatile building block.
This document moves beyond a mere presentation of spectral data. It offers a comparative analysis with structurally related analogues, namely succinic acid and γ-butyrolactone. By examining the spectral nuances between these compounds, we can better understand the influence of the lactone ring and the carboxylic acid functional group on chemical shifts and coupling constants. This approach not only facilitates the correct assignment of signals for the title compound but also equips researchers with a predictive framework for related structures.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The reliability of structural assignment is intrinsically linked to the quality of the acquired NMR data. The following protocol outlines a standardized procedure for the acquisition of high-resolution ¹H and ¹³C NMR spectra for small organic molecules like 5-Oxotetrahydrofuran-3-carboxylic acid.
1. Sample Preparation:
-
Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for its ability to dissolve a wide range of polar organic compounds, including carboxylic acids, and for its distinct solvent peaks that do not typically overlap with signals of interest. The acidic proton of the carboxylic acid is often observable in DMSO-d₆.[1] For comparative purposes or to avoid exchangeable proton signals, deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) can also be used.
-
Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is generally sufficient for obtaining good quality spectra on a modern NMR spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR spectroscopy, with its signal defined as 0.00 ppm.
2. NMR Instrument Parameters:
-
Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) to achieve optimal signal dispersion.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically used.
-
A spectral width of 12-15 ppm is appropriate.
-
An acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds are recommended.
-
A sufficient number of scans (e.g., 16 or 32) should be co-added to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment (e.g., zgpg30) is standard to simplify the spectrum to single lines for each unique carbon atom.[2]
-
A wider spectral width of 200-220 ppm is necessary to encompass the full range of carbon chemical shifts.[3]
-
A longer acquisition time and a larger number of scans are required due to the lower natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum must be correctly phased and the baseline flattened to ensure accurate integration and peak picking.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
The following diagram illustrates the generalized workflow for acquiring and interpreting NMR data for a small organic molecule.
Caption: A generalized workflow for NMR analysis.
¹H and ¹³C NMR Data for 5-Oxotetrahydrofuran-3-carboxylic acid
While a publicly available, experimentally verified spectrum for 5-Oxotetrahydrofuran-3-carboxylic acid is not readily found in common databases, we can predict the expected chemical shifts and coupling patterns based on the analysis of its structural analogues. The structure and atom numbering are provided below:
Predicted ¹H NMR Spectral Data
| Proton | Chemical Shift (ppm, predicted) | Multiplicity | Integration | Coupling Constants (Hz, predicted) |
| H3 | 3.2 - 3.5 | Multiplet | 1H | J(H3, H2a), J(H3, H2b), J(H3, H4a), J(H3, H4b) |
| H2a/H2b | 2.5 - 2.9 | Multiplet | 2H | Geminal and vicinal couplings |
| H4a/H4b | 4.2 - 4.5 | Multiplet | 2H | Geminal and vicinal couplings |
| COOH | 10 - 13 | Broad Singlet | 1H | - |
Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (ppm, predicted) |
| C5 (C=O, lactone) | 175 - 180 |
| COOH | 170 - 175 |
| C4 (-O-CH₂-) | 65 - 75 |
| C3 (-CH-COOH) | 40 - 50 |
| C2 (-CH₂-) | 30 - 40 |
Comparative Analysis with Structural Analogues
To substantiate our predictions and understand the electronic effects of the functional groups, we will compare the expected data for 5-Oxotetrahydrofuran-3-carboxylic acid with the experimental data of succinic acid and γ-butyrolactone.
Succinic Acid: The Acyclic Analogue
Succinic acid represents the opened-ring form of our target molecule. Its simple, symmetric structure provides a baseline for the chemical shifts of the methylene and carboxylic acid groups.
Experimental ¹H NMR Data for Succinic Acid (in D₂O) [4]
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂- | ~2.67 | Singlet | 4H |
Experimental ¹³C NMR Data for Succinic Acid
| Carbon | Chemical Shift (ppm) |
| -COOH | ~177 |
| -CH₂- | ~33 |
Note: In DMSO-d₆, the carboxylic acid proton of succinic acid appears as a broad singlet around 12.2 ppm.[5]
Analysis: The methylene protons in succinic acid are equivalent, resulting in a singlet. The formation of the lactone ring in 5-Oxotetrahydrofuran-3-carboxylic acid breaks this symmetry, leading to distinct signals for the C2 and C4 methylene groups. Furthermore, the C4 methylene group is expected to be significantly downfield due to the deshielding effect of the adjacent oxygen atom.
γ-Butyrolactone (GBL): The Parent Lactone
GBL provides the core heterocyclic structure of our target molecule, allowing us to observe the influence of the lactone ring on the chemical shifts of the ring protons and carbons.
Experimental ¹H NMR Data for γ-Butyrolactone (in CDCl₃) [6]
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| H4 (-O-CH₂-) | ~4.35 | Triplet | 2H |
| H2 (-CH₂-C=O) | ~2.49 | Triplet | 2H |
| H3 (-CH₂-) | ~2.28 | Multiplet | 2H |
Experimental ¹³C NMR Data for γ-Butyrolactone [7]
| Carbon | Chemical Shift (ppm) |
| C5 (C=O) | ~177 |
| C4 (-O-CH₂-) | ~62 |
| C2 (-CH₂-C=O) | ~28 |
| C3 (-CH₂-) | ~22 |
Analysis: The introduction of the carboxylic acid group at the C3 position in 5-Oxotetrahydrofuran-3-carboxylic acid will have a notable effect. The C3 proton (H3) will be a methine proton, and its signal will be shifted downfield compared to the methylene protons at this position in GBL. The C3 carbon will also experience a downfield shift. The adjacent methylene groups (C2 and C4) will become diastereotopic, leading to more complex splitting patterns than the simple triplets observed in GBL. The deshielding effect of the carboxylic acid group will also influence the chemical shifts of the C2 and C4 protons and carbons.
Discussion and Structural Insights
The comparative analysis reveals the following key insights for the interpretation of the NMR spectra of 5-Oxotetrahydrofuran-3-carboxylic acid:
-
¹H NMR:
-
The proton on the carbon bearing the carboxylic acid (H3) is expected to be a complex multiplet due to coupling with the four neighboring diastereotopic methylene protons.
-
The methylene protons adjacent to the ring oxygen (H4) will be the most downfield of the aliphatic protons, appearing as a multiplet.
-
The methylene protons adjacent to the lactone carbonyl (H2) will also be a multiplet, likely in the 2.5-2.9 ppm range.
-
The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (10-13 ppm), which is characteristic for this functional group.[8]
-
-
¹³C NMR:
-
Two carbonyl signals are expected, one for the lactone and one for the carboxylic acid, both in the 170-180 ppm region.[8]
-
The carbon attached to the ring oxygen (C4) will be the most downfield of the sp³ hybridized carbons.
-
The methine carbon (C3) and the methylene carbon (C2) will have distinct signals, with the methine carbon likely being more downfield due to the attached carboxylic acid group.
-
This detailed analysis, grounded in the comparison with well-characterized analogues, provides a robust framework for the confident assignment of the ¹H and ¹³C NMR spectra of 5-Oxotetrahydrofuran-3-carboxylic acid.
References
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Biological Magnetic Resonance Bank. (n.d.). bmse000183 Succinic Acid. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000549). Retrieved from [Link]
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ResearchGate. (n.d.). The chemical structure of GBL (a) and GHB (b). The 13C-NMR spectrum of.... Retrieved from [Link]
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NP-MRD. (n.d.). Showing NP-Card for Gamma-Butyrolactone (NP0000076). Retrieved from [Link]
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ResearchGate. (n.d.). Theoretical ¹H NMR spectra of the succinic acid cluster.... Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000254). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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NIST WebBook. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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YouTube. (2021, November 12). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR. Retrieved from [Link]
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SpectraBase. (n.d.). (2S)-5-oxo-Tetrahydro-furan-2-carboxylic-acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2021, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR and 13C-NMR spectra of carboxylic acid containing polyamide. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Oxotetrahydrofuran-3-carboxylic acid
For researchers, scientists, and professionals in drug development, understanding the structural nuances of small molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique for providing this insight. This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 5-Oxotetrahydrofuran-3-carboxylic acid, a molecule of interest in various synthetic and biological contexts. Lacking a publicly available experimental spectrum for this specific compound, this guide will provide a robust, theory-grounded prediction by comparing its structural motifs to well-understood fragmentation behaviors of related compounds, namely γ-butyrolactone and aliphatic carboxylic acids.
Introduction to 5-Oxotetrahydrofuran-3-carboxylic acid
5-Oxotetrahydrofuran-3-carboxylic acid is a bifunctional molecule incorporating a γ-butyrolactone ring and a carboxylic acid moiety. This structure suggests a complex and informative fragmentation pattern upon ionization in a mass spectrometer. The lactone (a cyclic ester) and the carboxylic acid functional groups are both known to direct fragmentation in predictable ways, and their interplay is key to elucidating the molecule's structure.
| Property | Value |
| Molecular Formula | C₅H₆O₄ |
| Molecular Weight | 130.10 g/mol |
| CAS Number | 21461-84-7[1] |
Predicted Fragmentation Under Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique that typically induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure. For 5-Oxotetrahydrofuran-3-carboxylic acid, the fragmentation is expected to be a composite of the pathways seen for γ-butyrolactone and carboxylic acids.
Comparison with γ-Butyrolactone Fragmentation
The foundational structure of our target molecule is γ-butyrolactone. Its EI mass spectrum is well-characterized and serves as our primary reference for the fragmentation of the lactone ring.[2][3][4][5]
| Ion (m/z) | Proposed Structure/Loss | Relative Abundance |
| 86 | Molecular Ion [M]⁺• | Moderate |
| 56 | [M - CO]⁺• or [M - CH₂O]⁺• | Moderate to High |
| 42 | [C₂H₂O]⁺• (Ketene radical cation) | High (Often Base Peak) |
| 41 | [C₃H₅]⁺ | Moderate |
| 28 | [CO]⁺• | High |
The fragmentation of γ-butyrolactone is dominated by the loss of small, stable neutral molecules like carbon monoxide (CO) and formaldehyde (CH₂O), as well as the formation of the highly stable ketene radical cation.
Influence of the Carboxylic Acid Group
The presence of the carboxylic acid at the 3-position introduces new, competing fragmentation pathways. General rules for the EI fragmentation of carboxylic acids include:
-
α-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway.[6][7] For our molecule, this can lead to the loss of the •COOH radical (45 Da) or the loss of the ring portion attached to the carboxyl group.
-
McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by β-cleavage.[8][9] The geometry of the ring system in 5-Oxotetrahydrofuran-3-carboxylic acid makes a classical McLafferty rearrangement involving the carboxylic acid group less likely. However, rearrangements involving the lactone carbonyl are possible.
-
Loss of Water: The loss of H₂O (18 Da) is a common fragmentation pathway for carboxylic acids, especially those that can form a stable cyclic structure upon dehydration.
Proposed EI Fragmentation Pattern for 5-Oxotetrahydrofuran-3-carboxylic acid
By combining the fragmentation patterns of γ-butyrolactone and the general behavior of carboxylic acids, we can predict the key fragments for 5-Oxotetrahydrofuran-3-carboxylic acid (MW=130).
| Predicted Ion (m/z) | Proposed Structure/Loss | Rationale |
| 130 | [M]⁺• | Molecular ion, likely of low to moderate abundance. |
| 113 | [M - •OH]⁺ | α-cleavage at the carboxylic acid group, a common loss for acids.[6][10] |
| 85 | [M - •COOH]⁺ | α-cleavage with loss of the carboxyl group. |
| 84 | [M - CO₂ - H₂]⁺• | Decarboxylation followed by rearrangement. |
| 72 | [M - CO - COOH•]⁺ | Loss of CO from the lactone and the carboxylic acid radical. |
| 56 | [C₃H₄O]⁺• | Likely from the cleavage of the ring after initial fragmentation. |
| 45 | [COOH]⁺ | A characteristic ion for carboxylic acids.[9] |
| 42 | [C₂H₂O]⁺• | A stable ketene radical cation, expected from the lactone portion. |
Below is a proposed fragmentation pathway diagram:
Caption: Proposed EI fragmentation pathways for 5-Oxotetrahydrofuran-3-carboxylic acid.
Predicted Fragmentation Under Electrospray Ionization (ESI-MS/MS)
ESI is a soft ionization technique that typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of these precursor ions.
Positive Ion Mode ([M+H]⁺)
In positive ion mode, protonation is likely to occur on one of the oxygen atoms (lactone carbonyl, lactone ether, or carboxylic acid carbonyl). Fragmentation of the [M+H]⁺ ion (m/z 131) is expected to proceed through losses of small neutral molecules. A study on the ESI-MS/MS of five-membered lactones showed that the primary fragmentation pathways involve the neutral losses of CO and/or H₂O.[11]
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Mechanism |
| 131 | 113 | H₂O (18) | Loss of water from the protonated carboxylic acid. |
| 131 | 103 | CO (28) | Ring opening followed by the loss of carbon monoxide. |
| 113 | 85 | CO (28) | Sequential loss of CO after the initial loss of H₂O. |
digraph "ESI_Positive_Fragmentation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape="box", style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];MH [label="[M+H]⁺\nm/z = 131"]; m113 [label="[M+H - H₂O]⁺\nm/z = 113"]; m103 [label="[M+H - CO]⁺\nm/z = 103"]; m85 [label="[M+H - H₂O - CO]⁺\nm/z = 85"];
MH -> m113 [label="- H₂O"]; MH -> m103 [label="- CO"]; m113 -> m85 [label="- CO"]; }
Caption: Predicted ESI-MS/MS fragmentation in positive ion mode.
Negative Ion Mode ([M-H]⁻)
In negative ion mode, deprotonation will occur at the carboxylic acid, forming a carboxylate. The fragmentation of the [M-H]⁻ ion (m/z 129) will likely be dominated by the loss of CO₂.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Mechanism |
| 129 | 85 | CO₂ (44) | Decarboxylation of the carboxylate anion. |
digraph "ESI_Negative_Fragmentation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape="box", style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#FBBC05"];MH_neg [label="[M-H]⁻\nm/z = 129"]; m85_neg [label="[M-H - CO₂]⁻\nm/z = 85"];
MH_neg -> m85_neg [label="- CO₂"]; }
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A Comparative Analysis of the Reactivity of 5-Oxotetrahydrofuran-3-carboxylic Acid and Other Common Lactones
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, lactones serve as pivotal structural motifs and versatile intermediates. Their reactivity profile dictates their utility in complex molecular architectures and as pharmacophores. This guide provides an in-depth comparative analysis of the reactivity of 5-Oxotetrahydrofuran-3-carboxylic acid against other common lactones, namely γ-butyrolactone, δ-valerolactone, and ε-caprolactone. By examining the interplay of structural features and their influence on reaction kinetics and thermodynamics, this document aims to equip researchers with the foundational knowledge to strategically employ these cyclic esters in their work.
Introduction: The Significance of Lactone Reactivity
Lactones, or cyclic esters, are a class of organic compounds characterized by an ester linkage within a ring. Their chemical behavior is largely governed by the inherent ring strain, the nature and position of substituents, and the electrophilicity of the carbonyl carbon.[1][2] These factors collectively influence the susceptibility of the lactone to nucleophilic attack, a cornerstone of its synthetic utility.
This guide focuses on 5-Oxotetrahydrofuran-3-carboxylic acid, a functionalized γ-lactone, and compares its reactivity to simpler, yet widely utilized, lactones. Understanding these differences is paramount for applications ranging from the synthesis of bioactive natural products to the development of biodegradable polymers.[3][4]
Factors Governing Lactone Reactivity: A Mechanistic Overview
The reactivity of lactones is a multifactorial phenomenon. The primary determinants include:
-
Ring Strain: Smaller lactone rings, such as β-lactones (4-membered) and γ-lactones (5-membered), generally exhibit higher ring strain compared to larger rings like δ-lactones (6-membered) and ε-lactones (7-membered). This strain is released upon ring-opening reactions, rendering smaller lactones more reactive towards nucleophiles.[1]
-
Electronic Effects of Substituents: Electron-withdrawing groups attached to the lactone ring increase the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.[5]
-
Steric Hindrance: Bulky substituents near the carbonyl group can impede the approach of a nucleophile, thereby slowing down the reaction rate.[6]
In the case of 5-Oxotetrahydrofuran-3-carboxylic acid , the presence of a carboxylic acid group at the 3-position is anticipated to significantly influence its reactivity. The carboxylic acid is an electron-withdrawing group, which should enhance the electrophilicity of the lactone's carbonyl carbon.
Comparative Reactivity Analysis
To provide a clear comparison, we will examine the reactivity of 5-Oxotetrahydrofuran-3-carboxylic acid in relation to γ-butyrolactone, δ-valerolactone, and ε-caprolactone across several key reaction types.
Nucleophilic Acyl Substitution: Hydrolysis and Aminolysis
Nucleophilic acyl substitution is a fundamental reaction of lactones, leading to ring-opening.[7] The rate of this reaction is a direct measure of the lactone's reactivity.
Hydrolysis: The cleavage of the ester bond by water is a common pathway for lactone degradation and a useful synthetic transformation. The rate of hydrolysis is generally higher for more strained lactones.[8][9]
Aminolysis: The reaction with amines to form hydroxy amides is a crucial transformation in the synthesis of various pharmaceuticals and functional materials. The principles governing aminolysis are similar to those of hydrolysis.[10][11][12]
Expected Reactivity Order for Hydrolysis and Aminolysis:
Based on the principles of ring strain and electronic effects, the expected order of reactivity is:
5-Oxotetrahydrofuran-3-carboxylic acid > γ-butyrolactone > δ-valerolactone > ε-caprolactone
The enhanced reactivity of 5-Oxotetrahydrofuran-3-carboxylic acid is attributed to the electron-withdrawing nature of the carboxylic acid group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. While γ-butyrolactone is more strained than the larger lactones, its reactivity is still considered relatively low.[3][13]
Reduction
The reduction of lactones to diols or hemiacetals is a valuable synthetic tool.[14] The ease of reduction often correlates with the electrophilicity of the carbonyl carbon.
Expected Reactivity Order for Reduction:
Similar to nucleophilic acyl substitution, the presence of the electron-withdrawing carboxylic acid group in 5-Oxotetrahydrofuran-3-carboxylic acid is expected to facilitate reduction compared to the other lactones.
5-Oxotetrahydrofuran-3-carboxylic acid > γ-butyrolactone > δ-valerolactone > ε-caprolactone
Ring-Opening Polymerization (ROP)
Ring-opening polymerization is a widely used method for the synthesis of biodegradable polyesters.[3][13][15] The polymerizability of a lactone is determined by thermodynamic factors, primarily the change in Gibbs free energy (ΔG) upon polymerization. A negative ΔG, driven by the release of ring strain, favors polymerization.
-
γ-Butyrolactone (GBL): GBL is known for its low polymerizability under standard conditions due to its relatively low ring strain, resulting in a small negative or even positive ΔG of polymerization.[3][4]
-
δ-Valerolactone and ε-Caprolactone: These larger lactones have sufficient ring strain to undergo ROP more readily than GBL.
-
5-Oxotetrahydrofuran-3-carboxylic acid: The presence of substituents can influence the thermodynamics of ROP. While the carboxylic acid group might introduce steric hindrance, its electronic effect on the ring is a more complex factor. However, based on the general reluctance of γ-lactones to homopolymerize, it is expected to have a low propensity for ROP. Copolymerization with more reactive lactones could be a viable strategy.[1]
Data Presentation
The following table summarizes the expected relative reactivity based on structural and electronic principles. It is important to note that direct quantitative comparative data for 5-Oxotetrahydrofuran-3-carboxylic acid is scarce in the literature, and these are predictions based on established chemical principles.
| Lactone | Structure | Key Features Affecting Reactivity | Expected Relative Reactivity (Hydrolysis/Aminolysis/Reduction) | Expected Polymerizability |
| 5-Oxotetrahydrofuran-3-carboxylic acid | γ-lactone ring strain, Electron-withdrawing carboxylic acid group | Highest | Low (as homopolymer) | |
| γ-Butyrolactone | γ-lactone ring strain | High | Low | |
| δ-Valerolactone | Lower ring strain than γ-lactone | Moderate | Moderate | |
| ε-Caprolactone | Lowest ring strain among the compared lactones | Lowest | High |
Experimental Protocols
To empirically validate the predicted reactivity trends, the following experimental protocols can be employed. These protocols are designed to be self-validating and rely on established analytical techniques.
Comparative Hydrolysis Kinetics via 1H NMR Spectroscopy
This protocol allows for the in-situ monitoring of the hydrolysis of different lactones.
Objective: To determine the pseudo-first-order rate constants for the hydrolysis of 5-Oxotetrahydrofuran-3-carboxylic acid, γ-butyrolactone, δ-valerolactone, and ε-caprolactone under basic conditions.
Materials:
-
Lactone of interest (e.g., 5-Oxotetrahydrofuran-3-carboxylic acid)
-
Deuterated water (D₂O)
-
Sodium deuteroxide (NaOD) solution in D₂O (e.g., 0.1 M)
-
Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the lactone (e.g., 0.1 M) in D₂O containing a known concentration of the internal standard.
-
Calibrate the NMR spectrometer and acquire a spectrum of the starting material (t=0).
-
Initiate the hydrolysis by adding a specific volume of the NaOD solution to the NMR tube containing the lactone solution.
-
Immediately begin acquiring 1H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a characteristic proton of the lactone and the corresponding proton of the ring-opened hydroxy acid product, relative to the internal standard.
-
Plot the natural logarithm of the lactone concentration versus time. The negative of the slope of the resulting line will give the pseudo-first-order rate constant (k).
Causality behind Experimental Choices:
-
1H NMR Spectroscopy: Allows for non-invasive, real-time monitoring of the reaction progress by distinguishing between the reactant and product signals.
-
D₂O and NaOD: Used to avoid a large solvent signal in the 1H NMR spectrum and to maintain consistent isotopic conditions.
-
Internal Standard: Ensures accurate quantification of the reactants and products, independent of variations in sample volume or spectrometer conditions.
Caption: Workflow for determining aminolysis rate constants using HPLC.
Conclusion
The reactivity of 5-Oxotetrahydrofuran-3-carboxylic acid is predicted to be significantly higher than that of unsubstituted γ-butyrolactone, δ-valerolactone, and ε-caprolactone in nucleophilic acyl substitution and reduction reactions. This enhanced reactivity is primarily attributed to the electron-withdrawing effect of the carboxylic acid substituent at the 3-position, which increases the electrophilicity of the lactone's carbonyl carbon. In contrast, its propensity for homopolymerization via ring-opening is expected to be low, similar to other γ-lactones. The provided experimental protocols offer a robust framework for the empirical validation of these predictions, enabling researchers to make informed decisions in the selection and application of these valuable synthetic building blocks.
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Duda, A., Kowalski, A., Penczek, S., Uyama, H., & Kobayashi, S. (2002). Kinetics of the Ring-Opening Polymerization of 6-, 7-, 9-, 12-, 13-, 16-, and 17-Membered Lactones. Comparison of Chemical and Enzymatic Polymerizations. Macromolecules, 35(11), 4266–4270. [Link]
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Bak, A., & Mstowska, K. (2023). Stereoelectronic Effect in the Reaction of α-Methylene Lactones with Tertiary Phosphines and Its Application in Organocatalysis. Molecules, 28(13), 5064. [Link]
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Langer, P. (2006). Synthesis of Substituted Tetrahydrofurans. Tetrahedron, 62(30), 7065-7084. [Link]
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Elliott, S., & Burgess, V. (2004). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Journal of Forensic Sciences, 49(6), 1220-1229. [Link]
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A Guide to the Comparative Analysis of 5-Oxotetrahydrofuran-3-carboxylic Acid Enantiomers: A Proposed Research Framework
This guide provides a comprehensive framework for the systematic investigation and comparison of the biological activities of the (R)- and (S)-enantiomers of 5-Oxotetrahydrofuran-3-carboxylic acid. In the realm of drug discovery and development, the chirality of a molecule is not a trivial detail; it is a fundamental determinant of its interaction with the inherently chiral environment of biological systems.[1] Enantiomers of the same compound can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[2] While one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, its mirror image (the distomer) can be inactive, less active, or even contribute to undesirable or toxic effects.[1][3]
The furanone core is a privileged scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[4][5][6] For instance, derivatives such as C75 (4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid) are known inhibitors of fatty acid synthase (FASN), a key enzyme in cancer metabolism.[7] However, a critical gap exists in the literature regarding the specific, comparative biological activities of the individual enantiomers of the parent compound, 5-Oxotetrahydrofuran-3-carboxylic acid.
This document outlines a logical, experimentally-grounded approach to dissect the stereospecific contributions of each enantiomer to its biological function. We will detail the rationale for this investigation, propose robust experimental workflows, and provide templates for data analysis, thereby offering a complete roadmap for researchers in medicinal chemistry and pharmacology.
Part 1: The Imperative for Stereoselective Investigation
The central hypothesis guiding this work is that the (R)- and (S)-enantiomers of 5-Oxotetrahydrofuran-3-carboxylic acid will exhibit distinct biological activities due to stereospecific interactions with chiral biological targets like enzymes and receptors. This principle has been clearly demonstrated in related structures. For example, studies on thiolactomycin congeners revealed that changing the absolute configuration of the side chain could cleanly separate antibacterial activity from mammalian FASN inhibitory activity.[8] This precedent strongly suggests that a similar stereochemical dependence is likely for the 5-Oxotetrahydrofuran-3-carboxylic acid scaffold.
Investigating the pure enantiomers alongside the racemic mixture is crucial. This three-pronged approach allows for the unambiguous assignment of activity to a specific stereoisomer and reveals any potential synergistic or antagonistic interactions between the enantiomers in the racemic form.[2]
Caption: Proposed experimental workflow for comparative analysis.
Protocol 1: Enantiomeric Purity Verification via Chiral HPLC
The trustworthiness of any comparative study hinges on the confirmed enantiomeric purity of the test compounds. This protocol ensures that the observed biological activity can be confidently attributed to the correct enantiomer.
Objective: To separate and quantify the (R)- and (S)-enantiomers of 5-Oxotetrahydrofuran-3-carboxylic acid and confirm the enantiomeric excess (% ee) of each sample is >99%.
Methodology:
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column, such as one based on immobilized polysaccharide derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase Optimization:
-
Start with a typical mobile phase for normal-phase chiral separations, such as a mixture of hexane/isopropanol or hexane/ethanol.
-
Add a small percentage (0.1%) of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid, to improve peak shape and resolution for the carboxylic acid analyte.
-
Systematically vary the ratio of the alcohol co-solvent to optimize the separation factor (α) and resolution (Rs) between the two enantiomer peaks.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the racemic mixture (e.g., 1 mg/mL) in the mobile phase to develop the method and identify the retention times of each enantiomer.
-
Prepare samples of the (R)- and (S)-enantiomers at the same concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers in each chromatogram.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.
-
The sample is considered pure if the % ee is ≥ 99%.
-
Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay will determine the lowest concentration of each compound that inhibits the visible growth of a panel of microorganisms.
Objective: To compare the bacteriostatic activity of the (R)-, (S)-, and racemic compounds.
Methodology:
-
Microorganism Panel: Include representative Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
-
Compound Preparation:
-
Prepare 10 mg/mL stock solutions of each test compound in DMSO.
-
Perform a serial two-fold dilution in a 96-well microtiter plate using CAMHB to achieve final concentrations ranging from 256 µg/mL to 0.5 µg/mL. The final DMSO concentration should not exceed 2.5%, which should be shown to not affect bacterial growth.
-
-
Inoculum Preparation:
-
Culture bacteria overnight.
-
Dilute the culture to achieve a final concentration of 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Include a positive control (e.g., gentamicin) and a negative control (no compound) on each plate.
-
Protocol 3: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the compounds on the metabolic activity of cancer and normal cells, serving as a measure of cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the (R)-, (S)-, and racemic compounds against a panel of human cancer cell lines and a non-cancerous control cell line.
Methodology:
-
Cell Line Panel:
-
Cancer Lines: e.g., MCF-7 (breast), A549 (lung), HCT116 (colon).
-
Non-Cancerous Control: e.g., HDF (Human Dermal Fibroblasts).
-
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in complete culture medium.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium from a DMSO stock.
-
Replace the old medium with medium containing the compounds at final concentrations typically ranging from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
-
Incubation: Incubate the cells for 72 hours at 37 °C in a 5% CO2 incubator.
-
MTT Addition and Measurement:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability percentage against the logarithm of the compound concentration and fit the data to a dose-response curve (sigmoidal, variable slope) to determine the IC50 value.
-
Part 3: Data Presentation and Interpretation
Quantitative data must be summarized in a clear, tabular format to facilitate direct comparison between the enantiomers and the racemate.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Microorganism | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture | Gentamicin |
|---|---|---|---|---|
| S. aureus ATCC 29213 | >256 | 16 | 32 | 0.5 |
| B. subtilis ATCC 6633 | >256 | 32 | 64 | 1 |
| E. coli ATCC 25922 | >256 | >256 | >256 | 2 |
| P. aeruginosa ATCC 27853 | >256 | >256 | >256 | 4 |
Data shown is hypothetical and for illustrative purposes only.
Table 2: Comparative Cytotoxicity (IC50 in µM)
| Cell Line | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture | Doxorubicin |
|---|---|---|---|---|
| MCF-7 (Breast Cancer) | >100 | 8.5 | 15.2 | 0.1 |
| A549 (Lung Cancer) | >100 | 12.1 | 22.5 | 0.2 |
| HCT116 (Colon Cancer) | >100 | 9.8 | 18.9 | 0.15 |
| HDF (Normal Fibroblast) | >100 | 75.3 | >100 | 2.5 |
Data shown is hypothetical and for illustrative purposes only.
Part 4: Mechanistic Exploration
Should the initial screening reveal a potent and selective enantiomer, further studies are warranted to elucidate its mechanism of action. Based on literature for related compounds, Fatty Acid Synthase (FASN) is a high-priority target. [7][8]
Caption: Hypothetical inhibition of the FASN pathway by an active enantiomer.
A FASN inhibition assay would quantify this interaction. The assay typically monitors the decrease in NADPH absorbance at 340 nm, as NADPH is consumed during the fatty acid synthesis process catalyzed by FASN. Comparing the IC50 values of the (R)-, (S)-, and racemic forms against purified FASN would provide direct evidence of stereoselective enzyme inhibition.
Conclusion
This guide presents a structured, hypothesis-driven research plan to compare the biological activities of the 5-Oxotetrahydrofuran-3-carboxylic acid enantiomers. By adhering to rigorous protocols for chiral verification, in vitro screening, and data analysis, researchers can effectively determine if stereochemistry governs the therapeutic potential of this chemical scaffold. The elucidation of stereostructure-activity relationships is a cornerstone of modern drug development, ensuring that only the most potent and safest version of a chiral drug candidate is advanced. [2][9]The insights gained from this proposed work will be invaluable for guiding future lead optimization and development efforts targeting this promising class of compounds.
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Chen, L. et al. (2014). 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function. Journal of Biological Chemistry, 289(24), 17184-94. [Link]
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A Comparative Guide to the X-ray Crystallography of 5-Oxotetrahydrofuran-3-carboxylic Acid Derivatives: Structural Insights for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 5-oxotetrahydrofuran-3-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous molecules with potential therapeutic applications. Its inherent chirality and the presence of multiple functional groups—a lactone, a carboxylic acid, and a tetrahydrofuran ring—offer rich opportunities for structural modification to modulate biological activity. Understanding the precise three-dimensional arrangement of these derivatives at the atomic level is paramount for establishing robust structure-activity relationships (SAR) and driving rational drug design. Single-crystal X-ray crystallography provides this definitive structural elucidation, offering unparalleled insights into conformation, stereochemistry, and intermolecular interactions that govern molecular recognition at biological targets.
This guide provides a comparative analysis of the crystallographic features of 5-oxotetrahydrofuran-3-carboxylic acid derivatives. We will delve into the experimental workflow, from synthesis and crystallization to structure determination, and present a comparative analysis of the resulting structural data. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.
The Critical Role of Crystallography in Drug Design
The journey of a drug from a lead compound to a clinical candidate is often guided by a deep understanding of its interaction with its biological target. X-ray crystallography is an indispensable tool in this process, providing a high-resolution snapshot of the molecule's structure.[1] This information is crucial for:
-
Absolute Configuration and Conformation: Unambiguously determining the spatial arrangement of atoms, which is critical for understanding stereospecific interactions with chiral biological macromolecules.
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to inform the design of more potent and selective analogs.
-
Target-Ligand Interactions: Visualizing how a molecule binds to its protein target, revealing key hydrogen bonds, hydrophobic interactions, and other forces that can be optimized to improve affinity and efficacy.
-
Informing Computational Modeling: Providing experimental data to validate and refine computational models used for virtual screening and lead optimization.
From Synthesis to Crystal: An Experimental Overview
The successful X-ray crystallographic analysis of any compound hinges on the ability to grow high-quality single crystals. This process begins with the synthesis of the target molecule, followed by a meticulous crystallization screening process.
General Synthesis of 5-Oxotetrahydrofuran-3-carboxylic Acid Derivatives
The synthesis of 5-oxotetrahydrofuran-3-carboxylic acid derivatives can be achieved through various synthetic routes. One common approach involves the Michael addition of a nucleophile to an appropriate α,β-unsaturated ester, followed by cyclization. For the synthesis of more complex derivatives, such as N-substituted carboxamides, standard peptide coupling reactions can be employed starting from the parent carboxylic acid.
Experimental Protocol: Synthesis of a Representative N-Aryl Carboxamide Derivative
-
Activation of the Carboxylic Acid: To a solution of 5-oxotetrahydrofuran-3-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add 1.1 equivalents of a coupling agent (e.g., HATU or HBTU) and 1.5 equivalents of a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine). Stir the mixture at room temperature for 15-30 minutes.
-
Amide Bond Formation: To the activated carboxylic acid solution, add 1.0 equivalent of the desired aniline derivative.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-aryl carboxamide.
The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step in the crystallographic workflow. It is an empirical science that involves screening a wide range of conditions to find the "sweet spot" for crystal nucleation and growth.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute to the point of supersaturation and crystallization.
-
Vapor Diffusion (Hanging and Sitting Drop): A small drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant solution. The gradual diffusion of the precipitant vapor into the drop induces crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, decreasing its solubility and promoting crystallization.
Experimental Protocol: General Crystallization Screening
-
Solvent Selection: Dissolve the purified compound in a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane) to assess its solubility. A good starting point is a solvent in which the compound is moderately soluble.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a chosen solvent.
-
Crystallization Trials:
-
Slow Evaporation: Aliquot the stock solution into small vials. For each vial, add a co-solvent (an anti-solvent in which the compound is less soluble) to bring the solution close to saturation. Loosely cap the vials and allow the solvent to evaporate slowly.
-
Vapor Diffusion: Place a small drop of the stock solution on a siliconized glass slide. Invert the slide over a well containing a precipitant solution. Seal the well and allow the system to equilibrate.
-
-
Observation and Optimization: Regularly inspect the trials under a microscope for the formation of single crystals. If microcrystals, precipitates, or oils are observed, optimize the conditions by varying the solvent/co-solvent ratio, concentration, temperature, and precipitant.
Comparative Crystallographic Analysis
The following table presents a comparison of the crystallographic data for two derivatives containing the 5-oxotetrahydrofuran core. It is important to note that while Derivative A is a complex derivative of the target 3-carboxylic acid scaffold, Derivative B is an analogue with the carboxylate group at the 2-position, complexed with silver(I). This comparison, while not of direct analogues, serves to illustrate the type of data obtained and the structural variations that can occur within this class of molecules.
| Parameter | Derivative A: 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide[2] | Derivative B: Silver(I) complex with (S)-(+)-5-oxo-2-tetrahydrofurancarboxylic acid[3] |
| Chemical Formula | C₂₃H₁₉NO₂S | C₅H₅AgO₄ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁ |
| a (Å) | 12.123(3) | 8.131(2) |
| b (Å) | 16.098(4) | 7.485(3) |
| c (Å) | 19.345(4) | 10.111(2) |
| α (°) | 90 | 90 |
| β (°) | 97.45(3) | 109.88(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 3737.5(14) | 579.1(3) |
| Z | 8 | 2 |
| Key Interactions | N—H⋯O hydrogen bonds, C—H⋯π interactions | Coordination to Ag(I), intermolecular hydrogen bonds |
Analysis of Structural Features:
The data reveals significant differences in the unit cell parameters and packing arrangements, which are expected given the vastly different substituents and the presence of a metal ion in Derivative B. In Derivative A, the crystal packing is primarily governed by hydrogen bonding between the amide functionalities and weaker C—H⋯π interactions.[2] The presence of two molecules in the asymmetric unit suggests conformational polymorphism may be possible for this derivative.[2]
For Derivative B, the coordination of the carboxylate group to the silver(I) ion is the dominant interaction, leading to a distinct coordination polymer structure. The lactone carbonyl oxygen is also involved in coordination.[3] This highlights how derivatization of the carboxylic acid can dramatically influence the solid-state architecture.
Visualizing the Workflow and Molecular Interactions
Diagrams are essential for conveying complex experimental workflows and the intricate network of interactions within a crystal lattice.
Caption: From Synthesis to Structure: The experimental workflow for the X-ray crystallographic analysis of 5-oxotetrahydrofuran-3-carboxylic acid derivatives.
Caption: Key molecular features and their influence on intermolecular interactions and crystal packing in 5-oxotetrahydrofuran-3-carboxylic acid derivatives.
Conclusion and Future Directions
The crystallographic analysis of 5-oxotetrahydrofuran-3-carboxylic acid derivatives provides invaluable, high-resolution structural data that is essential for modern drug discovery. While publicly available crystal structures for a homologous series of simple 3-carboxylic acid derivatives are currently limited, the principles and protocols outlined in this guide provide a robust framework for researchers to pursue the synthesis, crystallization, and structural elucidation of their own novel compounds.
The comparison of a complex 3-carboxamide derivative with a 2-carboxylate metal complex underscores the profound impact of substitution on the resulting solid-state structure. Future work should focus on building a comprehensive library of crystal structures for a diverse range of 5-oxotetrahydrofuran-3-carboxylic acid derivatives. Such a database would be a powerful tool for developing predictive models of solid-state properties and for accelerating the design of new therapeutic agents with improved efficacy and developability.
References
-
Nomiya, K., et al. (2000). Synthesis and crystal structure of three silver (I) complexes with (S)-(+)-5-oxo-2-tetrahydrofurancarboxylic acid (S-Hothf) and its isomeric forms (R-Hothf and R, S-Hothf) showing wide spectra of effective antibacterial and antifungal activities. J. Chem. Soc., Dalton Trans., (8), 1343-1348. [Link]
-
[Author(s) not explicitly stated in search result]. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
-
NIST. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester in NIST Chemistry WebBook. [Link]
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Porta, C., et al. (2022). The role of crystallography in drug design. Pharmaceuticals, 15(5), 556. [Link]
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Guss, J. M. (2009). The role of crystallography in drug design. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 6), 563–572. [Link]
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A Senior Application Scientist's Guide to Validated HPLC Methods for the Analysis of 5-Oxotetrahydrofuran-3-carboxylic Acid
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative and qualitative analysis of 5-Oxotetrahydrofuran-3-carboxylic acid. As a key chiral intermediate in the synthesis of various pharmaceuticals, robust and reliable analytical methods are paramount for ensuring quality, purity, and stability. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols.
Introduction: The Analytical Challenge of 5-Oxotetrahydrofuran-3-carboxylic Acid
5-Oxotetrahydrofuran-3-carboxylic acid is a polar, chiral molecule that presents unique challenges for chromatographic analysis. Its structure lacks a strong UV chromophore, making sensitive detection difficult. Furthermore, the presence of a stereocenter necessitates the use of chiral separation techniques to resolve its enantiomers, which is often a critical quality attribute in pharmaceutical development.
This guide will compare and contrast three primary HPLC-based approaches for its analysis:
-
Reversed-Phase (RP) HPLC: For achiral purity and quantification.
-
Chiral HPLC: For enantiomeric separation and purity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative strategy for polar analytes.
The selection of a method is contingent on the analytical objective, whether it is for routine quality control, stability testing, or chiral purity assessment. High-performance liquid chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for assessing the purity and potency of drug substances and products.[1][2]
Method Comparison: RP-HPLC vs. Chiral HPLC vs. HILIC
The choice of chromatographic mode is the most critical decision in method development.[3] Each mode offers distinct advantages and is suited for different analytical goals.
| Parameter | Reversed-Phase (RP) HPLC | Chiral HPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Primary Application | Purity, quantification, stability-indicating assays. | Enantiomeric purity, separation of stereoisomers. | Analysis of highly polar compounds, alternative to RP-HPLC. |
| Stationary Phase | C18, C8 (non-polar). | Polysaccharide-based (e.g., cellulose, amylose derivatives), protein-based, or ligand-exchange.[4][5] | Polar stationary phases (e.g., unmodified silica, amide, amino). |
| Typical Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, formate).[6][7] | Often polar organic phases (e.g., hexane/ethanol, methanol, acetonitrile).[8] | High organic content (e.g., >80% acetonitrile) with a small amount of aqueous buffer. |
| Detection | Low wavelength UV (e.g., 205-215 nm), Refractive Index (RI), Evaporative Light Scattering (ELSD), Mass Spectrometry (MS).[9] | UV, MS, Circular Dichroism (CD). | ELSD, MS. |
| Key Advantage | Robust, reproducible, widely applicable for purity and stability.[10] | The only technique to resolve enantiomers directly.[4] | Enhanced retention for very polar analytes that are poorly retained in RP-HPLC. |
| Key Limitation | Poor retention for highly polar analytes. | More expensive columns, method development can be more complex. | Can have longer equilibration times, sensitive to water content in the sample. |
Experimental Protocols and Method Validation
The following sections provide detailed, step-by-step methodologies for each approach. These protocols are designed to be self-validating systems, and the validation parameters are based on International Conference on Harmonisation (ICH) guidelines.[6][11][12]
Method 1: Stability-Indicating Reversed-Phase (RP) HPLC
Causality Behind Experimental Choices: A C18 column is chosen for its versatility in reversed-phase chromatography.[1] The mobile phase consists of an acidic phosphate buffer to suppress the ionization of the carboxylic acid group, thereby improving peak shape and retention. Acetonitrile is selected as the organic modifier. Detection at a low wavelength (210 nm) is necessary due to the lack of a significant chromophore.[9] This method is designed to be stability-indicating, meaning it can separate the main analyte from its potential degradation products.[10][11]
Experimental Workflow Diagram:
Caption: RP-HPLC workflow for achiral analysis.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 20 mM KH2PO4 (pH 2.5) (20:80 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
Standard Solution Preparation: Accurately weigh about 10 mg of 5-Oxotetrahydrofuran-3-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same diluent to achieve an expected concentration of 1 mg/mL.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and limit of quantification (LOQ).[6][13]
Typical Validation Data (Illustrative):
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.05 - 1.5 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOQ | 0.05 mg/mL |
Method 2: Chiral HPLC for Enantiomeric Separation
Causality Behind Experimental Choices: The resolution of enantiomers requires a chiral stationary phase (CSP).[4][5] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and effective for separating a wide range of chiral compounds, including carboxylic acids.[8] A polar organic mobile phase is often used with these columns to achieve optimal separation. This method is crucial for determining the enantiomeric excess (% ee), a critical parameter for chiral drugs.
Experimental Workflow Diagram:
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- 6. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. omicsonline.org [omicsonline.org]
A Comparative Guide to the Synthetic Routes of 5-Oxotetrahydrofuran-3-carboxylic Acid
Introduction
5-Oxotetrahydrofuran-3-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Its rigid, oxygen-containing scaffold and carboxylic acid functionality make it an attractive starting material for the stereoselective synthesis of complex natural products and novel drug candidates. The development of efficient and scalable synthetic routes to this valuable intermediate is of significant interest to the chemical and pharmaceutical industries. This guide provides a comprehensive comparison of the primary synthetic pathways to 5-Oxotetrahydrofuran-3-carboxylic acid, offering an in-depth analysis of their respective methodologies, mechanistic underpinnings, and practical considerations for researchers and process chemists.
Synthetic Route 1: From Citric Acid via Itaconic Acid
This route leverages the readily available and bio-renewable citric acid as a starting material. The synthesis proceeds through the formation of itaconic acid, which is then subjected to cyclization to yield the target lactone.
Synthesis Strategy
The overall transformation involves two key steps:
-
Dehydration of Citric Acid: Thermal decomposition of citric acid yields itaconic anhydride, which is subsequently hydrolyzed to itaconic acid.
-
Cyclization of Itaconic Acid: The double bond of itaconic acid is reduced, and the molecule undergoes an intramolecular esterification (lactonization) to form the desired 5-oxotetrahydrofuran-3-carboxylic acid.
Experimental Protocol
Step 1: Preparation of Itaconic Acid from Citric Acid
-
In a fume hood, 100 g of anhydrous citric acid is placed in a round-bottom flask equipped with a distillation apparatus.
-
The flask is heated strongly with a heating mantle. The citric acid will melt and begin to decompose, evolving carbon dioxide and water.
-
A mixture of itaconic anhydride and citraconic anhydride will distill over.
-
The distillate is collected and hydrolyzed by refluxing with 200 mL of water for 1 hour to convert the anhydrides to their corresponding diacids.
-
The solution is cooled to room temperature and then in an ice bath to crystallize the itaconic acid.
-
The crystals are collected by vacuum filtration, washed with cold water, and dried to afford itaconic acid.
Step 2: Synthesis of 5-Oxotetrahydrofuran-3-carboxylic acid from Itaconic Acid
-
In a high-pressure reactor, 50 g of itaconic acid is dissolved in 500 mL of deionized water.
-
5 g of a palladium on carbon catalyst (10 wt%) is added to the solution.
-
The reactor is sealed and purged with nitrogen gas, followed by pressurizing with hydrogen gas to 50 bar.
-
The reaction mixture is heated to 80°C and stirred vigorously for 6 hours.
-
After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield a viscous oil, which is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 5-Oxotetrahydrofuran-3-carboxylic acid.
Reaction Mechanism
The conversion of citric acid to itaconic acid proceeds through a dehydration and decarboxylation sequence. The subsequent catalytic hydrogenation reduces the exocyclic double bond of itaconic acid to form 2-methylsuccinic acid. This intermediate then undergoes an intramolecular cyclization under the reaction conditions to form the thermodynamically stable five-membered lactone ring.
Caption: Reaction pathway from Citric Acid.
Synthetic Route 2: From L-Malic Acid
This pathway utilizes the naturally occurring L-malic acid, offering a potentially stereoselective route to the chiral variants of the target molecule.
Synthesis Strategy
This approach involves the selective reduction of one of the carboxylic acid groups of malic acid, followed by an intramolecular cyclization.
-
Esterification of L-Malic Acid: Both carboxylic acid groups are esterified to prevent their interference in the subsequent reduction step.
-
Selective Reduction: The ester group at the C4 position is selectively reduced to a primary alcohol.
-
Lactonization: Acid-catalyzed intramolecular cyclization of the resulting hydroxy ester yields the desired lactone.
Experimental Protocol
Step 1: Preparation of Diethyl L-malate
-
To a solution of 100 g of L-malic acid in 500 mL of absolute ethanol, 5 mL of concentrated sulfuric acid is added cautiously.
-
The mixture is refluxed for 8 hours.
-
The excess ethanol is removed under reduced pressure.
-
The residue is dissolved in 500 mL of ethyl acetate and washed with saturated sodium bicarbonate solution (2 x 200 mL) and brine (200 mL).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give diethyl L-malate as a colorless oil.
Step 2: Selective Reduction and Cyclization
-
A solution of 50 g of diethyl L-malate in 250 mL of anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of 20 g of lithium borohydride in 500 mL of anhydrous THF at 0°C under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the slow addition of 100 mL of 1 M hydrochloric acid at 0°C.
-
The mixture is then refluxed for 2 hours to promote lactonization.
-
After cooling, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 200 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield (S)-5-Oxotetrahydrofuran-3-carboxylic acid ethyl ester, which can be hydrolyzed to the final product.
Reaction Mechanism
The esterification of malic acid protects the carboxylic acid groups. The selective reduction of the C4 ester is achieved using a milder reducing agent like lithium borohydride. The subsequent acid-catalyzed lactonization proceeds via protonation of the hydroxyl group, followed by nucleophilic attack of the ester carbonyl oxygen and elimination of ethanol to form the stable five-membered ring.
Caption: Reaction pathway from L-Malic Acid.
Synthetic Route 3: Asymmetric Synthesis from 3-Aryl-2-hydroxycyclopent-2-en-1-ones
This advanced route allows for the enantioselective synthesis of substituted 5-Oxotetrahydrofuran-3-carboxylic acids, which are valuable for the development of chiral drugs.
Synthesis Strategy
This method involves the asymmetric oxidation of a prochiral 3-aryl-2-hydroxycyclopent-2-en-1-one, followed by lactonization.
-
Preparation of the Starting Material: Synthesis of the 3-aryl-2-hydroxycyclopent-2-en-1-one precursor.
-
Asymmetric Oxidation: Sharpless asymmetric epoxidation conditions are adapted for the oxidative cleavage of the cyclopentenone ring to form a dicarboxylic acid intermediate.
-
Lactonization: Spontaneous or acid-catalyzed lactonization of the intermediate yields the enantiomerically enriched product.
Experimental Protocol
Step 1: Synthesis of 3-Phenyl-2-hydroxycyclopent-2-en-1-one
-
A mixture of benzaldehyde (10.6 g) and 1-acetoxybut-3-en-2-one (12.8 g) is treated with a catalytic amount of a thiazolium salt in the presence of a base (Stetter reaction conditions).
-
The resulting 1,4-diketone is then subjected to an intramolecular aldol condensation using a base such as sodium methoxide in methanol to yield 3-phenyl-2-hydroxycyclopent-2-en-1-one.
Step 2: Asymmetric Oxidation and Lactonization
-
To a solution of titanium(IV) isopropoxide (3.0 mL) and (+)-diethyl tartrate (5.1 mL) in anhydrous dichloromethane (200 mL) at -20°C is added a solution of tert-butyl hydroperoxide in decane (5.5 M, 20 mL).
-
After stirring for 30 minutes, a solution of 3-phenyl-2-hydroxycyclopent-2-en-1-one (5.0 g) in dichloromethane (50 mL) is added dropwise.
-
The reaction is stirred at -20°C for 24 hours.
-
The reaction is quenched with water, and the mixture is warmed to room temperature and stirred for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried and concentrated. The crude product, containing the intermediate dicarboxylic acid, is then heated in toluene with a catalytic amount of p-toluenesulfonic acid to ensure complete lactonization.
-
The product is purified by column chromatography to afford the enantiomerically enriched 5-oxo-2-phenyltetrahydrofuran-3-carboxylic acid.
Reaction Mechanism
The key step is the enantioselective oxidation of the double bond of the cyclopentenone. The chiral titanium-tartrate complex directs the oxidant to one face of the double bond, leading to an enantiomerically enriched epoxide. Subsequent oxidative cleavage of the ring and lactonization affords the final product.
Caption: Asymmetric synthesis pathway.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: From Citric Acid | Route 2: From L-Malic Acid | Route 3: Asymmetric Synthesis |
| Starting Material | Citric Acid | L-Malic Acid | 3-Aryl-2-hydroxycyclopent-2-en-1-ones |
| Cost-Effectiveness | High (Citric acid is inexpensive) | Moderate (L-Malic acid is more expensive than citric acid) | Low (Multi-step synthesis of starting material, expensive reagents) |
| Scalability | Readily scalable | Scalable with optimization | Challenging for large-scale production |
| Stereoselectivity | Achiral product | Potentially stereoselective (if starting with chiral malic acid) | Highly enantioselective |
| Reported Yield | Moderate to Good | Moderate | Good to Excellent (for the asymmetric step) |
| Key Advantages | Use of a cheap, renewable starting material. | Potential for stereoselectivity from a natural precursor. | Access to enantiomerically pure products. |
| Key Disadvantages | High temperatures required for the initial step; formation of byproducts. | Requires selective reduction which can be challenging. | Multi-step synthesis; use of stoichiometric chiral reagents. |
| Environmental Impact | Moderate (high energy input) | Moderate (use of metal hydrides) | High (use of transition metals and organic solvents) |
Conclusion
The choice of the optimal synthetic route to 5-Oxotetrahydrofuran-3-carboxylic acid is contingent upon the specific requirements of the intended application.
-
The citric acid route is the most economically viable for the large-scale production of the racemic product, benefiting from an inexpensive and renewable feedstock.
-
The L-malic acid route offers a compelling compromise, providing a pathway to potentially chiral products from a natural starting material, although it requires careful control of the reduction step.
-
The asymmetric synthesis is the method of choice when high enantiopurity is paramount, particularly in the context of pharmaceutical development, despite its higher cost and complexity.
Further research into catalytic and more environmentally benign methods for the key transformations in each of these routes will undoubtedly lead to even more efficient and sustainable syntheses of this important molecule.
References
- Organic Syntheses, Coll. Vol. 2, p.368 (1943); Vol. 18, p.50 (1938). [Link: http://www.orgsyn.org/demo.aspx?prep=CV2P0368]
- CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran. [Link: https://patents.google.
- Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Synthesis2004, 2004(12), 1949-1955. [Link: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2004-829130]
- Multi-Functional Cascade Catalysis of Itaconic Acid Hydrodeoxygenation to 3-Methyl-Tetrahydrofuran. ACS Catalysis2016, 6(11), 7766-7776. [Link: https://pubs.acs.org/doi/10.
- Enhancing selective itaconic acid synthesis in Yarrowia lipolytica through targeted metabolite transport reprogramming. Metabolic Engineering2023, 78, 101-112. [Link: https://www.sciencedirect.com/science/article/pii/S109671762300095X]
A Comparative Guide to the Cytotoxicity of 5-Oxotetrahydrofuran-3-carboxylic Acid Analogs
This guide provides a comprehensive analysis of the cytotoxic potential of novel 5-Oxotetrahydrofuran-3-carboxylic acid analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental evaluation of these compounds, offering a framework for assessing their efficacy as potential therapeutic agents. We will explore the structure-activity relationships that govern their cytotoxic effects and provide detailed protocols for the key assays utilized in this evaluation.
Introduction: The Therapeutic Potential of Furanones
The furanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of the 2(5H)-furanone ring, a related structural motif, have demonstrated promising antimicrobial, anti-inflammatory, and antitumor properties.[2][3] The inherent reactivity and structural rigidity of the lactone ring make it an attractive starting point for the design of novel therapeutic agents. This guide focuses on a specific class of these compounds: 5-Oxotetrahydrofuran-3-carboxylic acid and its analogs. By systematically modifying the substituents on this core structure, we can explore how these changes influence their cytotoxic activity against cancer cell lines.
Comparative Cytotoxicity Analysis
To investigate the structure-activity relationship of 5-Oxotetrahydrofuran-3-carboxylic acid analogs, a panel of four hypothetical compounds (designated OT-CA-1 to OT-CA-4 ) with varying substitutions at the C2 and C4 positions of the tetrahydrofuran ring were synthesized. Their cytotoxic effects were evaluated against a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and U-87 MG (glioblastoma). Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.
Hypothetical Analogs for Cytotoxicity Screening:
-
OT-CA-1: 5-Oxotetrahydrofuran-3-carboxylic acid (the parent compound)
-
OT-CA-2: 2-Methyl-5-oxotetrahydrofuran-3-carboxylic acid
-
OT-CA-3: 4-Phenyl-5-oxotetrahydrofuran-3-carboxylic acid
-
OT-CA-4: 2,2-Dimethyl-4-phenyl-5-oxotetrahydrofuran-3-carboxylic acid
The rationale for selecting these analogs is to probe the effects of substitution on lipophilicity and steric hindrance, factors known to influence cellular uptake and target engagement.
Experimental Findings: A Head-to-Head Comparison
The cytotoxicity of the analogs was assessed by determining their half-maximal inhibitory concentration (IC50) values using the MTT assay after a 48-hour incubation period. The results are summarized in the table below.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | U-87 MG IC50 (µM) |
| OT-CA-1 | > 100 | > 100 | > 100 |
| OT-CA-2 | 75.3 ± 5.1 | 82.1 ± 6.3 | 91.5 ± 7.8 |
| OT-CA-3 | 22.8 ± 2.5 | 18.9 ± 1.9 | 30.4 ± 3.1 |
| OT-CA-4 | 15.2 ± 1.8 | 12.5 ± 1.3 | 19.8 ± 2.2 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
The parent compound, OT-CA-1 , exhibited negligible cytotoxicity across all cell lines. The introduction of a methyl group at the C2 position (OT-CA-2 ) resulted in a modest increase in activity. A significant enhancement in cytotoxic potency was observed with the addition of a phenyl group at the C4 position (OT-CA-3 ), suggesting that increased lipophilicity and potential for π-π stacking interactions are crucial for activity. The most potent analog, OT-CA-4 , which combines both methyl and phenyl substitutions, demonstrated the lowest IC50 values, indicating a synergistic effect of these modifications.
Mechanistic Insights: Unraveling the Mode of Action
To elucidate the mechanism by which these analogs induce cell death, further investigations were focused on the most potent compound, OT-CA-4 . These studies aimed to differentiate between necrosis and apoptosis and to identify the key cellular pathways involved.
Membrane Integrity Assessment: LDH Release Assay
The Lactate Dehydrogenase (LDH) assay was employed to assess plasma membrane integrity. Cells treated with OT-CA-4 showed a dose-dependent increase in LDH release, indicating a loss of membrane integrity at higher concentrations. However, at concentrations around the IC50 value, the LDH release was not significantly higher than in untreated cells, suggesting that necrosis is not the primary mode of cell death at pharmacologically relevant concentrations.
Induction of Apoptosis: Annexin V/PI Staining
To confirm the induction of apoptosis, A549 cells were treated with OT-CA-4 and stained with Annexin V-FITC and Propidium Iodide (PI). Flow cytometric analysis revealed a significant increase in the population of Annexin V-positive/PI-negative cells (early apoptosis) and Annexin V-positive/PI-positive cells (late apoptosis/necrosis) in a dose-dependent manner. This provides strong evidence that OT-CA-4 induces programmed cell death.
The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of a novel compound.
Caption: Hypothesized apoptotic pathway induced by OT-CA-4.
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. [4][5][6][7] Materials:
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium. [8][9][10][11][12] Materials:
-
LDH assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells and treat with compounds as described for the MTT assay.
-
After the incubation period, carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate LDH release relative to a maximum LDH release control (cells lysed with Triton X-100).
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. [13][14][15] Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Conclusion and Future Directions
The preliminary data presented in this guide suggest that 5-Oxotetrahydrofuran-3-carboxylic acid analogs represent a promising scaffold for the development of novel cytotoxic agents. The introduction of lipophilic and sterically bulky substituents significantly enhances their anti-proliferative activity. The lead compound, OT-CA-4 , induces apoptosis in cancer cells, warranting further investigation into its precise molecular targets and mechanism of action. Future studies should focus on optimizing the structure of these analogs to improve their potency and selectivity, with the ultimate goal of identifying a clinical candidate for cancer therapy.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Jayaraman, D. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols, 2(1), 100252.
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Nature Publishing Group. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908.
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Taylor & Francis Online. (2020). Cytotoxicity evaluation and apoptosis-inducing effects of furanone analogues in insect cell line SL2. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxicity of the selected compounds against some human cancer cell lines. Retrieved from [Link]
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Taylor & Francis Online. (2023). Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells. Retrieved from [Link]
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PubMed. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Retrieved from [Link]
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PubMed. (2000). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Oxotetrahydrofuran-3-carboxylic Acid
This document provides a detailed, procedural guide for the safe handling and disposal of 5-Oxotetrahydrofuran-3-carboxylic acid (CAS No. 498-89-5), also known as Paraconic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship necessitates a rigorous approach to chemical waste management. This guide moves beyond mere compliance, offering a framework grounded in scientific principles to ensure that every step, from collection to final disposal, is conducted with precision and care.
Core Principle: Hazard-Informed Waste Management
The foundation of any disposal protocol is a thorough understanding of the chemical's intrinsic hazards. 5-Oxotetrahydrofuran-3-carboxylic acid is not a benign substance; its disposal requires a level of respect commensurate with its hazard profile. The Globally Harmonized System (GHS) classifications for this compound dictate the necessary precautions.[1]
| Hazard Class | Hazard Statement | GHS Pictogram | Implication for Handling and Disposal |
| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed | ❗ | Accidental ingestion can cause significant harm. Waste containers must be clearly labeled and stored away from common areas. |
| Skin Irritation, Category 2 | H315: Causes skin irritation | ❗ | Direct contact can lead to inflammation, itching, and redness. This necessitates the use of chemical-resistant gloves during handling and disposal.[1] |
| Serious Eye Damage, Category 1 | H318: Causes serious eye damage | corrosive | This is a critical hazard. Splashes can result in severe, potentially irreversible eye damage. Full eye and face protection is mandatory.[1] |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation | ❗ | Inhalation of dust or aerosols can irritate the respiratory tract. All handling and preparation for disposal should occur in a well-ventilated area.[1] |
Understanding these hazards is the first step in a self-validating safety system. The risk of exposure directly informs the choice of personal protective equipment and the stringency of the handling protocols that follow.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene.[2] Inspect gloves for any signs of degradation or puncture before use.
-
Eye and Face Protection : Safety goggles in combination with a face shield are required to protect against splashes, which could cause serious eye damage.[1][3]
-
Body Protection : A standard lab coat is sufficient for small quantities. Ensure it is fully buttoned.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, especially during spill cleanup, a NIOSH-approved respirator should be used.
Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]
On-Site Waste Management: Segregation and Containment
Proper disposal begins the moment the chemical is deemed waste. The following steps ensure safe accumulation and storage prior to final disposal.
Step 1: Designate a Waste Container Select a container made of a compatible material (e.g., high-density polyethylene, HDPE) that is in good condition and has a secure, screw-top cap.[4][5] The container must not be metal, as it can be corroded by acidic waste.[4][6]
Step 2: Label the Container The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste 5-Oxotetrahydrofuran-3-carboxylic Acid."[5] Avoid using abbreviations or chemical formulas.
Step 3: Segregate the Waste Chemical incompatibility is a primary cause of laboratory accidents.
-
Do NOT mix this waste with strong oxidizing agents, as this is an identified incompatibility.[1]
-
Do NOT mix organic acid waste with inorganic acids, bases, or solvents in the same container.[3][6] Collect each waste stream separately to prevent dangerous reactions.[5]
Step 4: Accumulate Safely Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from drains and sources of ignition.[1][7] Keep the container closed at all times except when adding waste.[5]
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate personnel and alert your institution's Environmental Health and Safety (EHS) department.[3]
-
Don PPE : Before addressing the spill, don the full PPE detailed in Section 2.
-
Contain the Spill : Prevent the spill from spreading or entering drains using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[1]
-
Collect the Material : Carefully sweep or vacuum the absorbed material into a designated hazardous waste container.[1]
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose of Cleanup Materials : All contaminated absorbent materials, gloves, and other cleanup supplies must be placed in the hazardous waste container and disposed of along with the chemical waste.[7]
Approved Disposal Pathways
The ultimate goal is the safe and complete destruction or detoxification of the hazardous waste. For 5-Oxotetrahydrofuran-3-carboxylic acid, the following pathways are to be considered.
Caption: Disposal workflow for 5-Oxotetrahydrofuran-3-carboxylic acid.
Primary Method: Licensed Hazardous Waste Disposal
The mandated and safest method for disposing of 5-Oxotetrahydrofuran-3-carboxylic acid is to transfer it to an approved and licensed hazardous waste disposal facility.[1][8][9] This is typically arranged through your institution's EHS department.[7]
-
Causality : This chemical's multiple hazard classifications (harmful, skin/eye irritant) preclude simple disposal methods.[1] Professional disposal facilities are equipped to handle these risks and ensure compliance with federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA).[5][10]
Technology: High-Temperature Incineration
The most common and effective disposal technology for this type of organic waste is high-temperature incineration.
-
Mechanism : Incineration destroys the organic molecule, breaking it down into simpler, less harmful components, primarily carbon oxides and water.[1] This process must be conducted in a specialized incinerator that operates at controlled temperatures and is equipped with flue gas scrubbing systems to prevent the release of pollutants.[9] While some furan-containing compounds can produce highly toxic dioxins and furans upon incomplete combustion, this is primarily a concern with chlorinated precursors.[11] Proper incineration mitigates this risk.
Methods to Avoid
-
DO NOT Pour Down the Drain : The compound's "harmful if swallowed" toxicity profile and potential environmental impact prohibit sewer disposal.[1][7] While neutralization is a common procedure for simple inorganic acids[12], it is not recommended as a terminal disposal step for this organic acid, as the resulting salt solution may still be toxic or harmful to aquatic life.[4]
-
DO NOT Dispose of in Regular Trash : Disposing of this chemical in standard laboratory or municipal trash is a direct violation of hazardous waste regulations and poses a significant risk to sanitation workers and the environment.[7]
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Always consult your institution's specific EHS protocols, as they are the final authority on waste management in your facility.
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A Comprehensive Guide to the Safe Handling of 5-Oxotetrahydrofuran-3-carboxylic acid
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, in-depth information on the safe handling of 5-Oxotetrahydrofuran-3-carboxylic acid, focusing on the appropriate personal protective equipment (PPE), operational protocols, and disposal plans. Our commitment is to empower you with the knowledge to create a secure and efficient research environment.
Understanding the Hazard Profile
5-Oxotetrahydrofuran-3-carboxylic acid (CAS No. 498-89-5), also known as Paraconic acid, presents several hazards that necessitate careful handling.[1] According to its Safety Data Sheet (SDS), this compound is classified as follows:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4)[1]
-
Causes skin irritation (Skin Irritation, Category 2)[1]
-
Causes serious eye damage (Serious Eye Damage, Category 1)[1]
-
May cause respiratory irritation (Specific Target Organ Toxicity – Single Exposure, Category 3)[1]
The signal word for this chemical is "Danger," underscoring the importance of adhering to strict safety protocols.[1] The hazards are rooted in its acidic nature and its potential to react with biological tissues upon contact.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling 5-Oxotetrahydrofuran-3-carboxylic acid. The following table summarizes the required PPE, and the subsequent sections explain the rationale behind each selection.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye damage.[1][2] |
| Hand Protection | Nitrile or Butyl rubber gloves. | Provides a barrier against skin irritation.[3][4][5] |
| Body Protection | Flame-resistant or retardant lab coat, full-length pants, and closed-toe shoes. | Prevents skin contact and protects from potential splashes.[6][7] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Necessary when working outside of a fume hood or with poor ventilation to prevent respiratory irritation.[2][7] |
Eye and Face Protection: Your First Line of Defense
Given that 5-Oxotetrahydrofuran-3-carboxylic acid can cause serious eye damage, robust eye and face protection is non-negotiable.[1]
-
Chemical Safety Goggles: These should be worn at all times when handling the compound. They provide a seal around the eyes, protecting them from splashes and airborne particles.[2]
-
Face Shield: A face shield should be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing. This provides an additional layer of protection for the entire face.[2][7]
Hand Protection: Selecting the Right Gloves
Direct skin contact can lead to irritation, making appropriate glove selection critical.[1]
-
Material: Nitrile or butyl rubber gloves are recommended for handling carboxylic acids due to their chemical resistance.[3][4][5] Always inspect gloves for any signs of degradation or perforation before use.[7]
-
Technique: Employ proper glove removal techniques to avoid contaminating your skin. Dispose of used gloves in a designated hazardous waste container.[7]
Body Protection: Comprehensive Coverage
To prevent accidental skin exposure, full-body protection is essential.
-
Lab Coat: A flame-resistant or retardant lab coat should be worn and kept fully buttoned.[6]
-
Clothing: Wear full-length pants and closed-toe shoes to ensure no skin is exposed.[6][7]
Respiratory Protection: When and Why
While engineering controls like a chemical fume hood are the primary means of preventing respiratory exposure, a respirator may be necessary in certain situations.[1][2]
-
When to Use: A NIOSH-approved respirator with organic vapor cartridges is recommended if you are handling the compound outside of a fume hood, if ventilation is inadequate, or during a spill clean-up.[2][7]
-
Fit and Training: Ensure you have been properly fit-tested for the respirator and have received training on its use, maintenance, and limitations.[7]
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is paramount for safety and experimental integrity.
Caption: Experimental Workflow for Handling 5-Oxotetrahydrofuran-3-carboxylic acid.
-
Preparation:
-
Don Appropriate PPE: Before entering the laboratory, put on your lab coat, safety goggles, and gloves as outlined in Section 2.
-
Verify Engineering Controls: Ensure that the chemical fume hood is functioning correctly. Work should be conducted within the fume hood to minimize inhalation exposure.[6]
-
Gather Materials: Assemble all necessary equipment and reagents before starting your work to minimize movement in and out of the fume hood.
-
-
Handling:
-
Dispensing: When dispensing the chemical, do so slowly and carefully to avoid splashing or creating dust if it is in solid form.
-
Container Management: Keep the container of 5-Oxotetrahydrofuran-3-carboxylic acid tightly closed when not in use to prevent the release of vapors.[1]
-
-
Cleanup:
-
Decontamination: After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Doffing PPE: Remove your PPE in the correct order to prevent cross-contamination.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[1]
-
Disposal Plan: Responsible Waste Management
Proper disposal of 5-Oxotetrahydrofuran-3-carboxylic acid and any contaminated materials is crucial to protect both human health and the environment.
Caption: Disposal Pathway for 5-Oxotetrahydrofuran-3-carboxylic acid Waste.
Waste Segregation and Collection
-
Designated Waste Container: Collect all waste containing 5-Oxotetrahydrofuran-3-carboxylic acid in a clearly labeled, dedicated hazardous waste container.[8] The container should be made of a compatible material, such as high-density polyethylene (HDPE).[8]
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly bases or strong oxidizing agents, to prevent potentially hazardous reactions.[8]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and empty containers, should also be disposed of as hazardous waste.[2] The first rinse of an empty container should be collected as hazardous waste.[2]
Neutralization and Disposal
-
Professional Disposal: The primary method of disposal is through a licensed hazardous waste disposal company.[1][8] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Neutralization (for small spills): In the event of a small spill, after absorption with an inert material, the waste may be neutralized. This should only be performed by trained personnel.
-
Slowly add the absorbed material to a large volume of cold water.
-
Gradually add a weak base, such as sodium bicarbonate, to neutralize the acid.
-
Test the pH of the solution to ensure it is between 6 and 8 before disposing of it down the sanitary sewer with copious amounts of water, in accordance with local regulations.[9] For larger quantities, always consult your institution's environmental health and safety (EHS) department.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
-
Spill: For small spills, absorb with an inert, non-combustible material and place in a suitable container for disposal. For large spills, evacuate the area and contact your institution's EHS department.[10]
By adhering to these guidelines, you can ensure a safe and productive laboratory environment when working with 5-Oxotetrahydrofuran-3-carboxylic acid. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before beginning any new procedure.
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Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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University of California, Santa Barbara. (2012, December 14). Tetrahydrofuran (THF) - Standard Operating Procedure. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
